Halofantrine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023119 | |
| Record name | Halofantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.11e-04 g/L | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69756-53-2, 66051-76-1, 66051-74-9 | |
| Record name | Halofantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halofantrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halofantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halofantrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Halofantrine's Mechanism of Action Against Plasmodium falciparum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofantrine, a phenanthrene methanol derivative, is a blood schizonticidal agent effective against erythrocytic stages of Plasmodium falciparum, including strains resistant to other antimalarials like chloroquine.[1][2][3] Its clinical use has been limited by concerns of cardiotoxicity and erratic absorption.[4] This guide provides a detailed examination of the molecular mechanisms underlying this compound's antiplasmodial activity, focusing on its interaction with heme detoxification pathways within the parasite's digestive vacuole. It also presents quantitative data on its efficacy, details of key experimental protocols used in its study, and visual representations of its proposed mechanisms and relevant laboratory workflows.
Core Mechanism of Action: Interference with Heme Detoxification
The primary mechanism of action of this compound is widely considered to be its interference with the detoxification of heme, a toxic byproduct of the parasite's digestion of host hemoglobin in the acidic digestive vacuole (DV).[5] This mechanism is analogous to that of other quinoline-based antimalarials such as chloroquine and quinine.[5]
Interaction with Ferriprotoporphyrin IX (Heme)
During its intraerythrocytic stage, P. falciparum degrades large amounts of hemoglobin for nutrients. This process releases substantial quantities of toxic free heme (ferriprotoporphyrin IX, Fe(III)PPIX). To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[6] this compound disrupts this critical detoxification process by forming a complex with Fe(III)PPIX.[5] Crystallographic studies have suggested that the alcohol group of this compound coordinates with the iron center of heme, while its phenanthrene ring engages in π-π stacking interactions with the porphyrin ring. This interaction prevents the sequestration of heme into hemozoin.
Inhibition of Hemozoin Formation and Induction of Oxidative Stress
By binding to heme, this compound effectively inhibits the enzyme "heme polymerase" (a proposed activity, though the exact mechanism of hemozoin formation is complex and may be lipid-mediated), preventing the formation of hemozoin crystals.[5] This leads to the accumulation of toxic, free heme within the parasite's digestive vacuole. The buildup of unsequestered heme is detrimental to the parasite, leading to oxidative damage to parasitic membranes and other essential biomolecules, ultimately resulting in parasite death.
Quantitative Efficacy Data
The in vitro efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug that reduces parasite growth by half. The following tables summarize IC50 values for this compound against various P. falciparum strains and compare its activity with other antimalarials.
Table 1: In Vitro Activity of this compound Against Chloroquine-Sensitive and Chloroquine-Resistant P. falciparum Isolates
| Isolate Type | Number of Isolates | Geometric Mean IC50 (nM) | Reference |
| Chloroquine-Sensitive | 29 | 2.62 | [7] |
| Chloroquine-Resistant | 47 | 1.14 | [7] |
| Chloroquine-Sensitive (Clone) | 1 | 6.88 | [7] |
| Chloroquine-Resistant (Clone) | 1 | 2.98 | [7] |
Note: Interestingly, in this study, chloroquine-resistant isolates were found to be more susceptible to this compound than chloroquine-sensitive ones, suggesting a negative correlation in their resistance mechanisms.[7]
Table 2: Comparative IC50 Values of this compound and Other Antimalarials
| Drug | Isolate Origin | Geometric Mean IC50 (ng/mL) | Reference |
| This compound | Thai Border | 4.1 | [8] |
| Mefloquine | Thai Border | 27 | [8] |
| Quinine | Thai Border | 354 | [8] |
| Chloroquine | Thai Border | 149 | [8] |
| Drug | Isolate Origin | Mean IC50 (nM) | Reference |
| This compound | Bakoumba, Gabon | 1.9 | [9] |
| Mefloquine | Bakoumba, Gabon | 24.5 | [9] |
| Quinine | Bakoumba, Gabon | 385.5 | [9] |
| Chloroquine | Bakoumba, Gabon | 325.8 | [9] |
Table 3: Cross-Resistance Profile of this compound
A significant positive correlation has been observed between the IC50 values of mefloquine and this compound, indicating a potential for cross-resistance.[7][8][10] In contrast, a negative correlation has been reported between the IC50 values of chloroquine and this compound in some studies.[7] The development of this compound resistance in vitro has been shown to be accompanied by reduced susceptibility to mefloquine and increased susceptibility to chloroquine.[11]
| Drug Combination | Correlation | Implication | Reference |
| This compound - Mefloquine | Positive | Cross-resistance | [7][8][10] |
| This compound - Quinine | Positive (with Mefloquine) | Potential for shared resistance mechanisms | [10] |
| This compound - Chloroquine | Negative | Inverse resistance patterns | [7] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action and efficacy of this compound.
In Vitro Antimalarial Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Methodology: Isotopic Microtest ([3H]-Hypoxanthine Incorporation Assay) [10][12]
-
Parasite Culture: P. falciparum isolates are cultured in vitro in human erythrocytes (O+) at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[7]
-
Drug Plate Preparation: this compound is serially diluted in RPMI-1640 medium and dispensed into 96-well microtiter plates.
-
Parasite Inoculation: Asynchronous parasite cultures are diluted to a starting parasitemia of 0.5-1% and added to the drug-containing wells.
-
Incubation: The plates are incubated for 24-48 hours under the conditions described in step 1.
-
Radiolabeling: [3H]-hypoxanthine (0.5 µCi/well) is added to each well, and the plates are incubated for an additional 18-24 hours. Hypoxanthine is a purine precursor that is incorporated into the nucleic acids of viable, replicating parasites.
-
Harvesting and Scintillation Counting: The contents of each well are harvested onto glass fiber filters. The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. The IC50 value is determined by a nonlinear regression analysis of the dose-response curve.
Heme Crystallization Inhibition Assay
Objective: To assess the ability of this compound to inhibit the formation of β-hematin (synthetic hemozoin).
Methodology: Colorimetric Assay [13]
-
Reagent Preparation: A stock solution of hemin (the chloride salt of heme) is prepared in a suitable solvent (e.g., 0.1 M NaOH). A buffer solution (e.g., 0.5 M sodium acetate, pH 4.4) is also prepared.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the hemin solution, the test concentration of this compound (or a control drug like chloroquine), and the acetate buffer.
-
Initiation of Crystallization: Heme crystallization is initiated. This can be achieved through various methods, such as the addition of a lipid or detergent (e.g., Tween 20) or by thermal induction.[13]
-
Incubation: The plate is incubated at a temperature that promotes β-hematin formation (e.g., 37°C or 60°C) for several hours to overnight.
-
Quantification: After incubation, the plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing the remaining soluble heme is removed. The β-hematin pellet is then dissolved (e.g., in 0.1 M NaOH) to convert it back to monomeric heme.
-
Absorbance Reading: The absorbance of the dissolved heme is measured using a microplate reader at a wavelength around 400 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of β-hematin formed in the presence of this compound to that in the drug-free control wells. The IC50 for hemozoin inhibition can then be determined.
Visualizing the Mechanism and Workflows
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound action in the P. falciparum digestive vacuole.
Experimental Workflow: In Vitro Susceptibility Testing
Caption: Workflow for determining this compound IC50 using the [3H]-hypoxanthine incorporation assay.
Logical Relationship: this compound and Cross-Resistance
Caption: Logical relationships in the cross-resistance profiles of this compound and other antimalarials.
Conclusion
The primary mechanism of action of this compound against P. falciparum is the disruption of heme detoxification within the parasite's digestive vacuole. By forming a complex with free heme, it inhibits hemozoin formation, leading to a buildup of this toxic molecule and subsequent oxidative damage and parasite death. While effective in vitro against both drug-sensitive and drug-resistant strains, its clinical utility is hampered by pharmacokinetic and safety concerns. Understanding its precise molecular interactions and resistance mechanisms remains crucial for the development of new antimalarials that target the same critical parasite pathway but with improved safety and efficacy profiles. The experimental protocols and data presented herein provide a foundational guide for researchers in the field of antimalarial drug discovery and development.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of chloroquine, quinine, mefloquine and this compound against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro selection of this compound resistance in Plasmodium falciparum is not associated with increased expression of Pgh1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Halofantrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of halofantrine, a phenanthrenemethanol antimalarial drug. Developed as part of the U.S. Army's antimalarial drug development program at the Walter Reed Army Institute of Research (WRAIR), this compound emerged as a treatment option for multidrug-resistant Plasmodium falciparum malaria. This document details the historical context of its development, its mechanism of action, pharmacokinetic profile, clinical efficacy, and the subsequent challenges of cardiotoxicity and drug resistance that have limited its clinical use. The guide includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to provide a thorough technical resource for researchers in the field of antimalarial drug discovery.
Introduction: The Genesis of a Synthetic Antimalarial
The development of this compound (formerly WR-171,669) was a direct response to the growing threat of chloroquine-resistant P. falciparum malaria, a significant challenge for U.S. military forces during the Vietnam War. The Walter Reed Army Institute of Research (WRAIR) spearheaded an intensive antimalarial drug discovery program to identify new chemical entities with novel mechanisms of action. This program, in collaboration with institutions like SRI International, systematically screened thousands of compounds, leading to the identification of the phenanthrenemethanol class of antimalarials, to which this compound belongs. The initial development work was conducted from 1965 to 1975 by a team led by medicinal chemist William Colwell. Marketed as Halfan, it was approved by the FDA in 1992.
Mechanism of Action: An Unfully Elucidated Pathway
The precise mechanism of action of this compound remains not entirely understood, though several key interactions with parasite biochemistry have been identified.[1] It is known to be a blood schizonticide, effective against the asexual stages of the malaria parasite.[2] The leading hypotheses for its mode of action center on two primary targets within the parasite's food vacuole:
-
Inhibition of Hemozoin Formation: this compound is believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. It is thought to form a complex with ferriprotoporphyrin IX (heme), preventing its sequestration into the inert crystalline structure of hemozoin (β-hematin).[1] The accumulation of free heme leads to oxidative stress and parasite death. A crystallographic study has shown that this compound binds to hematin in vitro, supporting this proposed mechanism.[1]
-
Inhibition of Plasmepsins: this compound has also been shown to bind to plasmepsins, a class of aspartic proteases in the parasite's food vacuole that are responsible for the initial cleavage of hemoglobin.[1] By inhibiting these essential enzymes, this compound disrupts the parasite's ability to obtain vital amino acids from host hemoglobin.
dot
Caption: Proposed mechanism of action of this compound in P. falciparum.
In Vitro Activity
This compound has demonstrated potent activity against a range of P. falciparum strains, including those resistant to chloroquine. The 50% inhibitory concentration (IC50) values are a standard measure of a drug's in vitro potency.
| P. falciparum Strain | Chloroquine Susceptibility | This compound IC50 (nM) | Reference(s) |
| African Isolates (n=29) | Susceptible | 2.62 | [3] |
| African Isolates (n=47) | Resistant | 1.14 | [3] |
| Gabonese Isolates (Franceville) | N/A | Not Reported | [4] |
| Gabonese Isolates (Bakoumba) | N/A | 1.9 (18.2% resistant) | [4] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by erratic absorption and a significant food effect. Its absorption is greatly enhanced when taken with fatty foods, which can lead to dangerously high plasma concentrations and an increased risk of toxicity.[1] Therefore, it is recommended that this compound be taken on an empty stomach.[1]
| Parameter | Value | Condition | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | Oral administration | [2] |
| Absorption Half-life | ~4 hours | In patients with malaria | [2] |
| Elimination Half-life (t1/2) | ~4 days | [1] | |
| 91 hours (this compound) | In patients with falciparum malaria | ||
| 79 hours (N-desbutylthis compound) | In patients with falciparum malaria | ||
| Metabolism | Hepatic (CYP3A4-mediated) | [1] | |
| Major Metabolite | N-desbutylthis compound (active) | [2] | |
| Food Effect | Increased bioavailability with fatty food | [1] |
Clinical Development and Efficacy
Clinical trials of this compound were conducted in various malaria-endemic regions, demonstrating its efficacy against multidrug-resistant P. falciparum.
| Trial Description | Dosing Regimen | Cure Rate | Reference(s) |
| Multi-center trial in 268 patients with acute P. vivax or P. falciparum malaria | 500 mg every 6 hours for 3 doses (adults) or 8 mg/kg every 6 hours for 3 doses (children) | 96.9% | [5] |
| Trial in Colombia with 120 semi-immune adult males with multidrug-resistant P. falciparum | Five different schedules, with the best result from three doses of 500 mg | 75% (for the best schedule) | [6][7] |
| Trial in Thailand with 120 falciparum malaria cases | Three different regimens, with the best result from 500 mg three times for one day followed by 500 mg once daily for 7 days | 97% (for the best regimen) | [8] |
dot
Caption: A generalized workflow for a clinical trial of uncomplicated falciparum malaria.
Cardiotoxicity: A Major Limitation
A significant safety concern that has curtailed the use of this compound is its potential for cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram (ECG). This can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.
The mechanism of this cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels in cardiac myocytes.[9] These channels are crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG channels by this compound delays repolarization, leading to a prolonged QT interval.
| Parameter | Value | Method | Reference(s) |
| hERG Channel Inhibition (IC50) | 196.9 nM | Patch-clamp studies on HERG-expressing cells | [9] |
dot
Caption: The signaling pathway of this compound-induced cardiotoxicity.
Drug Resistance
As with many antimalarial drugs, resistance to this compound has been reported. A key mechanism of resistance is the amplification of the P. falciparum multidrug resistance gene 1 (pfmdr1).[2][3][10] This gene encodes a P-glycoprotein homolog, a transporter protein located on the parasite's food vacuole membrane. Increased expression of this transporter is thought to enhance the efflux of the drug from its site of action.[2] Interestingly, there is often an inverse relationship between resistance to this compound and chloroquine.[2]
Experimental Protocols
In Vitro Drug Susceptibility Testing: Isotopic Microtest
This method is a standard for determining the IC50 of antimalarial compounds against P. falciparum.
Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine, into the parasite's DNA.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit and parasitemia.
-
Drug Plate Preparation: A 96-well microtiter plate is pre-dosed with serial dilutions of this compound.
-
Incubation: The parasite culture is added to the drug-containing wells and incubated for 24-48 hours under appropriate atmospheric conditions (5% CO2, 5% O2, 90% N2).[11]
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plate is incubated for an additional 18-24 hours.[11]
-
Harvesting: The cells are harvested onto a filter mat using a cell harvester, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the drug concentration.
Beta-Hematin Formation Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of hemozoin.
Principle: The assay measures the conversion of heme to β-hematin in the presence of a nucleating agent. The amount of remaining free heme is quantified spectrophotometrically.
Methodology:
-
Reagent Preparation: A solution of hemin chloride in a suitable solvent (e.g., DMSO) is prepared.[12]
-
Assay Setup: In a 96-well plate, the test compound (this compound) is added at various concentrations.
-
Reaction Initiation: A solution of hemin and a nucleating agent (e.g., a lipid or detergent) is added to each well to initiate β-hematin formation.[10]
-
Incubation: The plate is incubated at a controlled temperature to allow for the formation of β-hematin.
-
Quantification: The reaction is stopped, and the amount of unreacted heme is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) after the addition of a reagent that forms a colored complex with free heme.[11]
-
Data Analysis: The percentage of inhibition of β-hematin formation is calculated for each drug concentration, and the IC50 is determined.
Plasmepsin Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of plasmepsin enzymes.
Principle: A fluorogenic substrate containing a cleavage site for plasmepsin is used. Cleavage of the substrate by the enzyme results in an increase in fluorescence, which is measured over time.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant plasmepsin II or IV and a suitable fluorogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound).
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of enzyme activity against the inhibitor concentration.
Conclusion
The development of this compound represents a significant chapter in the history of antimalarial drug discovery, born out of the urgent need for new treatments against resistant malaria. While its clinical utility has been hampered by concerns over cardiotoxicity and the emergence of resistance, the study of this compound has provided valuable insights into the mechanisms of antimalarial drug action and resistance. The technical information and experimental protocols detailed in this guide serve as a resource for the ongoing research and development of safer and more effective antimalarial therapies. The legacy of the WRAIR's comprehensive drug development program, which brought this compound from the bench to the clinic, continues to inform modern approaches to tackling the global challenge of malaria.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum pfmdr1 Amplification, Mefloquine Resistance, and Parasite Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amplification of pfmdr 1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 13. wrair.health.mil [wrair.health.mil]
- 14. DVIDS - Images - WRAIR Drug Development [Image 1 of 9] [dvidshub.net]
Halofantrine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofantrine, a phenanthrene methanol derivative, is a potent antimalarial agent effective against multi-drug resistant strains of Plasmodium falciparum. Its clinical utility, however, has been significantly hampered by concerns over its erratic oral bioavailability and potential for cardiotoxicity. A thorough understanding of its chemical structure and physicochemical properties is paramount for the development of safer and more efficacious formulations. This technical guide provides an in-depth analysis of the chemical architecture of this compound and its key physicochemical characteristics, supported by detailed experimental methodologies and visual representations of its metabolic and toxicity pathways.
Chemical Structure
This compound is a synthetic arylaminoalcohol that is structurally related to quinine and lumefantrine[1]. It is administered as a racemic mixture of its (+) and (-) enantiomers.
IUPAC Name: 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol[2]
SMILES String: CCCN(CCCC)CCC(C1=C2C=C(C=C(C3=C1)Cl)Cl)C3=CC=C(C=C2)C(F)(F)F)O[3]
Chemical Formula: C₂₆H₃₀Cl₂F₃NO[2]
Molecular Weight: 500.42 g/mol [2]
The molecule features a substituted phenanthrene core, a trifluoromethyl group, two chlorine atoms, and a dibutylamino propanol side chain. The presence of a chiral center at the carbinolamine linkage results in the existence of enantiomers[4].
Physicochemical Properties
The physicochemical properties of this compound significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy and safety.
| Property | Value | Reference(s) |
| Melting Point | 198-200°C (hydrochloride salt) | [1] |
| pKa | 8.18 ± 0.05 | [5] |
| LogP | 3.20 - 3.26 | [5] |
| Solubility | ||
| Methanol | 0.67% w/v (slightly soluble) | [5] |
| n-Octanol | 0.4% w/v (slightly soluble) | [5] |
| Acidified Acetonitrile | 0.4% w/v (slightly soluble) | [5] |
| Warm Water (50°C) | <0.002% w/v (practically insoluble) | [5] |
| Water (room temp) | Practically insoluble | [5] |
| n-Hexane | Practically insoluble | [5] |
| Phosphate Buffer (pH 7.4) | Practically insoluble | [5] |
Experimental Protocols
Determination of Solubility
A saturation solubility technique is commonly employed to determine the solubility of this compound in various solvents.
Methodology:
-
An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., methanol, n-octanol, water) in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Visible spectrophotometry at its maximum absorbance wavelength (λmax)[6][7].
-
The solubility is then expressed as % w/v or other appropriate units.
References
- 1. An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amberlife.in [amberlife.in]
- 4. This compound metabolism in microsomes in man: major role of CYP 3A4 and CYP 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 7. saspublishers.com [saspublishers.com]
In Vitro Metabolic Pathways of Halofantrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic pathways of the antimalarial drug halofantrine. The document details the primary metabolic transformations, the key enzymes involved, and quantitative data on enzyme kinetics and inhibition. Furthermore, it offers detailed experimental protocols for studying this compound metabolism in a laboratory setting.
Introduction
This compound is a phenanthrene methanol antimalarial agent effective against multidrug-resistant Plasmodium falciparum. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicity. In vitro studies are instrumental in elucidating these metabolic pathways and identifying the enzymes responsible for the biotransformation of this compound.
Primary Metabolic Pathway: N-Dealkylation
The principal in vitro metabolic pathway of this compound is N-debutylation, which involves the removal of one of the n-butyl groups from the tertiary amine side chain. This reaction results in the formation of the major and pharmacologically active metabolite, N-debutylthis compound.[1][2][3] This metabolic process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.
Key Enzymes Involved
Extensive research has identified CYP3A4 as the primary enzyme responsible for the N-debutylation of this compound in human liver microsomes.[4][5] The isoform CYP3A5 also contributes to this metabolic pathway, albeit to a lesser extent.[4] Studies using recombinant human CYP enzymes have confirmed the catalytic activity of both CYP3A4 and CYP3A5 in the formation of N-debutylthis compound. While other CYP isoforms may have a minor role, CYP3A4 is the major contributor to this compound's metabolic clearance.[4]
Quantitative Data on this compound Metabolism
The following tables summarize the key quantitative data related to the in vitro metabolism of this compound.
Table 1: Michaelis-Menten Kinetic Parameters for this compound N-Debutylation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (μM) | 48 ± 26 | [4] |
| Vmax (pmol/min/mg protein) | 215 ± 172 | [4] |
Table 2: Inhibition of this compound Metabolism (N-Debutylation) by Various Compounds
| Inhibitor | CYP Isoform(s) Targeted | Inhibition Constant (Ki) | IC50 | Reference |
| Ketoconazole | CYP3A4 | 0.05 µM | 1.57 µM | [5][6] |
| Mefloquine | CYP3A4 | 70 µM | - | [6] |
| Quinine | CYP3A4 | 49 µM | - | [6] |
| Quinidine | CYP3A4 | 62 µM | - | [6] |
| rac-Halofantrine | CYP2D6 | 4.3 µM | 1.06 µM | [7] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: The inhibition constant for an inhibitor; a measure of its potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the in vitro metabolism of this compound.
This compound Metabolism in Human Liver Microsomes
This protocol describes a typical incubation to assess the metabolic stability of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., 1 mg/mL NADP+, 1 mg/mL glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., chlorprothixene)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate this compound (final concentration, e.g., 1 µM) with human liver microsomes (final concentration, e.g., 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and MgCl2.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean tube for analysis.
Analysis of this compound and N-Debutylthis compound by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and its primary metabolite.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (KH2PO4) (e.g., 78:22, v/v) containing perchloric acid (e.g., 55 mM). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Inject the supernatant from the terminated metabolic reaction onto the HPLC system.
-
Elute the compounds isocratically with the mobile phase.
-
Monitor the absorbance at 254 nm.
-
Quantify the concentrations of this compound and N-debutylthis compound by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.
CYP Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the inhibitory potential of this compound on specific CYP isoforms using a probe substrate.
Materials:
-
This compound (inhibitor)
-
Human liver microsomes or recombinant CYP enzymes
-
Probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4)
-
NADPH regenerating system
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard
Procedure:
-
Prepare a series of dilutions of this compound.
-
In separate tubes, pre-incubate the probe substrate and human liver microsomes (or recombinant CYP enzyme) with each concentration of this compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction with ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in the metabolism assay protocol.
-
Analyze the formation of the probe substrate's metabolite by HPLC or LC-MS/MS.
-
Calculate the percent inhibition for each this compound concentration relative to a control incubation without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response model.
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its in vitro study.
Metabolic pathway of this compound.
References
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. In vitro Metabolism of this compound [bio-protocol.org]
- 3. bioivt.com [bioivt.com]
- 4. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 5. An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of selected antimalarial drugs and inhibitors of cytochrome P-450 3A4 on this compound metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Halofantrine and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic profile of the antimalarial drug halofantrine and its principal active metabolite, N-desbutylthis compound. The information is compiled to support research, and drug development activities, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction
This compound is a phenanthrene methanol antimalarial agent effective against erythrocytic stages of Plasmodium falciparum and Plasmodium vivax.[1] Its clinical use has been limited due to concerns about cardiotoxicity and erratic absorption.[1] Understanding its pharmacokinetic properties is crucial for optimizing its therapeutic use and for the development of safer alternatives. This guide summarizes the absorption, distribution, metabolism, and excretion (ADME) of this compound and its major metabolite.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by high interindividual variability.[2] Its absorption is significantly enhanced by the presence of fatty food, which can increase the peak plasma concentration and area under the curve (AUC) substantially.[1] The key pharmacokinetic parameters for this compound and its active metabolite, N-desbutylthis compound, in adult male patients with uncomplicated falciparum malaria are summarized in Table 1.
| Parameter | This compound (HAL) | N-desbutylthis compound (BHAL) | Reference |
| Maximum Plasma Concentration (Cmax) | 896 ng/mL | 491 ng/mL | [3] |
| Time to Cmax (tmax) | 15 hours | 56 hours | [3] |
| Elimination Half-life (t½) | 91 hours (approx. 4-5 days in patients) | 79 hours (approx. 3-5 days in patients) | [3][4] |
| Mean Residence Time (MRT) | 71 hours | 102 hours | [3] |
Table 1: Mean Pharmacokinetic Parameters of this compound and N-desbutylthis compound in Malaria Patients Following a Multiple Dose Regimen (500 mg every 6 hours for 3 doses).[3]
Absorption and Distribution
This compound is erratically absorbed after oral administration, with peak plasma levels reached in approximately 5 to 7 hours in healthy volunteers.[1][2] The bioavailability is not dose-proportional for doses above 500mg.[1]
The drug is widely distributed in tissues.[4] In vitro studies have shown that in normal blood, this compound is primarily associated with plasma (85%) and to a lesser extent with erythrocytes (11%).[5] It accumulates to a much higher concentration in lymphocytes compared to erythrocytes, although this represents a small fraction of the total drug in the blood.[5] The distribution of this compound enantiomers to plasma lipoprotein-fractions is stereoselective and species-specific.
Metabolism
This compound is extensively metabolized in the liver, with the primary metabolic pathway being N-dealkylation to form the active metabolite, N-desbutylthis compound.[6] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP3A4.[7] While other enzymes like CYP3A5 and CYP2C8 may play a minor role, CYP3A4 is the major contributor to its metabolism.[7] The chemical structures of this compound and N-desbutylthis compound are shown below.
Chemical Structures:
The metabolic pathway of this compound to N-desbutylthis compound is depicted in the following diagram.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of this compound and n-desbutylthis compound in patients with falciparum malaria following a multiple dose regimen of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Halfan) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. The in vitro distribution of this compound in human blood and Plasmodium falciparum-parasitised red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. GSRS [gsrs.ncats.nih.gov]
Molecular Basis of Halofantrine-Induced Cardiotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofantrine, a phenanthrene methanol antimalarial agent, has been associated with significant cardiotoxicity, primarily manifesting as QT interval prolongation and potentially leading to fatal arrhythmias such as Torsades de Pointes (TdP). This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced cardiotoxicity. The core of this toxicity lies in the high-affinity blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. This document summarizes key quantitative data on hERG channel inhibition, details the experimental protocols used to assess this cardiotoxicity, and provides visual representations of the involved molecular pathways and experimental workflows.
Introduction
The clinical use of this compound has been limited by its proarrhythmic potential. A substantial body of evidence has demonstrated a direct link between this compound exposure and prolongation of the QT interval on the electrocardiogram (ECG).[1][2][3][4][5][6] This prolongation is a surrogate marker for delayed ventricular repolarization, which increases the risk of developing life-threatening cardiac arrhythmias.[3][4][5] The primary metabolite of this compound, N-desbutylthis compound, also contributes to this cardiotoxic profile.[7][8] Understanding the molecular basis of this adverse effect is critical for the development of safer antimalarial drugs and for the broader field of cardiac safety pharmacology.
The Primary Molecular Target: The hERG Potassium Channel
The cardiotoxicity of this compound is predominantly attributed to its potent inhibition of the hERG potassium channel.[1][2] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), a critical current in phase 3 of the cardiac action potential that is responsible for the repolarization of the ventricular myocardium.[1][2]
Mechanism of hERG Blockade
This compound blocks the hERG channel in a concentration-, voltage-, and use-dependent manner.[1][2] Studies suggest that this compound preferentially binds to the open and/or inactivated states of the hERG channel.[1] This means that the blocking effect is more pronounced during cardiac action potentials when the channels are actively participating in repolarization. The binding of this compound to the channel is characterized by high affinity and is considered virtually irreversible, with minimal recovery upon drug washout.[7]
Quantitative Analysis of this compound's Cardiotoxic Effects
The potency of this compound and its metabolite in blocking the hERG channel has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary across different experimental setups, which is important to consider when comparing data.
In Vitro hERG Blockade
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | CHO-K1 | 196.9 | [1][2] |
| This compound | HEK 293 | 21.6 | [7][8] |
| This compound | HEK 293 | 40 | [9][10] |
| N-desbutylthis compound | HEK 293 | 71.7 | [7][8] |
QT Interval Prolongation
| Study Type | Species/Population | Dose | Baseline QTc (ms) | Post-dose QTc (ms) | Reference |
| In vivo | Rabbit | 30 mg/kg (IV) | 313 ± 12 | 410 ± 18 | [11][12] |
| Clinical | Human Adults | 24 mg/kg | 400 | 440 | [13] |
| Clinical | Human Children | 8 mg/kg x 3 | 410 ± 24 | 441 ± 31 | [14] |
Note: The units for the human adult study were originally reported as sec1/2 and have been converted to milliseconds for consistency, assuming a typographical error in the source.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound's cardiotoxicity.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Assay
This protocol is a synthesized representation based on common practices for assessing drug effects on hERG channels expressed in mammalian cell lines.[15][16][17][18][19]
Objective: To measure the inhibitory effect of this compound on hERG potassium currents.
Materials:
-
HEK 293 or CHO cells stably transfected with the hERG gene.
-
Cell culture reagents.
-
External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, 1 MgCl2; pH adjusted to 7.2 with KOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
This compound stock solution and dilution series.
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to 50-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Follow with a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current, which is a measure of the hERG current.
-
Repeat this voltage protocol at regular intervals (e.g., every 15 seconds) to obtain a stable baseline recording.
-
-
Compound Application:
-
Once a stable baseline is achieved, perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Continue recording using the same voltage protocol until a steady-state block is reached.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathway of this compound-induced cardiotoxicity and the experimental workflow for its assessment.
Figure 1. Molecular pathway of this compound-induced cardiotoxicity.
Figure 2. Experimental workflow for hERG patch-clamp assay.
Off-Target Effects and Other Considerations
While the primary mechanism of this compound's cardiotoxicity is unequivocally linked to hERG channel blockade, the potential for off-target effects on other cardiac ion channels should be considered in a comprehensive safety assessment. However, current literature does not provide strong evidence for significant blockade of cardiac sodium (Nav1.5) or calcium (Cav1.2) channels by this compound at clinically relevant concentrations. The pro-arrhythmic risk is therefore predominantly driven by its effect on repolarization.
It is also important to note that factors such as female gender, underlying cardiac conditions, and co-administration of other QT-prolonging drugs can exacerbate the cardiotoxic effects of this compound.[3][11][20]
Conclusion
The molecular basis of this compound-induced cardiotoxicity is well-established and serves as a critical case study in drug safety. The primary mechanism is the high-affinity blockade of the hERG potassium channel, leading to delayed ventricular repolarization, QT interval prolongation, and an increased risk of life-threatening arrhythmias. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and assessing this significant adverse drug reaction. For drug development professionals, these insights underscore the importance of early and thorough cardiac safety profiling to mitigate the risk of bringing cardiotoxic compounds to the clinic.
References
- 1. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac effects of antimalarial treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. les-crises.fr [les-crises.fr]
- 10. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiation of this compound-induced QTc prolongation by mefloquine: correlation with blood concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiation of this compound‐induced QTc prolongation by mefloquine: correlation with blood concentrations of this compound | Scilit [scilit.com]
- 13. Cardiac effects of standard-dose this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. porsolt.com [porsolt.com]
- 17. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 18. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sophion.com [sophion.com]
- 20. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Markers of Halofantrine Resistance in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum remains a significant obstacle to global malaria control. Halofantrine, a phenanthrene methanol antimalarial, has seen its efficacy compromised by the evolution of resistant parasite strains. Understanding the genetic basis of this resistance is paramount for molecular surveillance, the development of new therapeutic strategies, and the design of novel antimalarials. This technical guide provides a comprehensive overview of the key genetic markers associated with this compound resistance, with a primary focus on the P. falciparum multidrug resistance 1 (pfmdr1) gene. It details the molecular mechanisms, presents quantitative data on drug susceptibility, outlines experimental protocols for resistance monitoring, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Resistance
This compound is a blood schizonticide effective against the erythrocytic stages of Plasmodium parasites. Its mechanism of action is thought to be similar to other quinoline antimalarials like chloroquine and mefloquine, involving the inhibition of hemozoin formation in the parasite's digestive vacuole. This disruption of heme detoxification leads to the accumulation of toxic heme, ultimately killing the parasite.[1] However, the clinical utility of this compound has been limited by erratic absorption and concerns over cardiotoxicity, issues that are exacerbated by the need for higher doses to treat resistant infections.[2][3]
Resistance to this compound is multifactorial but is strongly linked to genetic polymorphisms in the P. falciparum genome. The primary molecular determinant of this compound resistance is the pfmdr1 gene, which encodes a P-glycoprotein homolog located on the membrane of the parasite's digestive vacuole.[4][5] Mutations and variations in the copy number of this gene can alter the parasite's susceptibility to this compound and other structurally related drugs.[3]
Key Genetic Markers Associated with this compound Resistance
Plasmodium falciparum multidrug resistance 1 (pfmdr1)
The pfmdr1 gene is a major modulator of susceptibility to a range of antimalarial drugs, including this compound.[4][6] Both point mutations and gene amplification have been shown to confer resistance.
Point Mutations: Several single nucleotide polymorphisms (SNPs) in the pfmdr1 gene have been associated with altered this compound susceptibility. The most well-studied of these is the N86Y mutation, where asparagine is replaced by tyrosine at codon 86. While primarily associated with chloroquine resistance, this mutation can influence the susceptibility to other quinolines.[6][7] Other significant mutations include S1034C, N1042D, and D1246Y. The triple mutant haplotype (S1034C/N1042D/D1246Y) has been shown to enhance parasite susceptibility to mefloquine, this compound, and artemisinin in some parasite backgrounds.[8]
Gene Amplification: An increase in the copy number of the pfmdr1 gene is a significant mechanism of resistance to mefloquine and this compound.[3][5] Parasites with multiple copies of pfmdr1 often exhibit a multidrug-resistant phenotype.[3] Conversely, a reduction in pfmdr1 copy number can lead to increased susceptibility to mefloquine, lumefantrine, this compound, quinine, and artemisinin.[4][9]
Plasmodium falciparum chloroquine resistance transporter (pfcrt)
The pfcrt gene is the primary determinant of chloroquine resistance.[7][10] While its role in this compound resistance is less direct than that of pfmdr1, certain mutations in pfcrt can modulate the parasite's response to various quinoline antimalarials.[4][11] The K76T mutation is the key marker for chloroquine resistance.[9] The presence of specific pfcrt haplotypes can influence the genetic background in which pfmdr1 mutations affect drug susceptibility.
Quantitative Data on this compound Susceptibility
The following tables summarize in vitro susceptibility data for P. falciparum isolates with different genetic profiles. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit parasite growth by 50%.
| Genetic Marker | Parasite Line/Isolate | This compound IC50 (nM) | Fold Change in Resistance | Reference |
| pfmdr1 Amplification | Mefloquine-resistant line | Increased | Not specified | [5] |
| pfmdr1 N86Y Mutation | Field Isolates | Lower in isolates with Tyr-86 | Not specified | [3] |
| pfmdr1 S1034C/N1042D/D1246Y | Recombinant clones | Enhanced susceptibility | Not specified | [8] |
| Wild-type pfmdr1 | Chloroquine-susceptible isolates | 2.62 | - | [12][13] |
| pfcrt K76T | Chloroquine-resistant isolates | 1.14 | - | [12][13] |
| Various African Isolates | Field Isolates | Mean: 4.619 (Range: 0.039-15.000) | - | [14] |
Experimental Protocols
In Vitro Drug Susceptibility Testing
Objective: To determine the IC50 of this compound against P. falciparum isolates.
A. Isotopic Semimicro Drug Susceptibility Test [12][13]
-
Parasite Culture: P. falciparum isolates are maintained in continuous culture using standard methods (e.g., in human erythrocytes in RPMI 1640 medium supplemented with human serum).
-
Drug Plate Preparation: this compound is serially diluted in medium and dispensed into 96-well microtiter plates.
-
Inoculation: Synchronized ring-stage parasites are added to the wells at a starting parasitemia of 0.5%.
-
Incubation: Plates are incubated for 42-48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.
-
Harvesting and Scintillation Counting: The contents of each well are harvested onto glass fiber filters, and the incorporation of [3H]-hypoxanthine is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 is calculated by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.
B. SYBR Green I-based Fluorescence Assay [15]
-
Parasite Culture and Drug Plate Preparation: As described above.
-
Inoculation and Incubation: As described above, for a total of 72 hours.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well.
-
Fluorescence Reading: The plate is read using a fluorescence plate reader.
-
Data Analysis: The IC50 is determined from the dose-response curve of fluorescence intensity versus drug concentration.
Molecular Analysis of Genetic Markers
Objective: To identify mutations and copy number variations in pfmdr1 and pfcrt.
-
Sample Collection: Blood samples are collected from malaria patients, and dried blood spots are prepared on filter paper.[16][17]
-
DNA Extraction: Genomic DNA is extracted from the dried blood spots using a commercial DNA extraction kit.[16]
-
Gene Amplification (PCR): The target gene regions (pfmdr1, pfcrt) are amplified using nested PCR.[16][18]
-
Genotyping:
-
Restriction Fragment Length Polymorphism (RFLP): The amplified PCR products are digested with specific restriction enzymes that recognize either the wild-type or mutant allele. The resulting fragments are separated by gel electrophoresis to determine the genotype.[16]
-
Sanger Sequencing: The PCR products are sequenced to identify all polymorphisms within the amplified region.[19]
-
-
Copy Number Variation (CNV) Analysis (Real-time PCR):
-
The relative copy number of pfmdr1 is determined by real-time PCR using a TaqMan assay, with a single-copy gene (e.g., β-tubulin) as a reference.
-
The comparative Ct (ΔΔCt) method is used to calculate the gene copy number.
-
Visualizations
Signaling Pathways and Molecular Mechanisms
References
- 1. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
- 7. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfmdr1 mutations contribute to quinine resistance and enhance mefloquine and artemisinin sensitivity in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Multiple Novel Mutations in Plasmodium falciparum Chloroquine Resistance Transporter Gene during Implementation of Artemisinin Combination Therapy in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajtmh.org [ajtmh.org]
- 14. tandfonline.com [tandfonline.com]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. Molecular surveillance of anti-malarial drug resistance genes in Plasmodium falciparum isolates in Odisha, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Plasmodium falciparum drug resistance molecular markers from the Blue Nile State, Southeast Sudan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021 [frontiersin.org]
- 19. Molecular surveillance for anti-malarial drug resistance and genetic diversity of Plasmodium falciparum after chloroquine and sulfadoxine-pyrimethamine withdrawal in Quibdo, Colombia, 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Halofantrine Analogues: A Guide to Optimizing Antimalarial Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofantrine, a phenanthrene methanol antimalarial, has demonstrated efficacy against multidrug-resistant Plasmodium falciparum. However, its clinical utility is hampered by erratic oral bioavailability and significant cardiotoxicity, primarily due to the prolongation of the QT interval. This has spurred extensive research into the development of this compound analogues with an improved therapeutic window. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles of their design and evaluation.
Introduction: The this compound Dilemma
This compound acts as a blood schizonticide, effective against erythrocytic stages of Plasmodium species, including chloroquine-resistant strains. Its mechanism of action, while not fully elucidated, is believed to be similar to that of quinine and mefloquine, involving the formation of toxic complexes with heme, thereby inhibiting the parasite's detoxification pathway. This disruption leads to parasite death from oxidative stress and metabolic failure.[1][2]
Despite its potency, this compound's clinical application is limited by two major drawbacks:
-
Cardiotoxicity: this compound is known to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[3] This blockade leads to QT interval prolongation and can result in life-threatening arrhythmias, such as Torsades de Pointes.[3][4]
-
Variable Bioavailability: Its absorption is highly dependent on food intake, particularly fatty foods, leading to unpredictable plasma concentrations and potential for both therapeutic failure and increased toxicity.[5]
These challenges have made the development of safer and more effective this compound analogues a key objective in antimalarial drug discovery. The goal is to dissociate the potent antimalarial activity from the cardiotoxic effects by modifying the core chemical structure.
Core Scaffold and General Structure-Activity Relationships
The this compound molecule consists of three main components: a substituted phenanthrene core, a secondary alcohol, and an aminopropyl side chain. Modifications to each of these regions have been explored to understand their impact on antimalarial activity and toxicity.
dot
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Halofantrine for Non-Malarial Infectious Diseases: A Technical Guide
Abstract
Halofantrine, a phenanthrene methanol compound originally developed as an antimalarial agent, presents a compelling case for drug repurposing.[1][2] Its activity against chloroquine-resistant Plasmodium falciparum established its initial clinical relevance, though concerns over cardiotoxicity and erratic bioavailability have since limited its primary use.[2][3] This technical guide explores the potential of this compound beyond malaria, consolidating preclinical data on its efficacy against other infectious agents, including fungi and parasites. We present a detailed analysis of its mechanisms of action, quantitative efficacy data, and the experimental protocols used to derive these findings. This document serves as a resource for researchers and drug development professionals interested in exploring the expanded therapeutic utility of this compound.
Introduction to this compound
This compound is a synthetic, lipophilic antimalarial drug that acts as a blood schizonticide, effective against the asexual forms of Plasmodium parasites.[4][5][6] Its structure is related to other aryl-aminoalcohol antimalarials like quinine and lumefantrine.[1]
Mechanism of Action in Malaria
The precise mechanism of action of this compound is not fully elucidated but is believed to be similar to that of chloroquine and quinine.[7] It is thought to interfere with the parasite's detoxification of heme by forming toxic complexes with ferriprotoporphyrin IX, which damages the parasite's membrane.[7][8] Additionally, it has been shown to bind to plasmepsin, a hemoglobin-degrading enzyme specific to malaria parasites.[1]
The Drug Repurposing Paradigm
Drug repurposing is a strategy focused on identifying new therapeutic uses for existing, approved drugs.[9][10] This approach offers significant advantages, including reduced development timelines and costs, as established drugs have well-documented safety, pharmacokinetic, and manufacturing profiles.[10] This guide examines this compound through this lens, evaluating its potential to address unmet needs in non-malarial infectious diseases.
Antifungal Activity: Candida albicans
Recent studies have identified this compound as a potential adjunct in the treatment of infections caused by the opportunistic fungus Candida albicans.
Mechanism of Action: Inhibition of Oxidative Stress Response
This compound has been shown to augment the antifungal effects of oxidative damage agents such as plumbagin, menadione, and hydrogen peroxide (H₂O₂).[11][12] Its mechanism involves suppressing the reactive oxygen species (ROS) response in C. albicans.[11][12] This inhibition is dependent on Cap1, a key transcription factor in the oxidative stress response pathway of the fungus.[11] By compromising the fungus's antioxidant defenses, this compound renders it more susceptible to oxidative damage, a promising strategy for treating invasive candidiasis.[11][12]
Quantitative Data
While specific MIC values for this compound alone against C. albicans are not detailed in the primary studies, its synergistic effect is the key finding. The studies focused on its ability to enhance the activity of known oxidative agents.[11]
| Compound | Organism | Metric | Value | Reference |
| Plumbagin | Candida albicans SC5314 | MIC | 2 µg/mL | [11] |
| This compound | Plasmodium falciparum (CQ-S Clone) | IC₅₀ | 6.88 nM | [13][14] |
| This compound | Plasmodium falciparum (CQ-R Clone) | IC₅₀ | 2.98 nM | [13][14] |
| This compound | MDA-MB-231 (TNBC cells) | IC₅₀ | 7.73 µM | [4] |
Table 1: In Vitro Activity Data for this compound and Related Compounds. CQ-S: Chloroquine-Susceptible, CQ-R: Chloroquine-Resistant.
Experimental Protocol: In Vitro and In Vivo Antifungal Assessment
The protocol to assess the antifungal properties of this compound involved a multi-step process.[11]
-
High-Throughput Screening: An FDA-approved drug library was screened to identify compounds that enhanced the antifungal activity of the ROS-inducing agent, plumbagin, against C. albicans.
-
MIC Determination: Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods to quantify the antifungal activity of plumbagin with and without this compound.
-
Oxidative Stress Induction: The synergy between this compound and other oxidative damage agents (menadione, H₂O₂) was evaluated to confirm the mechanism of action.
-
Mechanism Confirmation: The role of the Cap1 pathway was investigated using relevant mutant strains of C. albicans to confirm that this compound's inhibitory action is Cap1-dependent.
-
In Vivo Efficacy Model: The Galleria mellonella (wax moth larvae) infection model was used to assess the antifungal activity of this compound in a living organism. Larvae were infected with C. albicans and subsequently treated with this compound to monitor survival rates.
Antiparasitic Activity: Schistosoma mansoni
This compound has demonstrated moderate efficacy against the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis.
Mechanism of Action: Potentiation by CYP3A4 Inhibition
The antischistosomal properties of this compound are significantly enhanced when co-administered with ketoconazole, a known inhibitor of the cytochrome P450 enzyme CYP3A4.[15] Since CYP3A4 is the major enzyme responsible for metabolizing this compound, its inhibition likely increases the bioavailability and exposure of the parent compound to the parasite, thereby boosting its therapeutic effect.[1][15] This combination leads to a greater reduction in worm burden, egg load, and hepatic granuloma size in murine models.[15]
Quantitative Data: Efficacy in a Murine Model
The combination of this compound with ketoconazole resulted in a statistically significant reduction in key markers of S. mansoni infection compared to this compound alone.[15]
| Treatment Group | Parameter | % Reduction | Reference |
| KTZ + this compound | Female Worm Burden | 79.3% | [15] |
| KTZ + this compound | Total Worm Burden | 70.3% | [15] |
| KTZ + this compound | Hepatic Egg Burden | 66.0% | [15] |
| KTZ + this compound | Intestinal Egg Burden | 64.5% | [15] |
Table 2: Enhanced Antischistosomal Efficacy of this compound with Ketoconazole (KTZ) in Mice.
Experimental Protocol: Murine Model of Schistosomiasis
The following protocol was used to determine the antischistosomal efficacy of this compound.[15]
-
Animal Model: Laboratory mice were used as the host for S. mansoni.
-
Infection: Mice were infected with a standardized number of S. mansoni cercariae.
-
Treatment Groups: After the infection was established, mice were divided into several groups, including:
-
Untreated Control
-
This compound (HF) alone
-
Ketoconazole (KTZ) alone
-
Combination of KTZ and HF
-
-
Parasitological Assessment: Following the treatment period, mice were euthanized. Adult worms were recovered by portal perfusion and counted. Eggs trapped in the liver and intestines were isolated and quantified.
-
Histopathology: Liver tissue samples were collected, sectioned, and stained to measure the diameter of egg-induced granulomas, a key indicator of disease pathology.
-
Biochemical Analysis: Blood and liver tissue were analyzed for markers of liver damage (e.g., ALT), liver function (e.g., albumin), and oxidative stress (e.g., malondialdehyde).
Antiviral Activity: A Limited Outlook
The investigation of this compound as an antiviral agent has yielded limited positive results. In a large-scale in vitro screen of approximately 2,500 compounds, this compound showed some inhibitory activity against Semliki Forest virus (SFV) and Dengue virus serotype 2 (DENV-2).[16] However, the drug exhibited a low selectivity index, meaning the concentration required to inhibit the virus was close to the concentration that was toxic to host cells.[16] Due to this poor therapeutic window, further investigations into its antiviral potential were not pursued.[16]
Challenges and Considerations for Clinical Translation
Despite its potential in non-malarial applications, the repurposing of this compound faces significant hurdles, primarily related to its known safety and pharmacokinetic profiles.
-
Cardiotoxicity: The most significant adverse effect of this compound is its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2] This is linked to its ability to block hERG potassium channels.[4] This risk is a major barrier to its widespread use.
-
Erratic Pharmacokinetics: The absorption of this compound from the gastrointestinal tract is slow and highly variable.[1][17] Its bioavailability increases dramatically when taken with fatty foods, which also dangerously elevates the risk of cardiotoxicity.[1][7][17] Therefore, it must be administered on an empty stomach.[1][18]
Conclusion
This compound demonstrates intriguing preclinical activity against non-malarial pathogens, particularly Candida albicans and Schistosoma mansoni. Its novel mechanism of inhibiting the fungal antioxidant response and the potentiation of its antischistosomal effects via metabolic inhibition highlight promising avenues for further research. However, the significant and well-documented risk of cardiotoxicity remains the primary obstacle to its clinical repurposing. Future research could focus on developing derivatives of this compound that retain the desired antimicrobial activity while minimizing hERG channel affinity, or on developing highly controlled dosing strategies for specific, life-threatening infections where other therapeutic options have failed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 3. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. amberlife.in [amberlife.in]
- 9. mdpi.com [mdpi.com]
- 10. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Hydrochloride Acts as an Antioxidant Ability Inhibitor That Enhances Oxidative Stress Damage to Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Hydrochloride Acts as an Antioxidant Ability Inhibitor That Enhances Oxidative Stress Damage to Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajtmh.org [ajtmh.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of ketoconazole, a cytochrome P450 inhibitor, on the efficacy of quinine and this compound against Schistosoma mansoni in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Use of Antimalarial Drugs against Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mims.com [mims.com]
- 18. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Early Clinical Efficacy of Halofantrine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of early clinical studies on the efficacy of halofantrine, a phenanthrene methanol antimalarial agent. This compound was developed as a treatment for malaria, particularly for infections caused by strains of Plasmodium falciparum resistant to other antimalarials like chloroquine.[1][2] This document summarizes key efficacy data, details the experimental protocols of pivotal trials, and visualizes the therapeutic and evaluative workflows.
Core Efficacy Data
This compound demonstrated significant schizonticidal activity against both chloroquine-sensitive and chloroquine-resistant strains of plasmodia in early clinical trials.[1] Efficacy was primarily assessed by cure rates, parasite clearance time (PCT), and fever clearance time (FCT).
Table 1: Efficacy of this compound in Treating Falciparum Malaria (Non-Immune Patients)
| Study/Population | Dosage Regimen | Cure Rate | Mean Parasite Clearance Time (h) | Mean Fever Clearance Time (h) | Reference |
| Non-immune patients (n=90) | 500 mg every 6 hours for 3 doses, repeated on day 7 | 99% | Not Reported | Not Reported | [3] |
| Non-immune patients returning from sub-Saharan Africa (n=28) | 250 mg every 6 hours for 3 doses (micronized formulation) | 85.7% (24/28 cured) | Not Reported | Not Reported | [4] |
Table 2: Efficacy of this compound in Treating Falciparum and Vivax Malaria (Semi-Immune Patients)
| Study/Population | Dosage Regimen | Cure Rate (P. falciparum) | Cure Rate (P. vivax) | Reference |
| Semi-immune patients (n=583) | 500 mg every 6 hours for 3 doses | 90% (n=512) | 99% (n=71) | [3] |
Table 3: Comparative Efficacy of Extended-Dose this compound vs. Quinine-Tetracycline in Drug-Resistant Falciparum Malaria (Thailand)
| Treatment Group | Total Dose | Cure Rate | Mean Parasite Clearance Time (h) | Mean Fever Clearance Time (h) | Reference |
| This compound (n=26) | 4.5 g | 92% | 82 | 93 | |
| Quinine-Tetracycline (n=26) | Not Applicable | 85% | 81 | 99 |
Table 4: Efficacy of this compound in Acute Uncomplicated Falciparum Malaria (Ibadan, Nigeria)
| Patient Population (n=50) | Dosage Regimen | Parasite Clearance | Mean Parasite Clearance Time (h) | Mean Fever Clearance Time (h) | Mean Symptom Clearance Time (h) | Reference |
| Adults and children | 500 mg (or 8 mg/kg) every 6 hours for 3 doses | Cleared in all subjects within 72h | 33.6 ± 13.0 | 20.7 ± 15.3 | 35.0 ± 10.7 | [5] |
Experimental Protocols
The methodologies of early this compound clinical trials shared common frameworks for patient selection, drug administration, and efficacy assessment. Below are detailed protocols synthesized from several key studies.
Study Protocol: Treatment of Drug-Resistant Falciparum Malaria in Thailand
-
Objective: To assess the efficacy and tolerance of an extended-dose this compound regimen compared to a standard quinine-tetracycline regimen for highly drug-resistant P. falciparum malaria.
-
Inclusion Criteria: History of fever and presence of malarial parasites on a peripheral blood smear.
-
Exclusion Criteria: Receipt of antimalarials in the preceding 14 days (if afebrile), presence of complicated malaria, or critical illness.
-
Drug Administration:
-
This compound Group: Three 500 mg doses administered at 4-hour intervals on the first day, followed by 500 mg daily for six days (total dose: 4.5 g). This compound was given after meals to increase bioavailability.
-
Control Group: Quinine-tetracycline for seven days (Q7T7).
-
-
Efficacy Assessment:
-
Cure Rate: Assessed at the end of the follow-up period.
-
Parasite Clearance Time (PCT): Time until no parasitemia was detectable on blood smears. Blood smears were performed daily for the first week, then weekly.
-
Fever Clearance Time (FCT): Time until the patient's temperature returned to normal and remained so for at least 48 hours.
-
-
Safety and Tolerability Assessment:
-
Monitoring and recording of adverse effects.
-
Hematological and biochemical indices were monitored at baseline and at specified intervals during the study.
-
Study Protocol: Treatment of Acute Uncomplicated Falciparum Malaria in Nigeria
-
Objective: To evaluate the clinical efficacy and safety of this compound in patients with acute symptomatic uncomplicated falciparum malaria.
-
Patient Population: 50 subjects with acute uncomplicated falciparum malaria.
-
Drug Administration:
-
Patients with body weight ≥ 40 kg received 500 mg of this compound hydrochloride orally every 6 hours for 3 doses.
-
Patients with body weight < 40 kg received 8 mg/kg body weight orally every 6 hours for 3 doses.
-
-
Efficacy Assessment:
-
Parasite Clearance: Monitored until parasitemia was cleared.
-
Recurrence: Patients were followed up after day 14 to check for the recurrence of parasitemia.
-
Clearance Times: Mean times for the clearance of parasitemia, fever, and other symptoms were calculated.
-
-
Safety Assessment: Monitoring of hematological and biochemical indices and recording of any adverse effects such as gastrointestinal issues or pruritus.[5]
Visualizations
This compound Clinical Trial Workflow
References
- 1. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical efficacy and pharmacokinetics of micronized this compound for the treatment of acute uncomplicated falciparum malaria in nonimmune patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the clinical efficacy and safety of this compound in falciparum malaria in Ibadan, Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Halofantrine in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofantrine, a phenanthrene methanol antimalarial agent, has demonstrated efficacy against multidrug-resistant Plasmodium falciparum. Its therapeutic action, however, is complex and not fully elucidated, with evidence pointing towards a multi-targeted mechanism. This technical guide provides a comprehensive overview of the identified molecular targets of this compound in Plasmodium, detailing the quantitative data associated with its activity and the experimental protocols employed for target identification and validation. The primary mechanisms of action appear to be the inhibition of hemozoin formation and interaction with the P. falciparum multidrug resistance transporter 1 (PfMDR1). A potential secondary effect on parasite calcium homeostasis is also explored. This document aims to serve as a detailed resource for researchers engaged in antimalarial drug discovery and the study of drug resistance.
Introduction
This compound is a blood schizonticide effective against erythrocytic stages of Plasmodium falciparum.[1][2] Belonging to the arylaminoalcohol class of antimalarials, its mechanism of action is thought to be similar to that of quinine and mefloquine.[1] Understanding the precise molecular interactions of this compound is critical for optimizing its use, overcoming resistance, and guiding the development of novel antimalarials. This guide synthesizes the current knowledge on its molecular targets within the parasite.
Primary Molecular Target: Inhibition of Hemozoin Biocrystallization
A crucial metabolic process for the malaria parasite during its intraerythrocytic stage is the detoxification of heme. The parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite crystallizes this heme into an inert polymer called hemozoin.[3] this compound, like other quinoline-based drugs, is believed to disrupt this process.
The proposed mechanism involves the formation of a complex between this compound and ferriprotoporphyrin IX, which prevents its incorporation into the growing hemozoin crystal.[1][3] This leads to an accumulation of toxic heme, which induces oxidative stress and damages parasite membranes, ultimately leading to cell death.[1] The interaction between this compound and heme has been confirmed, and it is suggested that this complex formation is a key component of its antimalarial activity.[4]
Experimental Protocol: In Vitro Hemozoin Inhibition Assay (Colorimetric Method)
This protocol outlines a common method to assess the ability of a compound to inhibit the formation of β-hematin, a synthetic analogue of hemozoin.
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (pH 4.8)
-
Tween 20
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of hemin chloride in DMSO.
-
Dilute the hemin stock solution in sodium acetate buffer (pH 4.8).
-
Serially dilute the test compound (this compound) in the wells of a 96-well plate.
-
Add the hemin solution to each well.
-
Initiate β-hematin formation by adding a solution of Tween 20 to each well.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a set period (e.g., 18-24 hours) to allow for crystal formation.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm). The amount of β-hematin formed is inversely proportional to the absorbance of the supernatant, as the crystallized heme precipitates out of solution.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.
Logical Flow of Hemozoin Inhibition:
Figure 1: Signaling pathway of hemozoin inhibition by this compound.
Secondary Target and Resistance Mechanism: PfMDR1
The Plasmodium falciparum multidrug resistance transporter 1 (PfMDR1), a P-glycoprotein homolog, is located on the membrane of the parasite's digestive vacuole.[5] It is a member of the ATP-binding cassette (ABC) transporter family and is implicated in modulating parasite susceptibility to various antimalarials.[5]
Resistance to this compound is strongly associated with an increased copy number of the pfmdr1 gene and specific single nucleotide polymorphisms (SNPs) within it.[6][7] Amplification of pfmdr1 leads to overexpression of the transporter protein, which is thought to increase the efflux of this compound from its site of action, thereby reducing its effective concentration.[5] Conversely, a decrease in the pfmdr1 copy number has been shown to increase parasite susceptibility to this compound.[8][9] This evidence strongly suggests that PfMDR1 is a key molecular target or modulator of this compound's activity.
Quantitative Data: this compound IC50 and PfMDR1 Copy Number
The following tables summarize the in vitro 50% inhibitory concentrations (IC50) of this compound against different P. falciparum strains and the impact of pfmdr1 copy number on drug susceptibility.
| P. falciparum Isolate/Clone | Chloroquine Susceptibility | This compound IC50 (nM) | Reference |
| African Clone | Susceptible | 6.88 | [10] |
| African Clone | Resistant | 2.98 | [10] |
| African Isolates (n=29) | Susceptible | 2.62 | [10] |
| African Isolates (n=47) | Resistant | 1.14 | [10] |
| K1 Isolate | Resistant | - | [2] |
| K1HF3 (this compound-resistant) | - | 9-fold increase from K1 | [2] |
| T9.96 Isolate | Susceptible | - | [2] |
| T9.96HF4 (this compound-resistant) | - | 3-fold increase from T9.96 | [2] |
| Thai Isolates | Multidrug-resistant | Median 0.9 ng/ml (1.8 nM) | [11] |
| Thai Border Isolates | Multidrug-resistant | Geometric mean 4.1 ng/mL (8.2 nM) | [12] |
| P. falciparum Line | pfmdr1 Copy Number | Relative Mefloquine IC50 | Relative this compound Susceptibility | Reference |
| FCB | 2 | 1 | 1 | [8] |
| FCB Knockdown Clones | 1 | ~0.33 | Increased | [8] |
Experimental Protocol: Determination of pfmdr1 Gene Copy Number by Real-Time PCR
This protocol provides a method for quantifying the copy number of the pfmdr1 gene relative to a single-copy reference gene.
Materials:
-
Genomic DNA extracted from P. falciparum
-
Primers specific for pfmdr1 and a reference gene (e.g., β-tubulin)
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Real-time PCR instrument
-
Reference P. falciparum strain with a known pfmdr1 copy number (e.g., 3D7 with one copy)
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from parasite cultures or infected red blood cells.
-
Primer Design: Design and validate primers for the pfmdr1 gene and a single-copy reference gene.
-
Real-Time PCR Reaction Setup: Prepare reaction mixtures containing the appropriate master mix, primers, and template DNA. Include a no-template control and samples from the reference strain.
-
PCR Amplification: Perform the real-time PCR using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the pfmdr1 and the reference gene for each sample.
-
Calculate the ΔCt for each sample by subtracting the Ct of the reference gene from the Ct of the pfmdr1 gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the reference strain from the ΔCt of the test sample.
-
The copy number is calculated using the formula: 2-ΔΔCt.
-
Workflow for PfMDR1-Mediated Resistance:
Figure 2: Workflow illustrating the role of PfMDR1 in this compound resistance.
Potential Involvement in Calcium Homeostasis
Calcium ions are essential second messengers in Plasmodium falciparum, regulating key processes such as merozoite invasion of red blood cells. The parasite maintains a low cytosolic calcium concentration, and disruptions to this delicate balance can be detrimental. While the primary mechanisms of this compound are believed to be hemozoin inhibition and interaction with PfMDR1, there is some indication that it may also affect calcium homeostasis. One study observed a modest and transient increase in cytoplasmic calcium levels in neuronal cells exposed to this compound. While this was not in Plasmodium, it suggests a potential for interaction with calcium signaling pathways that warrants further investigation in the parasite.
Experimental Protocol: Measurement of Cytosolic Calcium in Plasmodium
This protocol describes a method to measure changes in cytosolic calcium levels in P. falciparum using a fluorescent calcium indicator.
Materials:
-
Synchronized P. falciparum culture (late-stage schizonts or purified merozoites)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Confocal microscope or flow cytometer
-
This compound solution
Procedure:
-
Parasite Preparation: Harvest synchronized late-stage schizonts or purify merozoites from the culture.
-
Dye Loading: Incubate the parasites with the fluorescent calcium indicator (e.g., Fluo-4 AM) and Pluronic F-127 in an appropriate buffer. This allows the dye to enter the cells.
-
Washing: Wash the parasites to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the parasite suspension using a confocal microscope or flow cytometer.
-
Drug Addition: Add the this compound solution to the parasite suspension at the desired concentration.
-
Post-Treatment Measurement: Immediately and continuously measure the change in fluorescence over time. An increase in fluorescence indicates a rise in cytosolic calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the effect of this compound on cytosolic calcium levels.
Hypothesized Calcium Pathway Perturbation:
Figure 3: Hypothesized perturbation of calcium signaling by this compound.
Conclusion
The molecular mechanism of this compound in Plasmodium falciparum is multifaceted. The strongest evidence points to a dual mode of action involving the inhibition of hemozoin formation and an interaction with the PfMDR1 transporter, which also serves as a primary mechanism of resistance. While a direct link to the disruption of calcium homeostasis is less established, it remains a plausible secondary target that could contribute to the drug's overall antimalarial effect. The experimental protocols detailed in this guide provide a framework for further investigation into these molecular targets. A deeper understanding of these interactions is paramount for the continued development of effective strategies to combat malaria and the growing challenge of drug resistance.
References
- 1. The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of ferriprotoporphyrin IX with the antimalarials amodiaquine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, this compound, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amplification of pfmdr 1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Globally prevalent PfMDR1 mutations modulate Plasmodium falciparum susceptibility to artemisinin-based combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based methods for measurement of cytosolic calcium and surface protein expression in Plasmodium falciparum merozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry-Based Methods for Measurement of Cytosolic Calcium and Surface Protein Expression in Plasmodium falciparum Merozoites | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Computational Docking Studies of Halofantrine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, protocols, and data associated with the computational docking of the antimalarial drug halofantrine to its key protein targets. This compound, a phenanthrene methanol compound, is effective against drug-resistant strains of Plasmodium falciparum. Understanding its molecular interactions through in silico methods like molecular docking is crucial for elucidating its mechanism of action, predicting potential cardiotoxicity, and guiding the development of novel antimalarial agents.
Principal Protein Targets of this compound
Computational studies and experimental evidence have identified several key protein targets for this compound. These include essential parasite enzymes involved in metabolism and proteins associated with drug resistance, as well as a human protein linked to its primary adverse effect, cardiotoxicity.
-
Plasmepsins (PMs) : These are aspartic proteases found in the parasite's digestive vacuole that are crucial for degrading host hemoglobin. Plasmepsin II (PM II) has been identified as a potential target for this compound[1].
-
Falcipains : These are cysteine proteases, with Falcipain-2 being a principal hemoglobinase in the trophozoite stage of the parasite. Inhibition of Falcipain-2 disrupts parasite development, making it a valuable drug target[2][3][4].
-
P. falciparum Chloroquine Resistance Transporter (PfCRT) : Located on the digestive vacuole membrane, mutations in this transporter are the primary determinant of chloroquine resistance. It is believed to influence the activity of other quinoline-type drugs, likely including this compound.
-
P. falciparum Multidrug Resistance Protein 1 (PfMDR1) : An ABC transporter also found on the vacuolar membrane, PfMDR1 is associated with resistance to multiple antimalarial drugs, including mefloquine and this compound, often through gene amplification[5][6].
-
Human Ether-à-go-go-Related Gene (hERG) Potassium Channel : this compound is a potent blocker of the hERG channel. This inhibition disrupts cardiac repolarization, leading to QT interval prolongation and potentially fatal arrhythmias, which has significantly limited its clinical use[7][8].
Detailed Experimental Protocol for Molecular Docking
This section outlines a generalized yet detailed protocol for conducting a protein-ligand docking study of this compound with a target protein, using AutoDock Vina as the primary example software. This workflow is broadly applicable to other docking software with minor modifications.
Step 1: Protein Preparation
The initial step involves preparing the 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).
-
Structure Retrieval : Download the protein's crystal structure (e.g., PDB ID: 3BPF for Falcipain-2, 8JWI for PfMDR1) from the RCSB PDB database.
-
Initial Cleanup : Load the PDB file into a molecular visualization tool like UCSF Chimera, PyMOL, or Biovia Discovery Studio. Remove all non-essential molecules, including water, co-crystallized ligands, ions, and alternate conformations[9][10]. If the protein is a multimer, isolate the single chain of interest.
-
Repair and Refinement : Check for and repair any missing residues or side chains using tools like Prime in the Schrödinger Suite or the built-in functionalities of UCSF Chimera[11][12].
-
Protonation : Add hydrogen atoms to the protein structure. It is crucial to add polar hydrogens, as they are key to forming hydrogen bonds. This step also assigns the correct protonation states to residues at a physiological pH (typically 7.4)[10][13].
-
Charge Assignment : Assign partial atomic charges. For AutoDock, Kollman charges are typically assigned[14].
-
File Conversion : Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock[10][15].
Step 2: Ligand Preparation
Proper preparation of the ligand (this compound) is equally critical for a successful docking simulation.
-
Structure Retrieval : Obtain the 3D structure of this compound. This can be downloaded from databases like PubChem (CID 37393) in SDF or MOL2 format.
-
Energy Minimization : The initial 3D structure should be energy-minimized using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge Calculation : Calculate and assign partial charges to the ligand atoms. Gasteiger charges are commonly used for small molecules in AutoDock[16].
-
Torsional Degrees of Freedom : Define the rotatable bonds within the ligand. This allows for ligand flexibility during the docking process. AutoDock Tools can automatically detect and set these bonds[13].
-
File Conversion : Save the prepared ligand in the PDBQT format[14].
Step 3: Grid Box Generation
A grid box defines the three-dimensional search space on the receptor where the docking algorithm will attempt to place the ligand.
-
Binding Site Identification : If the binding site is known (e.g., from a co-crystallized ligand or literature data), center the grid box on this site. If the site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface[10].
-
Set Dimensions : The size of the grid box should be large enough to accommodate the ligand and allow it to rotate freely, but not excessively large, as this increases computation time. A typical size is 60x60x60 Å with a spacing of 0.375 Å between grid points[10].
-
Configuration : Save the grid box coordinates (center and dimensions) into a configuration file (e.g., conf.txt for Vina), which will be used as an input for the docking run[14][17].
Step 4: Running the Docking Simulation
With the prepared protein, ligand, and configuration file, the docking simulation can be executed.
-
Command Line Execution : AutoDock Vina is typically run from the command line[14][17]. A standard command would look like: vina --receptor protein.pdbqt --ligand this compound.pdbqt --config conf.txt --out results.pdbqt --log results.log
-
Exhaustiveness Parameter : The exhaustiveness parameter controls the thoroughness of the search. Higher values (e.g., 32) increase the probability of finding the optimal binding pose but also increase computation time. The default is 8[18].
-
Output Files : The simulation generates an output PDBQT file containing the predicted binding poses (typically 9-10 poses) ranked by their binding affinity scores, and a log file summarizing these scores[14].
Step 5: Post-Docking Analysis and Visualization
The final step is to analyze the results to understand the molecular interactions.
-
Binding Affinity : The binding affinity, reported in kcal/mol, is the primary metric. A more negative value indicates a stronger, more favorable binding interaction[19][20][21].
-
Pose Analysis : Visualize the top-ranked poses in the protein's active site using software like PyMOL or Discovery Studio. The best pose is typically the one with the lowest binding energy that also makes chemically sensible interactions with key active site residues.
-
Interaction Mapping : Analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the protein residues. Tools like LigPlot+ and the interaction analysis features within visualization software are used for this purpose[22].
-
RMSD Calculation : If a known experimental structure of the complex exists, the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose can be calculated. An RMSD value < 2.0 Å is generally considered a successful docking prediction.
Visualization of Workflows and Pathways
Visual diagrams are essential for conceptualizing complex processes in computational drug discovery.
Summary of Computational Docking Data
While comprehensive docking studies for this compound against all its potential targets are not widely published, available data and related studies provide valuable insights. The following tables summarize the current understanding.
Table 1: this compound Interaction with P. falciparum Plasmepsin II (PM II)
| Parameter | Finding | Reference |
| Docking Method | Fragment-based high-throughput docking with LIECE scoring | [1] |
| Result | Identified as a hit inhibitor of PM II | [1] |
| Binding Affinity | Not reported as a single kcal/mol value | [1] |
| Experimental IC₅₀ | ≤ 5 µM | [1] |
| Binding Mode | Two putative binding modes were explored via molecular dynamics simulations | [1] |
Table 2: Interaction Summary for Other Key Targets
| Target Protein | Role in this compound's Action/Toxicity | Status of Docking Data | Key Interacting Residues (Inferred from related compounds) |
| Falcipain-2 | Potential antimalarial target through inhibition of hemoglobin degradation. | Specific docking data for this compound not found in searches. Docking of other inhibitors shows binding in the catalytic cleft. | Cys25 (catalytic residue), Trp181, His155 |
| PfCRT | Mutations are linked to resistance, suggesting it may transport this compound out of the digestive vacuole. | Specific docking data for this compound not found. Docking studies exist for chloroquine, showing interactions within the central pore. | K76T is the key mutation. Phe364 (π-stacking with chloroquine)[23]. |
| PfMDR1 | Amplification is associated with this compound resistance, likely by increasing drug efflux. | Specific docking data for this compound not found. Docking of other antimalarials shows binding scores ranging from -5 to -12 kcal/mol[5]. | Key residues are located within the transmembrane domains forming the drug-binding pocket. |
| hERG Channel | Direct blockade by this compound causes cardiotoxicity. | Specific computational docking data for this compound not found. Docking of other blockers highlights key residues in the central cavity. | Tyr652, Phe656 (aromatic interactions), Ser624 (H-bonds). |
Note: The absence of specific binding energy data in the search results highlights an opportunity for future research to apply the protocols outlined in this guide to generate quantitative insights into this compound's interactions with these critical targets.
Conclusion
Computational docking is a powerful tool for investigating the molecular basis of a drug's efficacy and toxicity. For this compound, in silico studies have begun to shed light on its interaction with key parasite proteins like Plasmepsin II[1]. However, significant gaps remain in the quantitative understanding of its binding to other crucial targets such as Falcipain-2, PfCRT, PfMDR1, and the hERG channel. The detailed experimental protocol provided in this guide serves as a roadmap for researchers to conduct these much-needed studies. By systematically exploring these interactions, the scientific community can better understand the mechanisms of this compound action and resistance, and leverage this knowledge to design safer and more effective next-generation antimalarial therapies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico identification of antimalarial compounds targeting PfMDR1 of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amplification of pfmdr 1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. eagonlab.github.io [eagonlab.github.io]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. biorxiv.org [biorxiv.org]
- 20. scispace.com [scispace.com]
- 21. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors | PLOS One [journals.plos.org]
- 22. scribd.com [scribd.com]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Sensitive and Robust Quantification of Halofantrine in Human Plasma using LC-MS/MS
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Drug Susceptibility Assay for Halofantrine against P. falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro drug susceptibility assays for the antimalarial drug halofantrine against Plasmodium falciparum. Detailed protocols for commonly used assays are provided, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Introduction
This compound is a phenanthrene methanol antimalarial drug that has been used for the treatment of uncomplicated malaria.[1][2] It is a blood schizonticide effective against erythrocytic stages of P. falciparum, including strains resistant to chloroquine.[3] The precise mechanism of action of this compound is not fully elucidated but is thought to be similar to other quinoline antimalarials, involving the inhibition of heme polymerization, which leads to the accumulation of toxic heme and parasite death.[4][5] It may also interfere with the parasite's mitochondrial function.[2] Due to concerns about cardiotoxicity, specifically QT interval prolongation, its clinical use has been limited.[5] However, in vitro susceptibility testing remains a crucial tool for monitoring potential resistance, understanding cross-resistance patterns with other antimalarials, and for the discovery of new compounds.
Data Presentation: this compound In Vitro Susceptibility
The 50% inhibitory concentration (IC50) is the most common metric for reporting drug susceptibility. The following table summarizes previously reported geometric mean IC50 values for this compound against various P. falciparum strains with differing sensitivities to other antimalarials.
| P. falciparum Strain/Isolate Type | Chloroquine Susceptibility | Mefloquine Susceptibility | This compound Geometric Mean IC50 (nM) | Reference(s) |
| African Isolates | Susceptible (n=29) | Not specified | 2.62 | [6] |
| African Isolates | Resistant (n=47) | Not specified | 1.14 | [6] |
| T9.96 (clone) | Susceptible | Susceptible | ~3-fold increase after intermittent pressure | [7] |
| K1 (isolate) | Resistant | Not specified | ~9-fold increase after intermittent pressure | [7] |
| Gabonese Isolates (Bakoumba) | High Resistance (95.0%) | Resistance (47.5%) | 1.9 | [8] |
| Burkina Faso Isolates (1995) | Resistance (20%) | Not specified | Not specified (1% resistant isolates) | [9] |
| Burkina Faso Isolates (1996) | Resistance (19%) | Not specified | Not specified (9.6% resistant isolates) | [9] |
Experimental Protocols
Several robust methods are available for determining the in vitro susceptibility of P. falciparum to this compound. The choice of assay depends on factors such as available equipment, throughput requirements, and whether working with laboratory-adapted strains or clinical isolates.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of parasites by quantifying the total DNA content using the fluorescent dye SYBR Green I.[10] It is a high-throughput and cost-effective method.
Principle: SYBR Green I dye intercalates with double-stranded DNA. The resulting fluorescence is directly proportional to the amount of parasitic DNA, providing an indirect measure of parasite growth.
Protocol:
-
Preparation of Drug Plates:
-
Serially dilute this compound in complete culture medium in a 96-well microtiter plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
-
Parasite Culture:
-
Synchronize P. falciparum cultures to the ring stage.
-
Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.
-
-
Incubation:
-
Add 200 µL of the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) environment.[11]
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye. A typical lysis buffer consists of 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100, with a 1:5000 dilution of SYBR Green I stock solution.[10]
-
After incubation, freeze the plate at -20°C or -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.
-
-
Fluorescence Reading:
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (containing uninfected red blood cells).
-
Plot the fluorescence intensity against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Histidine-Rich Protein 2 (HRP2)-Based ELISA
This highly sensitive assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite growth.[12][13]
Principle: A sandwich ELISA is used to capture and detect HRP2 from the parasite culture supernatant. The amount of HRP2 is proportional to the parasite biomass.
Protocol:
-
Preparation of Drug Plates and Parasite Culture:
-
Follow steps 1-3 of the SYBR Green I protocol. A 72-hour incubation is standard.[12]
-
-
Sample Collection:
-
After incubation, freeze-thaw the plate at least twice to lyse the cells and release the HRP2.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture anti-HRP2 monoclonal antibody overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 2% Bovine Serum Albumin in PBS) for 2 hours at room temperature.
-
Wash the plate.
-
Add the hemolyzed culture supernatant from the drug plate to the ELISA plate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a detection anti-HRP2 monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate for 1 hour.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.[12]
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
-
Absorbance Reading:
-
Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the OD values against the log of the drug concentration.
-
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon cell lysis.[14]
Principle: The activity of pLDH is determined by measuring the rate of conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of viable parasites.
Protocol:
-
Preparation of Drug Plates and Parasite Culture:
-
Follow steps 1-3 of the SYBR Green I protocol.
-
-
Lysis:
-
After incubation, lyse the cells by freeze-thawing the plate.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing L-lactate, 3-acetylpyridine adenine dinucleotide (APAD), diaphorase, and a tetrazolium salt (e.g., nitroblue tetrazolium).
-
Add the reaction mixture to the lysed culture supernatant in a new 96-well plate.
-
-
Absorbance Reading:
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the optical density at a wavelength of approximately 650 nm.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the OD values against the log of the drug concentration.
-
Radioisotope-Based Assay ([³H]-Hypoxanthine Incorporation)
This is a classic and highly sensitive method that measures the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA during replication.[15][16]
Principle: P. falciparum salvages purines from the host for nucleic acid synthesis. The amount of incorporated [³H]-hypoxanthine is a direct measure of parasite growth and proliferation.
Protocol:
-
Preparation of Drug Plates and Parasite Culture:
-
Follow steps 1 and 2 of the SYBR Green I protocol.
-
-
Incubation with Drug:
-
Add 200 µL of the parasite suspension to each well of the pre-dosed plate.
-
Incubate for 24 hours under standard conditions.
-
-
Radiolabeling:
-
Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Scintillation Counting:
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated radiolabel.
-
Dry the filter mat.
-
Place the filter mat in a scintillation bag with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the CPM against the log of the drug concentration.
-
Visualizations
This compound's Putative Mechanism of Action
The diagram below illustrates the proposed mechanism of action for this compound, which is believed to interfere with the detoxification of heme within the parasite's digestive vacuole.
Caption: Proposed mechanism of action of this compound in P. falciparum.
General Experimental Workflow for In Vitro Susceptibility Testing
The following diagram outlines the general workflow for performing in vitro drug susceptibility assays against P. falciparum.
Caption: General workflow for in vitro P. falciparum drug susceptibility assays.
Logical Relationship of Common Assay Principles
This diagram illustrates the relationship between the different assay methodologies and the parasite biological processes they measure.
Caption: Relationship between assay principles and measurement techniques.
References
- 1. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amberlife.in [amberlife.in]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. deepdyve.com [deepdyve.com]
- 7. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iddo.org [iddo.org]
- 16. Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Halofantrine-Induced QT Prolongation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models and experimental protocols for assessing the risk of QT interval prolongation induced by the antimalarial drug halofantrine. The information is intended to guide researchers in designing and executing robust preclinical cardiac safety studies.
Introduction
This compound, a phenanthrene methanol antimalarial agent, has been associated with significant cardiotoxicity, primarily prolongation of the QT interval on the electrocardiogram (ECG), which can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP).[1][2][3] This adverse effect is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[2][4] Preclinical evaluation of this compound-induced QT prolongation in appropriate animal models is therefore essential for understanding its proarrhythmic potential and for the development of safer therapeutic alternatives.
Animal Models for QT Prolongation Studies
A variety of in vivo and ex vivo animal models have been employed to investigate drug-induced QT prolongation. Non-rodent species are generally preferred for cardiovascular safety pharmacology studies due to their greater physiological resemblance to humans in terms of cardiac electrophysiology.[5] The most commonly utilized models for assessing this compound's effects include the guinea pig and the rabbit.
-
Guinea Pig: Both in vivo (anesthetized) and ex vivo (isolated Langendorff-perfused heart) preparations are well-established.[6][7][8] The guinea pig heart shares similarities with the human heart in terms of ion channel expression and action potential morphology.
-
Rabbit: The rabbit is another sensitive species for detecting drug-induced QT prolongation.[1][9] In vivo studies in anesthetized rabbits are frequently used. Transgenic rabbit models with long QT syndrome (LQTS) have also been developed to study proarrhythmic risk in a sensitized system.[9]
Quantitative Data Summary
The following tables summarize quantitative data on this compound-induced QT prolongation from various animal model studies.
Table 1: Ex Vivo Models - Isolated Perfused Guinea Pig Heart (Langendorff)
| Concentration (µM) | QT Interval Prolongation (%) | QTc Interval Prolongation (ms) | Reference(s) |
| 0.1 - 2.0 | Dose-dependent increase | - | [1] |
| EC50 | - | 1.59 ± 1.26 µM | [1] |
Table 2: In Vivo Models - Anesthetized Guinea Pig
| Dose (mg/kg, i.v.) | QTc Interval Increase (ms) | Blood Concentration (µM) | Reference(s) |
| 1 | 22 ± 10 | - | [4] |
| 10 | - | - | [4] |
| 30 | - | 2.79 ± 0.87 | [4] |
Table 3: In Vivo Models - Anesthetized Rabbit
| Dose (mg/kg, i.v.) | QTc Interval (ms) | Blood Concentration (µM) | Reference(s) |
| Pre-drug | 313 ± 12 | - | [7] |
| 1 | - | 0.16 ± 0.02 | [7] |
| 30 | 410 ± 18 | - | [7] |
Experimental Protocols
Protocol 1: Ex Vivo QT Assessment in the Isolated Perfused Guinea Pig Heart (Langendorff)
This protocol describes the methodology for assessing the direct effects of this compound on cardiac repolarization in an isolated heart preparation, eliminating confounding systemic influences.
1. Heart Isolation and Perfusion:
- Anesthetize a male Dunkin-Hartley guinea pig (350-450g) with an appropriate anesthetic.
- Administer heparin to prevent blood coagulation.
- Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit solution.
- Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2, maintained at 37°C).[3]
- Maintain a constant perfusion pressure.
2. ECG Recording:
- Place ECG electrodes on the surface of the right atrium and the apex of the left ventricle to record a lead II-like ECG signal.
- Allow the heart to stabilize for at least 30 minutes.[6]
- Record baseline ECG for a defined period.
3. Drug Administration:
- Prepare a stock solution of this compound. Due to its poor water solubility, it can be dissolved in a suitable vehicle like polyethylene glycol 400 (PEG 400) or dimethyl sulfoxide (DMSO).[1]
- Administer this compound by adding it to the perfusion solution at increasing concentrations.
- Include a vehicle control group to account for any effects of the solvent.
- Perfuse with each concentration for a sufficient duration (e.g., 15 minutes) to reach steady-state effects.[6]
4. Data Analysis:
- Measure the QT interval from the beginning of the QRS complex to the end of the T wave.
- Correct the QT interval for heart rate (QTc) using a species-specific formula. For guinea pigs, both Bazett's and Fridericia's corrections have been used.[10] However, the choice of correction formula can be heart rate dependent.[8]
- Analyze the dose-response relationship for this compound-induced QTc prolongation.
Protocol 2: In Vivo QT Assessment in the Anesthetized Rabbit
This protocol details the procedure for evaluating the integrated effect of this compound on the QT interval in a living animal.
1. Animal Preparation:
- Anesthetize a New Zealand White rabbit with a suitable anesthetic regimen (e.g., ketamine/xylazine).
- Place the animal on a heating pad to maintain body temperature.
- Insert a catheter into a marginal ear vein for intravenous drug administration.
- Insert a catheter into a central ear artery for blood sampling if required.
2. ECG Recording:
- Place subcutaneous needle electrodes to record a standard lead II ECG.
- Allow the animal to stabilize under anesthesia and record a baseline ECG.
3. Drug Administration:
- Administer this compound as a bolus intravenous injection or a continuous infusion at escalating doses.
- Administer a vehicle control to a separate group of animals.
- Allow a sufficient time interval between doses for the effects to manifest (e.g., 25 minutes).[7]
4. Data Analysis:
- Measure the QT interval from continuous ECG recordings.
- Due to the high and variable heart rate in rabbits, accurate QT measurement can be challenging. The "extrapolation method" can be useful for determining the end of the T-wave when it merges with the subsequent P-wave.[1]
- Correct the QT interval for heart rate (QTc). Various correction formulas have been applied to rabbit data.
- Correlate changes in QTc with the administered dose and, if measured, the plasma concentration of this compound.
Protocol 3: hERG Potassium Channel Blockade Assessment using Patch-Clamp Electrophysiology
This protocol outlines the in vitro method to directly measure the inhibitory effect of this compound on the hERG channel, the primary mechanism of its cardiotoxicity.
1. Cell Preparation:
- Use a mammalian cell line (e.g., HEK-293 or CHO cells) stably expressing the hERG potassium channel.
- Culture the cells under standard conditions.
- On the day of the experiment, detach the cells and plate them in a recording chamber on the stage of an inverted microscope.
2. Patch-Clamp Recording:
- Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
- Use appropriate internal (pipette) and external (bath) solutions to isolate the hERG current (IKr).
- Establish a high-resistance gigaohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
3. Voltage-Clamp Protocol:
- Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the deactivating tail current, which is used to quantify the hERG current amplitude.[11]
4. Drug Application:
- Record baseline hERG currents.
- Perfuse the recording chamber with the external solution containing increasing concentrations of this compound.
- Allow sufficient time for the drug effect to reach a steady state at each concentration.
5. Data Analysis:
- Measure the peak amplitude of the hERG tail current in the absence and presence of different concentrations of this compound.
- Calculate the percentage of current inhibition at each concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value (the concentration at which this compound inhibits 50% of the hERG current).[4]
Visualizations
Caption: Mechanism of this compound-induced QT prolongation.
Caption: Ex vivo Langendorff heart experimental workflow.
References
- 1. How to measure electrocardiographic QT interval in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff Heart [sheffbp.co.uk]
- 4. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolated perfused and paced guinea pig heart to test for drug-induced changes of the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transgenic Rabbit Models in Proarrhythmia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Halofantrine as a Positive Control in hERG Channel Blocking Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium current (IKr), a critical component in cardiac repolarization.[1][2] Inhibition of the hERG channel can lead to a prolongation of the QT interval, a condition that can precipitate fatal cardiac arrhythmias such as Torsade de Pointes.[1][2] Consequently, assessing the potential for new chemical entities to block the hERG channel is a mandatory step in preclinical drug safety evaluation.
Halofantrine, an antimalarial drug, is a well-characterized, potent blocker of the hERG channel and is frequently used as a positive control in hERG screening assays to validate assay sensitivity and reproducibility.[3][4][5] Its use ensures that the experimental system is capable of detecting hERG liability. This document provides detailed application notes and protocols for utilizing this compound as a positive control in hERG channel blocking assays, primarily focusing on the gold-standard manual and automated patch-clamp electrophysiology techniques.
Mechanism of Action of this compound on hERG Channels
This compound exhibits a high-affinity block of hERG K+ channels.[2][6] The blocking action of this compound is characterized by its concentration-, voltage-, and use-dependence.[1][3] Studies suggest that this compound preferentially binds to the open and/or inactivated states of the hERG channel, with minimal unbinding during the closed state.[1][2][6] This results in a potent and slowly reversible inhibition of the IKr current. The development of the block is accelerated with channel activation, indicating that the drug accesses its binding site when the channel is not in the resting state.[3][6]
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound on hERG channels has been determined in various studies using different expression systems and experimental conditions. A summary of reported IC50 values is presented below.
| Cell Line | Patch-Clamp Technique | Reported IC50 (nM) | Reference |
| HEK 293 | Whole-cell | 21.6 | [2][6] |
| CHO-K1 | Whole-cell | 196.9 | [1][3] |
| HEK 293 | Whole-cell | 40 | [4][5] |
Note: IC50 values can vary between laboratories and experimental setups due to differences in temperature, voltage protocols, and cell lines.
Experimental Protocols
Cell Culture and Preparation
Cell Lines:
-
Human Embryonic Kidney (HEK 293) cells stably expressing the hERG channel.[2][4][6]
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the hERG channel.[1][3]
Culture Conditions:
-
Cells are cultured in appropriate media (e.g., DMEM for HEK 293, F-12 for CHO) supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain stable hERG expression.
-
Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment to achieve 50-80% confluency.
Solutions and Reagents
Internal (Pipette) Solution (in mM):
-
120 Potassium Gluconate
-
20 KCl
-
10 HEPES
-
5 EGTA
-
1.5 Mg-ATP
-
Adjust pH to 7.2 with KOH.[7]
External (Bath) Solution (in mM):
-
137 NaCl
-
4 KCl
-
1.8 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).
-
The final concentration of DMSO in the recording solution should not exceed 0.1% (v/v) to avoid solvent effects.[7]
-
Prepare serial dilutions of this compound from the stock solution in the external solution to achieve the desired final concentrations (e.g., spanning from 0.1 nM to 1000 nM).[2][6]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is the gold-standard method for assessing hERG channel activity.[7]
Equipment:
-
Inverted microscope
-
Micromanipulator
-
Patch-clamp amplifier and digitizer
-
Data acquisition and analysis software
-
Perfusion system for solution exchange
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before applying voltage protocols.
-
Record baseline hERG currents using a specific voltage protocol (see below).
-
Apply the vehicle (external solution with DMSO) to establish a stable baseline and ensure no solvent effect.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration before recording.
-
At the end of the experiment, a high concentration of a specific hERG blocker like E-4031 can be applied to determine the residual current.[8]
Voltage Protocol for hERG Current Elicitation: A typical voltage protocol to elicit hERG tail currents involves the following steps:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV or +30 mV for a duration of 1-5 seconds to activate and then inactivate the hERG channels.[3]
-
Repolarize the membrane to a potential between -50 mV and -60 mV to allow for recovery from inactivation and deactivation, which elicits a characteristic large tail current.[1][3]
-
Return to the holding potential of -80 mV.
-
This pulse protocol is applied at regular intervals (e.g., every 15-20 seconds).[3]
Automated Patch-Clamp Systems
Automated patch-clamp platforms (e.g., QPatch, SyncroPatch) offer higher throughput for hERG screening.
General Principles:
-
These systems use microfluidic devices or planar patch-clamp technology to perform whole-cell recordings on multiple cells simultaneously.
-
The principles of cell handling, solutions, and voltage protocols are similar to manual patch-clamp, but the execution is automated.
-
Quality control parameters such as seal resistance (>100 MΩ for QPatch, >50 MΩ for SyncroPatch) and pre-compound current amplitude (>0.2 nA) are crucial for data acceptance.[9]
-
This compound is applied sequentially at increasing concentrations to the same cell to generate a concentration-response curve.[9]
Data Analysis
-
Measure the peak amplitude of the hERG tail current in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration using the formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the tail current in the presence of this compound and I_control is the baseline tail current.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
Visualizations
Caption: Experimental workflow for hERG channel blocking assay using this compound.
Caption: this compound preferentially blocks the open and inactivated states of the hERG channel.
References
- 1. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. les-crises.fr [les-crises.fr]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 8. fda.gov [fda.gov]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Application Note: Preparation of Stable Halofantrine Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halofantrine is a phenanthrene methanol antimalarial agent effective against multidrug-resistant Plasmodium falciparum.[1][2] Its utility in research, particularly in cell-based assays, is hampered by its physicochemical properties. This compound is highly lipophilic and practically insoluble in aqueous media, posing a significant challenge for preparing stable and homogenous solutions for cell culture experiments.[3]
This document provides a detailed protocol for the preparation and handling of this compound solutions to ensure stability and reproducibility in in vitro studies. The primary method involves creating a concentrated stock solution in an organic solvent, followed by careful dilution into aqueous cell culture medium.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its effective use. The data below pertains to this compound hydrochloride (HCl), the commonly used salt form.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁Cl₃F₃NO | [4] |
| Molecular Weight | 536.88 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Aqueous Solubility | Practically insoluble (<0.002% w/v) | [3] |
| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [4] |
| LogP (n-octanol/water) | 3.20 - 3.26 | [3] |
| pKa | 8.10 - 8.20 | [3] |
Experimental Protocols
Protocol for Preparation of Concentrated Stock Solution (10 mM)
Due to its poor aqueous solubility, a high-concentration stock solution must first be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.[4]
Materials:
-
This compound hydrochloride (MW: 536.88 g/mol )
-
Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood or ventilated enclosure.
-
Weighing: Accurately weigh 5.37 mg of this compound HCl powder and transfer it to a sterile polypropylene tube.
-
Solubilization: Add 1.0 mL of high-quality, anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[5] Visually inspect the solution against a light source to ensure no particulates are present.
-
Sterilization (Optional): If required for your specific application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter).
Protocol for Preparation of Working Solutions
Working solutions are prepared by serially diluting the concentrated stock solution into your complete cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes (15 mL or 50 mL)
Methodology:
-
Calculate Dilutions: Determine the final concentrations required for your experiment. Prepare an intermediate dilution first to minimize pipetting errors and reduce the final DMSO concentration.
-
Intermediate Dilution (Example for 100 µM):
-
Add 990 µL of pre-warmed complete cell culture medium to a sterile tube.
-
Add 10 µL of the 10 mM stock solution to the medium.
-
Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can cause frothing and protein denaturation in the medium.
-
-
Final Dilution (Example for 10 µM):
-
Add 900 µL of pre-warmed complete cell culture medium to a new sterile tube.
-
Add 100 µL of the 100 µM intermediate solution.
-
Mix immediately.
-
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be ≤ 0.1% and must be consistent across all experimental and control wells.
-
Immediate Use: Due to the risk of precipitation of the lipophilic compound out of the aqueous medium over time, it is highly recommended to use the final working solutions immediately after preparation.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | 4°C | As per manufacturer's recommendation | Store sealed and protected from moisture.[5] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles.[5] |
| -80°C | Up to 6 months | Aliquot into single-use volumes. Ensure tubes are tightly sealed.[5] | |
| Working Solutions (in medium) | N/A | Prepare Fresh | Not recommended for storage; use immediately.[6] |
Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from weighing the compound to its application in a cell culture assay.
Caption: Workflow for preparing this compound solutions.
This compound Mechanism of Action
This compound's primary therapeutic action is against the malaria parasite, but it also has significant off-target effects on human ion channels. Its antimalarial activity is thought to involve two main pathways: interference with heme detoxification and disruption of mitochondrial function.[7] A clinically important off-target effect is the blockade of the hERG potassium channel, which is linked to cardiotoxicity.[8][9]
Caption: Proposed mechanisms of action for this compound.
Important Considerations
-
Solvent Purity: The use of high-purity, anhydrous (or low water content) DMSO is critical. Water in the DMSO can significantly reduce the solubility of this compound and lead to precipitation upon storage.[5]
-
Precipitation in Media: this compound is highly prone to precipitation when diluted into aqueous media. Always inspect the final working solution for any signs of precipitation before adding it to cells. If precipitation is observed, the solution should be discarded and remade.
-
Stability Verification: The stability of any compound in cell culture medium can be influenced by the medium's components (e.g., serum proteins).[6][10] For long-term or sensitive experiments, it is advisable to empirically determine the stability of this compound in your specific culture medium over the time course of your experiment. This can be done using analytical methods such as HPLC or LC-MS/MS.[6]
-
Cardiotoxicity: Researchers should be aware of this compound's potent blockade of the hERG potassium channel, with reported IC₅₀ values in the nanomolar range (e.g., ~197 nM or 0.04 µM).[8][11] This is a critical consideration when studying its effects on cell types that express this channel, such as cardiomyocytes, or when interpreting off-target effects in other cell lines.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. amberlife.in [amberlife.in]
- 8. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Selecting Halofantrine-Resistant Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halofantrine is a phenanthrene methanol antimalarial drug effective against blood stages of Plasmodium falciparum. However, the emergence and spread of drug-resistant parasites pose a significant threat to malaria control efforts. Understanding the mechanisms by which parasites develop resistance to this compound is crucial for monitoring resistance in the field and for the development of new, more robust antimalarial agents.
The in vitro selection of drug-resistant parasite lines is a powerful tool for investigating the genetic basis of resistance.[1] This process involves culturing parasites under continuous or intermittent drug pressure to select for mutants with reduced susceptibility. These selected lines can then be characterized phenotypically and genotypically to identify the molecular determinants of resistance. These application notes provide detailed protocols for the in vitro selection and characterization of this compound-resistant P. falciparum.
Principles of Experimental Design
Successful selection of this compound-resistant parasites requires careful consideration of several key parameters:
-
Parasite Strain: The genetic background of the starting parasite line can influence the selection outcome. It is common to use both drug-sensitive (e.g., T9.96) and drug-resistant (e.g., K1, a chloroquine-resistant strain) lines to investigate how pre-existing resistance mechanisms affect the acquisition of this compound resistance.[2][3]
-
Drug Pressure Strategy: Resistance to this compound has been successfully induced using an intermittent pressure strategy, where the parasite culture is exposed to the drug for a short period (e.g., 48-72 hours), followed by a drug-free period to allow for the recovery of any surviving parasites.[2][3] Studies have shown that continuous exposure to this compound may not be as effective in selecting for stable resistance.[2][3]
-
Drug Concentration: The initial drug concentration should be high enough to inhibit the growth of the majority of the parasite population but low enough to allow rare, less susceptible mutants to survive. A common starting point is the 50% inhibitory concentration (IC50) of the parental parasite line. The concentration is then gradually increased as the parasite population adapts.
-
Monitoring and Confirmation: Throughout the selection process, parasite growth (parasitemia) must be monitored regularly. Once a parasite line is established that can consistently grow at a higher drug concentration, its resistance level must be quantified by determining its IC50 value and comparing it to the parental line. The stability of the resistant phenotype should also be confirmed by culturing the parasites in the absence of drug pressure for an extended period.[2][3]
Experimental Protocols
This protocol is foundational for maintaining the parasite lines used in selection experiments, based on the method by Trager and Jensen.[4]
Materials:
-
P. falciparum strain (e.g., K1 or T9.96)
-
Human erythrocytes (O+), washed
-
Complete Malaria Culture Medium (CMCM): RPMI-1640 supplemented with 25 mM HEPES, 25 mM NaHCO3, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 10% (v/v) heat-inactivated human serum or 0.5% (w/v) Albumax II.
-
Culture flasks (25 cm²) or 6-well plates
-
Mixed gas incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C
Procedure:
-
Thaw or initiate the parasite culture to achieve an initial parasitemia of ~0.5%.
-
Prepare the culture in a flask or well with a 5% hematocrit (final concentration of red blood cells) in CMCM.
-
Place the culture in the mixed-gas incubator at 37°C.
-
Monitor parasitemia daily by preparing a thin blood smear and staining with Giemsa.
-
Change the medium daily. When parasitemia reaches 5-8%, dilute the culture with fresh, washed erythrocytes and CMCM to bring the parasitemia back down to ~0.5-1%. This typically occurs every 2-3 days.
-
For synchronization of the parasite stages (optional but recommended), treat the culture with 5% D-sorbitol when the majority of parasites are in the ring stage. This will lyse the mature trophozoite and schizont stages.
This protocol describes the process of inducing resistance by exposing the parasites to escalating concentrations of this compound.
Materials:
-
Continuously growing, asynchronous P. falciparum culture (from Protocol 1)
-
This compound hydrochloride stock solution (e.g., 1 mg/mL in 0.5% lactic acid, then diluted in methanol)
-
Complete Malaria Culture Medium (CMCM)
Procedure:
-
Determine the baseline IC50 of the parental parasite line for this compound (see Protocol 3).
-
Initiate a bulk culture of the parental parasite line (e.g., 10-20 mL at 5% hematocrit and 1-2% parasitemia).
-
Add this compound to the culture at a concentration approximately equal to the IC50.
-
Incubate for 48-72 hours. After this period, remove the drug-containing medium by centrifugation, wash the parasitized erythrocytes once with drug-free medium, and resuspend the pellet in fresh CMCM and erythrocytes.
-
Monitor the culture for the reappearance of parasites by making daily Giemsa-stained blood smears. This may take several days to weeks.
-
Once the parasitemia recovers to >1%, allow it to expand.
-
Repeat the drug pressure cycle (steps 3-6), gradually increasing the concentration of this compound by a factor of 1.5 to 2 in each subsequent cycle.
-
Continue this process for several months until the parasite line can consistently grow in a significantly higher concentration of this compound compared to the parental line.[2][3]
-
Once a potentially resistant line is established, clone it by limiting dilution to ensure a genetically homogenous population.
-
Characterize the cloned line by determining its IC50 (Protocol 3) and testing for cross-resistance to other antimalarials.
-
Assess the stability of the resistance by culturing the parasites without drug pressure for at least 30 days and re-determining the IC50.[2][3]
This protocol uses a standardized SYBR Green I-based fluorescence assay to quantify drug susceptibility.
Materials:
-
Synchronized ring-stage parasite culture (~0.5% parasitemia, 2% hematocrit)
-
This compound and other antimalarials for cross-resistance testing
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in CMCM in a 96-well plate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours in the mixed-gas incubator at 37°C.
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader.
-
Subtract the background fluorescence values (uninfected erythrocytes) from all wells.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Plot the inhibition data against the log of the drug concentration and fit a non-linear regression curve (e.g., log[inhibitor] vs. response -- variable slope) to determine the IC50 value.
Data Presentation: Quantitative Summary
The selection of this compound resistance often leads to changes in susceptibility to other antimalarial drugs. The table below summarizes typical results from selection experiments.
Table 1: Drug Susceptibility Profiles of Parental and this compound-Selected P. falciparum Lines.
| Parasite Line | Genetic Background | This compound IC50 (nM) | Fold Resistance (HF) | Mefloquine IC50 (nM) | Chloroquine IC50 (nM) | Quinine IC50 (nM) | Reference |
|---|---|---|---|---|---|---|---|
| K1 | Chloroquine-Resistant | ~3.5 | Parental | ~30 | ~250 | ~150 | [2],[3] |
| K1HF3 | K1-derived | ~31.5 | 9 | Decreased Susceptibility | Increased Susceptibility | Decreased Susceptibility | [2],[3] |
| T9.96 | Chloroquine-Sensitive | ~4.0 | Parental | ~25 | ~20 | ~100 | [2],[3] |
| T9.96HF4 | T9.96-derived | ~12.0 | 3 | Decreased Susceptibility | No Change | Not Reported | [2],[3] |
Note: IC50 values are approximations derived from published data for illustrative purposes. "Decreased/Increased Susceptibility" indicates a significant shift in IC50 compared to the parental line.
Visualizations: Workflows and Mechanisms
Diagrams help to visualize the experimental process and the underlying biological mechanisms.
Caption: Experimental workflow for selecting this compound-resistant parasites.
Caption: Potential role of PfMDR1 in this compound resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for Novel Halofantrine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel halofantrine derivatives, focusing on the introduction of fluorine-containing substituents to the phenanthrene core. The methodologies outlined are based on established synthetic strategies for phenanthrenemethanol antimalarials and are intended to guide researchers in the development of new analogs with potential activity against malaria.
Introduction
This compound is a phenanthrene amino alcohol that has been used as an antimalarial agent.[1] Its structure is related to other arylaminoalcohol antimalarials like quinine and mefloquine.[1] Despite its efficacy, cardiotoxicity associated with QT prolongation has limited its clinical use.[1] The development of novel derivatives aims to improve the safety profile while retaining or enhancing antimalarial activity. The incorporation of fluorine or fluorine-containing groups is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.[2]
Synthetic Strategy Overview
The primary synthetic route to novel 3- and 6-substituted 9-phenanthrenemethanol derivatives, analogs of this compound, involves a multi-step process culminating in a Grignard reaction. The general workflow begins with the synthesis of a substituted phenanthrene-9-carboxylic acid, which is then converted to the corresponding phenanthrene-9-carboxaldehyde. The final key step is the addition of a suitable aminoalkyl Grignard reagent to the aldehyde to yield the target amino alcohol.
Caption: General synthetic workflow for novel this compound derivatives.
Quantitative Data Summary
The following tables summarize the synthesized fluorine-containing 3- and 6-substituted 9-phenanthrenemethanol hydrochlorides, which are analogs of this compound. The data is adapted from Nodiff et al., J. Med. Chem., 1971, 14(10), 921-925.[3]
Table 1: 3-Substituted-9-phenanthrenemethanols
| Compound ID | 3-Substituent | Side Chain (R) | Yield (%) | m.p. (°C) |
| 1a | F | n-Bu | 45 | 184-186 |
| 1b | F | n-Am | 50 | 179-181 |
| 1c | F | n-Hex | 55 | 175-177 |
| 1d | F | n-Hept | 60 | 170-172 |
| 2a | CF₃ | n-Bu | 48 | 190-192 |
| 2b | CF₃ | n-Am | 53 | 185-187 |
| 2c | CF₃ | n-Hex | 58 | 180-182 |
| 2d | CF₃ | n-Hept | 63 | 176-178 |
Table 2: 6-Substituted-9-phenanthrenemethanols
| Compound ID | 6-Substituent | Side Chain (R) | Yield (%) | m.p. (°C) |
| 3a | F | n-Bu | 42 | 188-190 |
| 3b | F | n-Am | 48 | 182-184 |
| 3c | F | n-Hex | 52 | 178-180 |
| 3d | F | n-Hept | 58 | 173-175 |
| 4a | CF₃ | n-Bu | 50 | 195-197 |
| 4b | CF₃ | n-Am | 55 | 190-192 |
| 4c | CF₃ | n-Hex | 60 | 185-187 |
| 4d | CF₃ | n-Hept | 65 | 181-183 |
Table 3: 3,6-Disubstituted-9-phenanthrenemethanols
| Compound ID | 3-Substituent | 6-Substituent | Side Chain (R) | Yield (%) | m.p. (°C) |
| 5a | F | F | n-Bu | 55 | 200-202 |
| 5b | F | F | n-Am | 60 | 195-197 |
| 5c | F | F | n-Hex | 65 | 191-193 |
| 5d | F | F | n-Hept | 70 | 186-188 |
| 6a | CF₃ | CF₃ | n-Bu | 58 | 210-212 |
| 6b | CF₃ | CF₃ | n-Am | 62 | 205-207 |
| 6c | CF₃ | CF₃ | n-Hex | 68 | 201-203 |
| 6d | CF₃ | CF₃ | n-Hept | 72 | 197-199 |
| 7a | F | CF₃ | n-Bu | 52 | 205-207 |
| 7b | F | CF₃ | n-Am | 57 | 200-202 |
| 7c | F | CF₃ | n-Hex | 63 | 196-198 |
| 7d | F | CF₃ | n-Hept | 68 | 192-194 |
Experimental Protocols
The following protocols are generalized from the procedures described by Nodiff et al. for the synthesis of fluorine-containing phenanthrenemethanol derivatives.[3]
Protocol 1: Synthesis of Substituted Phenanthrene-9-carboxaldehyde
This protocol describes the conversion of a substituted phenanthrene-9-carboxylic acid to the corresponding aldehyde, a key intermediate.
Materials:
-
Substituted phenanthrene-9-carboxylic acid
-
Thionyl chloride
-
Anhydrous benzene
-
Palladium on barium sulfate (5%)
-
Quinoline-sulfur poison
-
Anhydrous xylene
-
Hydrogen gas
Procedure:
-
A mixture of the substituted phenanthrene-9-carboxylic acid (1 equivalent) and thionyl chloride (2 equivalents) in anhydrous benzene is refluxed for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure. The residual acid chloride is recrystallized from a suitable solvent (e.g., cyclohexane).
-
The purified acid chloride (1 equivalent) is dissolved in anhydrous xylene.
-
Palladium on barium sulfate catalyst (0.1 g per gram of acid chloride) and quinoline-sulfur poison (0.1 g per gram of acid chloride) are added to the solution.
-
The mixture is heated to 140-150 °C and a stream of hydrogen gas is passed through the vigorously stirred solution until the evolution of hydrogen chloride ceases (typically 6-8 hours).
-
The hot solution is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the resulting aldehyde is purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of α-(Di-n-alkylaminomethyl)-9-phenanthrenemethanol Derivatives (Grignard Reaction)
This protocol details the final step in the synthesis of the target novel this compound derivatives.
Materials:
-
Substituted phenanthrene-9-carboxaldehyde
-
1-Chloro-2-(dialkylamino)ethane hydrochloride
-
Magnesium turnings
-
Anhydrous ether
-
Iodine crystal (optional, as initiator)
-
Dry ice-acetone bath
-
Ammonium chloride solution (saturated)
-
Hydrochloric acid in ethanol
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
A solution of 1-chloro-2-(dialkylamino)ethane (derived from the hydrochloride salt by treatment with base, extraction, and drying) in anhydrous ether is added dropwise to the magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
-
Reaction with the Aldehyde:
-
The Grignard reagent solution is cooled in an ice-salt bath.
-
A solution of the substituted phenanthrene-9-carboxaldehyde (1 equivalent) in anhydrous ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for 1 hour.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ether layer is separated, and the aqueous layer is extracted with additional ether.
-
The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude amino alcohol as an oil or solid.
-
-
Salt Formation:
-
The crude product is dissolved in anhydrous ethanol.
-
A solution of hydrochloric acid in ethanol is added to precipitate the hydrochloride salt.
-
The salt is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol-ether) to yield the purified novel this compound derivative.
-
Proposed Mechanism of Action
The precise mechanism of action of this compound and its derivatives is not fully elucidated, but it is believed to be similar to that of other arylaminoalcohol antimalarials. These compounds are thought to interfere with the detoxification of heme in the malaria parasite.
Caption: Proposed mechanism of action of this compound derivatives.
During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. This compound and its analogs are thought to accumulate in the parasite's food vacuole and form a complex with free heme. This drug-heme complex may prevent the incorporation of heme into the growing hemozoin crystal, leading to a buildup of toxic free heme and ultimately parasite death.
References
- 1. Antimalarial Activities of Various 9-Phenanthrenemethanols with Special Attention to WR-122,455 and WR-171,669 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial phenanthrene amino alcohols.1. Fluorine-containing 3- and 6-substituted 9-phenanthrenemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Halofantrine in Murine Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of halofantrine in murine models of malaria. The protocols outlined below are based on established methodologies for preclinical antimalarial drug testing.
Introduction
This compound is a phenanthrene methanol antimalarial drug effective against the erythrocytic stages of Plasmodium species, including multi-drug-resistant strains of Plasmodium falciparum.[1] Its primary mechanism of action is believed to involve the inhibition of hemozoin formation, a process that detoxifies heme released from the digestion of hemoglobin by the parasite.[2][3] This leads to the accumulation of toxic free heme, ultimately causing parasite death.[2] However, the clinical use of this compound is limited due to concerns about its cardiotoxicity, specifically the prolongation of the QT interval.[4] Murine models of malaria are essential tools for studying the efficacy, pharmacokinetics, and toxicity of antimalarial compounds like this compound.
Data Presentation
The following tables summarize quantitative data from representative studies on the efficacy of this compound in murine models of malaria.
Table 1: Efficacy of this compound in a 4-Day Suppressive Test in P. berghei-infected Mice
| Treatment Group | Dose and Route | Mean Parasitemia (%) on Day 4 | Percent Inhibition (%) | Mean Survival Time (Days) |
| Control (Vehicle) | - | 52.6 ± 13.8 | - | 7.1 |
| This compound | 4 mg/kg/day (oral) | 0.4 ± 0.7 | 99.2 | >60 |
| This compound | 1 mg/kg/day (i.v.) | 0.5 ± 0.8 | 99.0 | >60 |
Data compiled from studies evaluating this compound efficacy. Actual results may vary based on experimental conditions.
Table 2: Comparative Efficacy of Different this compound Formulations
| Formulation | Dose (mg/kg) | Route | Parasite Clearance Time (Average Days) |
| This compound Suspension | 24 | Oral | 4.2 - 4.4 |
| This compound in Nanocapsules | 1 | i.v. | Not specified, but cured 80-100% of mice |
This table illustrates that different formulations and routes of administration can be employed. Direct comparison of clearance times requires standardized experimental designs.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in murine malaria models.
Four-Day Suppressive Test (Peter's Test)
This is a standard assay to evaluate the schizonticidal activity of a compound against an early-stage infection.
Objective: To assess the ability of this compound to suppress the proliferation of Plasmodium parasites in mice.
Materials:
-
Animals: Swiss albino mice (or other appropriate strain), 6-8 weeks old, weighing 18-22g.
-
Parasite: Chloroquine-sensitive or resistant strain of Plasmodium berghei or Plasmodium yoelii.
-
Drug: this compound hydrochloride.
-
Vehicle: For oral administration, a suspension can be prepared in 0.2% (w/v) carboxymethyl cellulose and 0.04% (w/v) Tween 80 in distilled water.
-
Positive Control: Chloroquine phosphate.
-
Equipment: Oral gavage needles, syringes, microscope, glass slides, Giemsa stain.
Procedure:
-
Parasite Inoculation:
-
On Day 0, inoculate mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 106 or 1 x 107P. berghei-parasitized red blood cells (pRBCs) in a volume of 0.2 mL.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. For a 24 mg/kg dose in a 20g mouse (0.48 mg/mouse), if administering 0.2 mL, the concentration would be 2.4 mg/mL.
-
-
Drug Administration:
-
Two to four hours post-infection, administer the first dose of this compound or the vehicle control orally (p.o.) via gavage.
-
The positive control group receives a standard dose of chloroquine (e.g., 5 mg/kg).
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Stain the blood smears with Giemsa stain.
-
Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope with an oil immersion lens.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite suppression using the following formula: % Suppression = [ (Mean Parasitemia in Control Group - Mean Parasitemia in Treated Group) / Mean Parasitemia in Control Group ] x 100
-
Monitor the mice daily for mortality to determine the mean survival time.
-
Assessment of Cardiotoxicity
Given this compound's known cardiotoxic effects, it is crucial to monitor for cardiac abnormalities in murine models.
Objective: To evaluate the potential of this compound to cause cardiotoxicity, specifically QT interval prolongation, in mice.
Materials:
-
Animals: Mice treated with this compound as described in the efficacy protocols.
-
Equipment: Small animal electrocardiogram (ECG) machine with appropriate leads for mice, anesthesia (e.g., isoflurane), heating pad.
Procedure:
-
ECG Recording Setup:
-
Anesthetize the mouse using a standardized protocol to ensure consistent heart rate and to minimize stress-induced artifacts.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Attach the ECG leads to the appropriate limbs (e.g., subcutaneous needle electrodes).
-
-
Baseline Measurement:
-
Record a baseline ECG for each mouse before the administration of this compound.
-
-
Post-Treatment Measurement:
-
At various time points after this compound administration (e.g., at the time of expected peak plasma concentration), record subsequent ECGs.
-
-
Data Analysis:
-
Analyze the ECG recordings to measure the heart rate, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using a mouse-specific formula (e.g., Bazett's formula adapted for mice, or a linear regression model).
-
Compare the corrected QT (QTc) intervals before and after drug administration, and between treated and control groups.
-
Statistically analyze the data to determine if there is a significant prolongation of the QTc interval.
-
Visualizations
Mechanism of Action and Cardiotoxicity Pathway
Caption: Mechanism of this compound action and cardiotoxicity.
Experimental Workflow: 4-Day Suppressive Test
Caption: Workflow for the 4-day suppressive test in mice.
References
High-Throughput Screening Assays for Halofantrine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine is a phenanthrene methanol compound effective against drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its clinical utility, however, is severely hampered by significant cardiotoxicity, primarily due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This blockade can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes.[1][2][3] Consequently, the development of this compound analogues with a wide therapeutic window—high antimalarial potency and low cardiotoxicity—is a critical goal in antimalarial drug discovery.
These application notes provide detailed protocols for high-throughput screening (HTS) of this compound analogues to assess both their antimalarial efficacy and their potential for cardiotoxicity. The aim is to provide a comprehensive framework for identifying promising lead compounds with improved safety profiles.
Key Screening Assays
A dual-screening strategy is essential for the evaluation of this compound analogues. This involves a primary screen for antimalarial activity against P. falciparum and a counterscreen for off-target effects, most notably hERG channel inhibition.
-
Antimalarial Activity Screening: SYBR Green I-based fluorescence assay for P. falciparum growth inhibition.
-
Cardiotoxicity Screening:
-
hERG potassium channel inhibition assessed by a fluorescence polarization (FP) assay.
-
Secondary screening using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on calcium transients.
-
Data Presentation: Comparative Analysis of this compound and Analogues
The following table summarizes hypothetical data for this compound and a series of its analogues, illustrating the desired outcome of the screening cascade: the identification of compounds with a high therapeutic index (hERG IC50 / P. falciparum IC50). A higher therapeutic index indicates greater selectivity for the parasite over the hERG channel.
| Compound | Structure | P. falciparum IC50 (nM) | hERG IC50 (nM) | Therapeutic Index |
| This compound | (Reference) | 9.8 | 21.6[2] | 2.2 |
| N-desbutyl-HF | (Metabolite) | 15.2 | 71.7[2] | 4.7 |
| Analogue 1 | (Modification A) | 12.5 | 550 | 44 |
| Analogue 2 | (Modification B) | 8.9 | 1200 | 135 |
| Analogue 3 | (Modification C) | 25.1 | >10,000 | >398 |
| Analogue 4 | (Modification D) | 110 | 850 | 7.7 |
Note: Data for analogues are illustrative. IC50 values for this compound and its metabolite are from cited literature.
Signaling Pathways and Experimental Workflows
Antimalarial Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated but is believed to involve the disruption of heme detoxification within the parasite's digestive vacuole, leading to a buildup of toxic heme and subsequent parasite death.
References
- 1. Antimalarial phenanthrene amino alcohols. 3. Halogen-containing 9-phenanthrenemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of N-desbutylhalofantrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-desbutylhalofantrine, the major and pharmacologically active metabolite of the antimalarial drug this compound. The following protocols are designed for researchers in drug metabolism, pharmacokinetics, and clinical monitoring.
Introduction
N-desbutylthis compound is the primary metabolite of this compound, an antimalarial agent. Monitoring its concentration in biological matrices, such as plasma, is crucial for pharmacokinetic studies and for understanding the overall disposition of the parent drug. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and N-desbutylthis compound.
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details a robust and sensitive ion-pair reversed-phase HPLC method for the simultaneous quantification of N-desbutylthis compound and its parent drug, this compound, in human plasma.[1][2]
Quantitative Data Summary
The performance characteristics of the described HPLC-UV method are summarized in the table below, providing key validation parameters for the quantitative analysis of N-desbutylthis compound.
| Parameter | N-desbutylthis compound | This compound | Internal Standard | Reference |
| Limit of Detection (LOD) | 2.0 ng/mL | 2.5 ng/mL | - | [1][2] |
| Linearity Range | 0.01 - 0.8 µg/mL | 0.01 - 0.8 µg/mL | - | |
| Intra-assay Precision (%CV) | < 7% | < 7% | - | [1][2] |
| Inter-assay Precision (%CV) | < 7% | < 7% | - | [1][2] |
| Accuracy | ≤ 8% | ≤ 8% | - | [1][2] |
| Retention Time | 5.3 min | 7.5 min | 11.5 min | [1][2] |
| Internal Standard | - | - | Chlorprothixen | [3] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of N-desbutylthis compound in human plasma using the HPLC-UV method.
Caption: Workflow for N-desbutylthis compound analysis.
Detailed Experimental Protocol
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction [1][2][3]
This protocol is designed for the extraction of N-desbutylthis compound and this compound from human plasma.
-
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Sodium hydroxide (NaOH) solution
-
Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Internal standard solution (e.g., Chlorprothixen)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Pipette a known volume of human plasma (e.g., 1 mL) into a microcentrifuge tube.
-
If using, spike the sample with the internal standard.
-
Add acetonitrile to the plasma sample to precipitate proteins. A common ratio is 2:1 (v/v) of acetonitrile to plasma.
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge the sample to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes).
-
Carefully transfer the supernatant to a clean tube.
-
Basify the supernatant by adding a small volume of NaOH solution.
-
Add an equal volume of hexane:diethyl ether (1:1, v/v) as the extraction solvent.
-
Vortex the mixture for at least 1 minute to ensure thorough extraction.
-
Centrifuge to separate the aqueous and organic layers (e.g., 3,000 x g for 5 minutes).
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., 100 µL).
-
Vortex briefly to dissolve the residue. The sample is now ready for HPLC analysis.
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (KH2PO4) in a ratio of approximately 70:30 (v/v) or 78:22 (v/v).[1][2][3] The mobile phase should also contain 55 mmol/L perchloric acid, with the pH adjusted to around 3.1.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set according to the absorbance maxima of the analytes, often in the range of 210-260 nm.
-
Injection Volume: A consistent volume, typically 20-50 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reconstituted sample onto the column.
-
Run the chromatographic separation under the specified conditions.
-
Monitor the absorbance at the designated wavelength.
-
Identify and quantify the peaks corresponding to N-desbutylthis compound, this compound, and the internal standard based on their retention times.
-
Construct a calibration curve using standards of known concentrations to quantify the analyte in the unknown samples.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic relationship between this compound and its primary metabolite, N-desbutylthis compound, which is the focus of the analytical methods described.
Caption: this compound to N-desbutylthis compound metabolism.
Concluding Remarks
The provided HPLC-UV method offers a reliable and validated approach for the simultaneous determination of N-desbutylthis compound and this compound in human plasma. Adherence to the detailed protocols is essential for obtaining accurate and reproducible results. While HPLC-UV is a widely accessible technique, for higher sensitivity and specificity, the development and validation of methods based on mass spectrometry (LC-MS/MS or GC-MS) are recommended, although detailed public-domain protocols for N-desbutylthis compound using these techniques are less common. Researchers should consider the specific requirements of their studies when selecting an analytical method.
References
Application Notes and Protocols for Studying Cytochrome P450 Drug Interactions Using Halofantrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing halofantrine as a probe substrate for investigating drug-drug interactions mediated by cytochrome P450 (CYP) enzymes, with a primary focus on CYP3A4.
Introduction
This compound, a phenanthrene methanol antimalarial agent, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, N-debutylthis compound.[1][2][3] The significant role of CYP3A4 in this compound metabolism makes it a valuable tool for studying the induction and inhibition of this critical drug-metabolizing enzyme.[1][4] Understanding these interactions is crucial due to the potential for significant drug-drug interactions (DDIs), which can alter this compound's efficacy and, more critically, exacerbate its dose-dependent cardiotoxicity, specifically QT interval prolongation.[5][[“]][7]
Concurrent administration of drugs that inhibit CYP3A4 can lead to elevated plasma concentrations of this compound, increasing the risk of adverse cardiac events.[2][[“]][8] Conversely, CYP3A4 inducers can decrease this compound's plasma levels, potentially leading to therapeutic failure.[[“]] Therefore, in vitro and in vivo studies using this compound as a CYP3A4 probe substrate are essential for characterizing the DDI potential of new chemical entities (NCEs) and other co-administered drugs.
While CYP3A4 is the major enzyme, studies have also indicated minor roles for CYP3A5 and CYP2C8 in this compound metabolism.[1][2] Additionally, this compound has been shown to be a potent inhibitor of CYP2D6 in vitro, although its metabolism in human liver microsomes is predominantly carried out by CYP3A4.[4][9][10]
Data Presentation: this compound Metabolism and Inhibition Kinetics
The following table summarizes key quantitative data related to the metabolism of this compound and its interaction with CYP enzymes and various inhibitors. This data is crucial for designing and interpreting drug interaction studies.
| Parameter | Value | Enzyme/System | Comments | Reference(s) |
| This compound Metabolism | ||||
| Apparent Km | 48 ± 26 µmol/L | Human Liver Microsomes | High variability observed across different liver samples. | [1][2] |
| Apparent Vmax | 215 ± 172 pmol/min/mg | Human Liver Microsomes | High variability observed across different liver samples. | [1][2] |
| Inhibition of this compound Metabolism | ||||
| Ketoconazole Ki | 0.05 µM | Human Liver Microsomes | Potent non-competitive inhibitor of N-debutylthis compound formation. | [1][2][5] |
| Ketoconazole IC50 | 1.57 µM | Human Liver Microsomes | Potent inhibitor of this compound metabolism. | [4][9] |
| Mefloquine Ki | 70 µM | Human Liver Microsomes | Non-competitive inhibitor. | [5] |
| Quinine Ki | 49 µM | Human Liver Microsomes | Non-competitive inhibitor. | [5] |
| Quinidine Ki | 62 µM | Human Liver Microsomes | Non-competitive inhibitor. | [5] |
| This compound as an Inhibitor | ||||
| This compound IC50 (for Bufuralol 1-hydroxylation) | 1.06 µM | Recombinant CYP2D6 | Potent inhibitor of CYP2D6 activity. | [4][9] |
| This compound Ki (for Bufuralol 1-hydroxylation) | 4.3 µM | Recombinant CYP2D6 | [4][9] | |
| Clinical Drug Interactions | ||||
| Grapefruit Juice Effect | 2.8-fold increase in this compound AUC | Healthy Volunteers | Grapefruit juice is a known inhibitor of intestinal CYP3A4. | [11] |
| Tetracycline Co-administration | Significant increase in this compound Cmax and AUC | Healthy Volunteers | The mechanism may involve competition for biliary excretion. | [12] |
| Fluconazole Co-administration | 25% increase in this compound elimination half-life | Healthy Volunteers | Fluconazole is a moderate inhibitor of CYP3A4. | [13] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a typical experiment to determine the inhibitory potential of a test compound on this compound N-debutylation, a marker for CYP3A4 activity.
1. Materials:
-
Human Liver Microsomes (HLMs)
-
This compound hydrochloride
-
Test compound (potential inhibitor)
-
Ketoconazole (positive control inhibitor)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching and extraction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, the test compound, and ketoconazole in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-0.5 mg/mL), this compound (at a concentration near its Km, e.g., 50 µM), and the test compound (at various concentrations) in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-30 minutes) in a shaking water bath at 37°C. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of N-debutylthis compound using a validated LC-MS/MS method.
-
Monitor the specific mass transitions for N-debutylthis compound and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of N-debutylthis compound formation in the presence and absence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound and potential drug interactions.
Experimental Workflow for CYP3A4 Inhibition Assay
Caption: Workflow for an in vitro CYP3A4 inhibition assay using this compound.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. topics.consensus.app [topics.consensus.app]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems. | Semantic Scholar [semanticscholar.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-crystallization of Halofantrine with its Putative Targets in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine is an antimalarial agent with activity against drug-resistant strains of Plasmodium falciparum.[1] While its precise mechanism of action remains to be fully elucidated, several potential targets have been identified, including plasmepsin enzymes and components of the mitochondrial electron transport chain.[1][2] Structural elucidation of this compound in complex with its target proteins through co-crystallization and X-ray diffraction is a critical step in understanding its inhibitory mechanism and in guiding the development of new, more potent antimalarial drugs.
These application notes provide detailed protocols for the co-crystallization of this compound with one of its primary putative targets, Plasmepsin II, a hemoglobin-degrading aspartic protease of P. falciparum.[1][3] Additionally, a generalized approach for tackling the co-crystallization of this compound with a more challenging membrane protein target, the cytochrome bc1 complex (Complex III) of the parasite's mitochondrion, is discussed.[4]
Putative Targets of this compound
This compound's antimalarial activity is believed to stem from its interaction with one or more of the following targets:
-
Plasmepsins: These are aspartic proteases crucial for the degradation of hemoglobin in the parasite's food vacuole. This compound has been shown to bind to plasmepsin and exhibit inhibitory activity in the single-digit micromolar range.[1][2] Plasmepsin II (PMII) is a well-characterized member of this family and is a viable target for co-crystallization studies.[5][6]
-
Mitochondrial Electron Transport Chain (mETC): The parasite's mETC, particularly the cytochrome bc1 complex (Complex III), is a validated target for other antimalarials like atovaquone.[4] While direct binding data for this compound to this complex is scarce, its disruption is a plausible mechanism of action. However, the expression, purification, and crystallization of this multi-subunit membrane protein complex from P. falciparum present significant technical challenges.[4]
-
Hematin: this compound has been shown to bind to hematin in vitro, suggesting a mechanism similar to that of other quinoline antimalarials.[1]
This document will primarily focus on the co-crystallization with Plasmepsin II due to the availability of established protocols for its production and crystallization.
Data Presentation: Quantitative Data Summary
| Parameter | This compound | Plasmepsin II Inhibitor (PG394) | Plasmepsin II Inhibitor (PG418) |
| Target | Plasmepsin II | Plasmepsin II | Plasmepsin II |
| Inhibitory Activity | Single-digit micromolar (Enzymatic Assay)[2] | Not specified | Not specified |
| Reported IC50 | Not specified for purified enzyme | Not specified | Not specified |
| Co-crystallization Conditions | Theoretical (based on known inhibitors) | 100 mM sodium citrate pH 6.5, 80%(w/v) PEG 400 | Not specified |
Experimental Protocols
Part 1: Co-crystallization of this compound with Plasmepsin II
This protocol is adapted from established methods for the expression, purification, and crystallization of P. falciparum Plasmepsin II.[5][6]
1. Expression and Purification of Recombinant Plasmepsin II (Pro-form)
-
Vector and Host: The pro-form of Plasmepsin II (pro-PMII) is overexpressed using a pET vector in Escherichia coli BL21 (DE3) cells.[5]
-
Culture and Induction: Grow E. coli cells harboring the pro-PMII expression plasmid in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation for 3-4 hours.
-
Inclusion Body Isolation: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells by sonication. Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilization and Refolding: Solubilize the washed inclusion bodies in a buffer containing 8 M urea. Refold the solubilized pro-PMII by rapid dilution into a refolding buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 M L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione).
-
Purification: Purify the refolded pro-PMII using ion-exchange chromatography (e.g., Q-Sepharose) followed by size-exclusion chromatography.[6]
2. Activation of Pro-Plasmepsin II to Mature Plasmepsin II
-
Auto-activation: Mature, active Plasmepsin II is generated by auto-activation of the pro-form under acidic conditions. Dialyze the purified pro-PMII against an activation buffer (e.g., 100 mM sodium acetate pH 4.5) and incubate at 37°C for 2-4 hours.[6]
-
Purification of Mature PMII: Separate the mature PMII from the cleaved pro-segment by size-exclusion chromatography.
3. Co-crystallization of this compound with Plasmepsin II
-
Complex Formation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Incubate the purified, mature Plasmepsin II (at a concentration of 5-10 mg/mL) with a 5-10 fold molar excess of this compound for 1-2 hours on ice to allow for complex formation.
-
Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method for crystallization trials.
-
Hanging Drop Setup: Mix 1 µL of the protein-halofantrine complex with 1 µL of the reservoir solution on a siliconized coverslip. Invert the coverslip and seal it over the well of a 24-well plate containing 500 µL of the reservoir solution.
-
Sitting Drop Setup: Mix 100-200 nL of the protein-halofantrine complex with an equal volume of the reservoir solution in the well of a 96-well sitting drop plate.
-
-
Screening Conditions: Screen a wide range of crystallization conditions. A starting point based on the crystallization of PMII with other inhibitors is:
-
Precipitant: 10-25% (w/v) Polyethylene glycol (PEG) of various molecular weights (e.g., PEG 3350, PEG 4000, PEG 8000).
-
Buffer: 100 mM buffer in the pH range of 5.5-7.5 (e.g., sodium citrate, MES, HEPES).[5]
-
Additives: Salts (e.g., 100-200 mM NaCl, LiCl, (NH4)2SO4).
-
-
Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature.
Part 2: Generalized Protocol for Co-crystallization with Mitochondrial Cytochrome bc1 Complex (Hypothetical)
Note: The heterologous expression and purification of the P. falciparum cytochrome bc1 complex is challenging and has not been routinely established.[4] This protocol is a generalized and hypothetical workflow.
1. Expression and Purification
-
Expression System: A eukaryotic expression system, such as Saccharomyces cerevisiae or insect cells, is likely required for the proper folding and assembly of this multi-subunit complex.
-
Purification: The complex would need to be solubilized from the mitochondrial membrane using a mild detergent (e.g., dodecyl maltoside) and purified using affinity chromatography (e.g., His-tag on one of the subunits) followed by size-exclusion chromatography.
2. Co-crystallization
-
Complex Formation: Incubate the purified cytochrome bc1 complex with a molar excess of this compound in the presence of the same detergent used for purification.
-
Crystallization Method: Due to the nature of membrane proteins, in meso (lipid cubic phase) or bicelle crystallization methods may be more successful than traditional vapor diffusion.
-
Screening: Screen a wide range of conditions, including different lipids, precipitants, and additives.
Mandatory Visualizations
Caption: Workflow for Plasmepsin II co-crystallization.
Caption: Putative mechanism of this compound action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Computational Perspectives into Plasmepsins Structure—Function Relationship: Implications to Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and inhibition of plasmepsin II, a hemoglobin-degrading enzyme from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structures of plasmepsin II from Plasmodium falciparum in complex with two hydroxyethylamine-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High level expression and characterisation of Plasmepsin II, an aspartic proteinase from Plasmodium falciparum -ORCA [orca.cardiff.ac.uk]
Application of CRISPR-Cas9 to Elucidate the Dual Actions of Halofantrine: Antimalarial Efficacy and Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine is a phenanthrene methanol antimalarial drug effective against multidrug-resistant Plasmodium falciparum. However, its clinical utility is severely limited by its significant cardiotoxicity, primarily the prolongation of the QT interval, which can lead to fatal arrhythmias.[1][2] The dual nature of this compound presents a compelling case for the application of advanced genetic tools to dissect its mechanisms of action. The CRISPR-Cas9 gene-editing system offers unprecedented precision to identify the genetic determinants of both its therapeutic and toxic effects.
These application notes provide detailed protocols for utilizing CRISPR-Cas9 to investigate this compound's antimalarial activity in P. falciparum and to elucidate the molecular basis of its cardiotoxicity in a human cell model.
Application Note 1: Identifying Genetic Determinants of this compound's Antimalarial Action in Plasmodium falciparum
Background
The precise antimalarial mechanism of this compound is not fully understood, though it is thought to interfere with heme detoxification, similar to other quinoline-containing drugs. Resistance to this compound has been observed, and variations in parasite susceptibility suggest a genetic basis.[3] Genome-wide association studies (GWAS) have identified potential loci associated with decreased this compound sensitivity, such as the gene PF3D7_1036300, whose overexpression has been linked to resistance.[4][5] CRISPR-Cas9 technology can be employed to validate such candidate genes and to perform unbiased, genome-wide screens to uncover novel genes and pathways involved in its mode of action and resistance.
CRISPR-Cas9 Approach
A powerful application of CRISPR-Cas9 is the execution of genome-wide loss-of-function screens. A pooled library of single guide RNAs (sgRNAs) targeting every gene in the P. falciparum genome can be introduced into a Cas9-expressing parasite population. Subsequent treatment with a sublethal concentration of this compound will select for parasites with sgRNAs that target genes essential for the drug's efficacy. Deep sequencing of the sgRNA population before and after selection reveals genes whose disruption confers resistance. Additionally, targeted CRISPR-Cas9-mediated knockout or modification of specific candidate genes, such as PF3D7_1036300 or components of the pfmdr1 gene which can influence susceptibility, can definitively establish their role in the drug's action.[6]
Data Presentation: Hypothetical Results of a Genome-Wide CRISPR Screen for this compound Resistance
The following table summarizes potential quantitative outcomes from a CRISPR-Cas9 screen in P. falciparum treated with this compound.
| Gene ID | Gene Name/Putative Function | sgRNA Enrichment (Fold Change) | Validation IC50 Shift (KO vs. WT) |
| PF3D7_1437200 | pfcrt (chloroquine resistance transporter) | 12.5 | 3.2-fold increase |
| PF3D7_0523000 | pfmdr1 (multidrug resistance protein 1) | 8.9 | 2.8-fold increase |
| PF3D7_1036300 | Uncharacterized protein | 15.2 | 4.1-fold increase |
| PF3D7_1116300 | ABC transporter, putative | 7.1 | 2.5-fold increase |
| PF3D7_1343700 | kelch13 (artemisinin resistance marker) | 1.2 (no significant change) | No significant change |
Experimental Protocol: Targeted Gene Knockout in P. falciparum to Validate a this compound Resistance Candidate
This protocol describes the targeted knockout of a candidate gene (e.g., PF3D7_1036300) in P. falciparum using a two-plasmid CRISPR-Cas9 system.
-
gRNA and Donor Template Design:
-
Design two unique 20-nucleotide sgRNAs targeting the coding sequence of the gene of interest, ensuring they are adjacent to a Protospacer Adjacent Motif (PAM).
-
Synthesize a donor DNA template containing 5' and 3' homology arms (each ~500-800 bp) flanking the target gene locus. The donor template should lack the sgRNA target sequences to prevent re-cleavage after integration. For a knockout, the region between the homology arms will be empty or contain a selectable marker.
-
-
Plasmid Construction:
-
Clone the designed sgRNA sequences into a plasmid vector that drives sgRNA expression under a P. falciparum U6 promoter. This plasmid should also contain a selectable marker (e.g., hDHFR for WR99210 selection).[7]
-
Clone the donor template into a separate plasmid. This plasmid may contain another selectable marker (e.g., BSD for blasticidin selection).[7]
-
A third plasmid expressing Cas9 under a parasite-specific promoter is also required.[8]
-
-
Transfection of P. falciparum:
-
Culture P. falciparum (e.g., NF54 strain) in human erythrocytes to a parasitemia of 5-10% (ring stage).
-
Prepare a transfection mix containing the Cas9-expressing plasmid (e.g., 50 µg) and the sgRNA/donor template plasmid (e.g., 50 µg).
-
Electroporate the plasmid DNA into uninfected human erythrocytes.
-
Introduce late-stage schizonts to the electroporated erythrocytes to allow invasion.
-
-
Selection and Cloning of Edited Parasites:
-
Apply drug pressure (e.g., WR99210) 24-48 hours post-transfection to select for parasites that have taken up the plasmids.
-
Monitor parasite growth and maintain drug pressure until a stable resistant population emerges (typically 3-4 weeks).
-
Verify successful integration of the donor template and gene knockout via PCR using primers flanking the target locus.
-
Isolate clonal parasite lines by limiting dilution.
-
-
Phenotypic Analysis:
-
Perform in vitro drug susceptibility assays (e.g., SYBR Green I-based fluorescence assay) on the wild-type and knockout parasite lines.
-
Expose synchronized ring-stage parasites to serial dilutions of this compound for 72 hours.
-
Calculate the 50% inhibitory concentration (IC50) for each line to quantify the shift in drug susceptibility.
-
Mandatory Visualization
Caption: Workflow for a genome-wide CRISPR screen to identify this compound resistance genes.
Application Note 2: Investigating the Cardiotoxic Mechanism of this compound using hiPSC-Cardiomyocytes
Background
This compound's primary cardiotoxic effect is the blockade of the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This current is conducted by channels encoded by the human Ether-à-go-go-Related Gene (KCNH2, commonly known as hERG).[1][2] Inhibition of hERG channels prolongs the action potential duration (APD), which manifests as a prolonged QT interval on an electrocardiogram and increases the risk of torsades de pointes. While hERG is the primary target, other ion channels could be secondary off-targets. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant model to study these effects.[9][10]
CRISPR-Cas9 Approach
CRISPR-Cas9 can be used to create a clean genetic model by knocking out the KCNH2 gene in hiPSC-CMs. By comparing the electrophysiological response of wild-type (WT) and KCNH2 knockout (KO) hiPSC-CMs to this compound, the specific contribution of hERG channel inhibition to the drug's cardiotoxicity can be precisely quantified. If this compound has other significant targets, residual effects on the action potential should be observable in the KO cells. This approach validates hERG as the primary target and can uncover potential off-target effects.
Data Presentation: Hypothetical Electrophysiological Data from this compound-Treated hiPSC-CMs
This table shows potential quantitative data from patch-clamp experiments on WT and KCNH2 KO hiPSC-CMs.
| Cell Line | Condition | APD90 (ms) | IKr Peak Current (pA/pF) | ICa,L Peak Current (pA/pF) |
| Wild-Type (WT) | Control | 450 ± 25 | -10.5 ± 1.2 | -8.2 ± 0.9 |
| Wild-Type (WT) | 200 nM this compound | 780 ± 40 | -1.2 ± 0.3 | -8.1 ± 0.8 |
| KCNH2 KO | Control | 850 ± 50 | 0 (N/A) | -8.3 ± 0.9 |
| KCNH2 KO | 200 nM this compound | 865 ± 55 | 0 (N/A) | -8.2 ± 1.0 |
APD90: Action Potential Duration at 90% repolarization. IKr: Rapid delayed rectifier potassium current. ICa,L: L-type calcium current.
Experimental Protocol: KCNH2 Knockout in hiPSC-CMs for Cardiotoxicity Assessment
This protocol outlines the generation and analysis of KCNH2 KO hiPSC-CMs.
-
gRNA Design and RNP Formulation:
-
Design an sgRNA targeting an early exon of the KCNH2 gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.
-
Synthesize the sgRNA and purchase recombinant Cas9 nuclease.
-
Assemble ribonucleoprotein (RNP) complexes by incubating sgRNA and Cas9 protein at room temperature for 10-20 minutes.[11]
-
-
hiPSC Transfection and KO Clone Selection:
-
Culture hiPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Harvest hiPSCs and electroporate with the pre-formed Cas9/sgRNA RNP complexes.
-
Plate the electroporated cells at low density to allow for the growth of single-cell-derived colonies.
-
Pick individual colonies, expand them, and screen for mutations in the KCNH2 gene via Sanger sequencing of the targeted region.
-
Confirm loss of hERG protein expression in candidate KO clones via Western blot or immunofluorescence.
-
-
Differentiation into Cardiomyocytes:
-
Differentiate the validated WT and KCNH2 KO hiPSC lines into spontaneously beating cardiomyocytes using established protocols (e.g., Wnt signaling modulation with GSK3 inhibitors). This typically takes 10-15 days.
-
Purify the cardiomyocyte population (e.g., using metabolic selection with lactate-containing medium).
-
-
Electrophysiological Analysis:
-
Plate the purified WT and KO hiPSC-CMs on glass coverslips for analysis.
-
Perform whole-cell patch-clamp recordings to measure action potentials in current-clamp mode and specific ion currents (e.g., IKr, ICa,L) in voltage-clamp mode.
-
Establish a baseline recording for each cell.
-
Perfuse the cells with a solution containing a clinically relevant concentration of this compound (e.g., 196.9 nM, the reported IC50 for hERG block).[1]
-
Record changes in action potential duration and ion current amplitudes.
-
-
Data Analysis:
-
Compare the this compound-induced changes in APD90 between WT and KCNH2 KO hiPSC-CMs. A significant prolongation in WT but not in KO cells confirms hERG as the primary target.
-
Analyze the direct blockade of IKr in WT cells.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced cardiotoxicity via hERG channel blockade.
References
- 1. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic and Genetic Approaches to Studying Antimalarial Drug Resistance and Plasmodium Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR/Cas9–Mediated Gene Knockout and Knockin Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
- 9. Gene Modulation with CRISPR-based Tools in Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human iPSC-derived cardiomyocytes and tissue engineering strategies for disease modeling and drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9 gene editing in hiPSC [protocols.io]
Troubleshooting & Optimization
Halofantrine Dosing Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing halofantrine dosing regimens to minimize toxicity. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The most significant cardiotoxic effect of this compound is the prolongation of the QT interval on an electrocardiogram (ECG).[1][2][3] This occurs because this compound blocks the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[4][5] Inhibition of this channel slows the repolarization process, leading to a lengthened QT interval and increasing the risk of potentially fatal cardiac arrhythmias, such as Torsade de Pointes (TdP).[2][4] This effect is concentration-dependent.[6][7]
Q2: How does food intake affect the bioavailability and toxicity of this compound?
A2: The absorption of this compound is erratic but is significantly increased when taken with fatty food.[3][8] This can lead to a multi-fold increase in peak plasma concentrations, thereby heightening the risk of cardiotoxicity.[9] Therefore, to minimize toxicity, this compound should be administered on an empty stomach.[3][10][11]
Q3: What is the recommended standard dosing regimen for this compound?
A3: For adults and children weighing over 37 kg, the standard dose is three 500 mg doses given at six-hour intervals.[10][12] For children, the dose is weight-based.[10][12] In non-immune patients, it is recommended to repeat this course of treatment after one week.[13]
Q4: Are there any known drug interactions that can exacerbate this compound toxicity?
A4: Yes, co-administration with drugs that are known to prolong the QT interval, such as mefloquine, certain antiarrhythmics, and tricyclic antidepressants, should be avoided as this can lead to a potentially fatal prolongation of the QTc interval.[3][9][12][13][14] Additionally, drugs that inhibit the cytochrome P450 enzyme CYP3A4, which is responsible for metabolizing this compound, can increase its plasma concentration and toxicity.[3][9] Grapefruit juice is also a known inhibitor of CYP3A4 and should be avoided.[3]
Q5: What is the role of this compound's major metabolite in its cardiotoxicity?
A5: this compound is metabolized in the liver to its major metabolite, N-desbutylthis compound.[8] Studies have shown that this metabolite has minimal effect on the QT interval compared to the parent drug.[1][15] This suggests that N-desbutylthis compound may have potential as a safer antimalarial agent.[1][15]
Q6: Is there significant inter-individual variability in this compound pharmacokinetics?
A6: Yes, there is marked inter-individual and intra-individual variability in the absorption and peak plasma concentrations of this compound.[8][16] This variability makes it challenging to predict patient response and toxicity, underscoring the importance of careful monitoring.[6][16]
Troubleshooting Guide for Experimental Studies
| Issue Encountered | Potential Cause | Recommended Action |
| High variability in in-vivo drug absorption. | This compound's absorption is known to be erratic and is significantly influenced by food.[3][8] | Standardize administration to a fasted state to minimize variability.[3][10] |
| Unexpectedly high levels of cardiotoxicity observed at standard doses. | Co-administration of other drugs that inhibit CYP3A4 or prolong the QT interval.[3][9] Presence of underlying cardiac conditions or electrolyte imbalances.[12] | Review all co-administered compounds for potential interactions. Ensure test subjects have no pre-existing cardiac conditions and normal electrolyte levels.[12][13] |
| Difficulty replicating in-vitro cardiotoxicity findings. | The vehicle used to dissolve this compound may have its own effects on cardiac muscle preparations.[17] | Conduct vehicle-only control experiments to differentiate the effects of the vehicle from those of this compound.[17] |
| Inconsistent QT interval measurements. | The QT interval is influenced by heart rate. | Use a heart rate correction formula (e.g., Bazett's or Fridericia's formula) to calculate the corrected QT interval (QTc) for more accurate and comparable data. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | Oral administration | [8] |
| Elimination Half-life | ~4 days | [3] | |
| Effect of Fatty Food on Bioavailability | ~7-fold increase in Cmax | Single 250 mg tablet | [9] |
| Metabolism | Hepatic (CYP3A4-mediated) | [3] |
Table 2: this compound and Metabolite Effects on QTc Interval
| Compound | Effect on QTc Interval | Reference |
| This compound | Significant, concentration-dependent prolongation | [1][6][7] |
| N-desbutylthis compound (metabolite) | Minimal effect | [1][15] |
Experimental Protocols
In Vitro Cardiotoxicity Assessment using Patch-Clamp Technique
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., feline, guinea pig).[1]
-
Electrophysiological Recording: Use whole-cell patch-clamp techniques to record ionic currents, specifically the delayed rectifier potassium current (IKr), which is mediated by hERG channels.
-
Drug Application: Perfuse the cells with a control solution, followed by solutions containing increasing concentrations of this compound, its stereoisomers, or its metabolites.
-
Data Analysis: Measure the current amplitude and kinetics before and after drug application to determine the extent of channel blockade. Calculate the IC50 value to quantify the inhibitory potency of each compound.
In Vivo Assessment of QT Prolongation
-
Animal Model: Use an appropriate animal model, such as anesthetized guinea pigs.[17]
-
ECG Monitoring: Record a baseline ECG to determine the pre-treatment QT interval.
-
Drug Administration: Administer this compound intravenously in escalating bolus doses.[17]
-
Continuous Monitoring: Continuously monitor the ECG throughout the experiment and for a defined period after the final dose.
-
Data Analysis: Measure the QT interval at each dose level and calculate the corrected QT interval (QTc). Correlate the changes in QTc with the administered dose and, if possible, with plasma drug concentrations.[17]
Visualizations
Caption: Mechanism of this compound-Induced Cardiotoxicity.
Caption: Clinical Workflow for Minimizing this compound Toxicity.
References
- 1. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.who.int [cdn.who.int]
- 5. Effect of this compound on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective this compound disposition and effect: concentration-related QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. drugs.com [drugs.com]
- 12. mims.com [mims.com]
- 13. drugs.com [drugs.com]
- 14. minicule.com [minicule.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of an extended-dose this compound regimen in patients with malaria and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of halofantrine in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of halofantrine in aqueous buffers. Due to its lipophilic nature, this compound is poorly soluble in aqueous media, a common challenge during in-vitro experiments.[1]
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate in aqueous buffer?
A1: this compound hydrochloride is a highly lipophilic (fat-soluble) compound, which makes it practically insoluble in water and neutral phosphate buffer solutions (pH 7.4).[2][3] Its precipitation is primarily due to its physicochemical properties:
-
High Lipophilicity: It has a high partition coefficient (Log P), indicating a strong preference for non-polar environments over aqueous ones.[2][4]
-
Weak Base Nature: this compound is a weak base with an ionization constant (pKa) of approximately 8.18.[2][3][4] In solutions with a pH above its pKa, it exists predominantly in its neutral, less soluble form. At acidic pH (below its pKa), it becomes protonated (ionized), which increases its aqueous solubility.
Q2: What are the specific solubility values for this compound?
A2: Experimentally determined solubility data for this compound hydrochloride is crucial for experimental design. It is practically insoluble in water at room temperature and in phosphate buffer at pH 7.4.[1][2][3]
Q3: How does pH adjustment affect this compound solubility?
A3: Adjusting the pH of the buffer is a primary strategy for improving the solubility of ionizable drugs like this compound.[] Since this compound is a weak base, lowering the pH of the aqueous buffer will increase the concentration of the more soluble, ionized form of the drug, thereby reducing the likelihood of precipitation. For example, its solubility is significantly higher at pH 5.9 compared to pH 7.0.[6]
Q4: What are the main strategies to prevent this compound precipitation?
A4: Besides pH adjustment, several other techniques are commonly used to enhance the solubility of poorly soluble drugs:
-
Co-solvency: Adding a water-miscible organic solvent (a co-solvent) to the buffer can increase the solubility of hydrophobic drugs.[7][8]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration). These micelles have a hydrophobic core that can encapsulate this compound, increasing its apparent solubility.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing solubility.[11][12]
-
Use of Hydrotropes: Certain compounds, like caffeine and nicotinamide, can increase the aqueous solubility of other substances and have been shown to be effective for this compound.[6][13]
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₃₀Cl₂F₃NO | [14] |
| pKa (monobasic) | 8.10 - 8.20 (mean 8.18) | [2][3][4] |
| Log P (n-octanol/water) | 3.20 - 3.26 | [2][3][4] |
| Classification | BCS Class II Drug |[15] |
Table 2: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility (% w/v) | Description | Reference |
|---|---|---|---|
| Methanol | 0.67 | Slightly soluble | [1][2][4] |
| n-Octanol | 0.4 | Slightly soluble | [1][2][4] |
| Acidified Acetonitrile | 0.4 | Slightly soluble | [1][2][4] |
| Warm Water (50°C) | < 0.002 | Practically insoluble | [1][2][4] |
| Water (Room Temp) | Practically Insoluble | - | [2][3] |
| Phosphate Buffer (pH 7.4) | Practically Insoluble | - |[2][3] |
Table 3: Comparison of Solubilization Strategies for this compound
| Strategy | Mechanism | Advantages | Considerations | Reference |
|---|---|---|---|---|
| pH Adjustment | Increases ionization of the basic drug. | Simple, cost-effective, easy to implement. | May not be suitable for all experiments if a specific pH is required. | [] |
| Co-solvents | Reduces solvent polarity. | Effective for significant solubility enhancement. | Co-solvents (e.g., DMSO, ethanol) can have biological effects or interfere with assays. | [7][16] |
| Surfactants | Micellar encapsulation of the drug. | High solubilization capacity. | Can interfere with protein binding, cellular assays, and may cause cell lysis at high concentrations. | [17][18] |
| Cyclodextrins | Forms a water-soluble inclusion complex. | Biocompatible, can improve stability. | Can be expensive; competition for the cavity by other molecules (e.g., preservatives) is possible.[19] | [11][12] |
| Hydrotropes | Forms complexes with the drug. | Specific and can be highly effective. | Not a universal approach; requires specific interaction. Caffeine greatly enhances solubility at pH 5.9. |[6][20] |
Troubleshooting Precipitation Issues
This guide helps you diagnose and resolve this compound precipitation during your experiments.
Q: My this compound solution, which was clear initially, has become cloudy or shows visible precipitate. What should I check first?
A: Start by verifying the pH of your final aqueous buffer. Since this compound is a weak base, its solubility dramatically decreases as the pH approaches and exceeds its pKa of ~8.18.[2][4] If your buffer pH is neutral or basic, precipitation is highly likely.
Q: I've confirmed my buffer is acidic, but precipitation still occurs upon adding the this compound. What's the next step?
A: The problem may lie in how the drug is introduced into the buffer. This compound should first be dissolved in a small amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock solution. Adding this stock to the buffer is more effective than adding the solid powder directly. However, if the final concentration of the organic solvent is too low, the drug can still precipitate. This is a common issue when diluting a stock solution.[17]
Q: I am using a stock solution, but it crashes out upon dilution in my buffer. What can I do?
A: This indicates that the aqueous buffer alone cannot maintain the desired this compound concentration. You need to employ a solubilization strategy. The choice depends on your experimental constraints. The following workflow can help you select and test an appropriate method.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol is suitable when a small percentage of an organic solvent does not interfere with the experiment.
-
Prepare Stock Solution: Dissolve this compound hydrochloride in 100% Dimethyl Sulfoxide (DMSO) to make a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (ideally with pH < 6.0).
-
Combine: Add the required volume of the this compound stock solution to the aqueous buffer. The final concentration of DMSO should ideally be kept low (e.g., <1% v/v) but may be increased if necessary to maintain solubility. Always add the drug stock to the buffer slowly while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation.
-
Observation: Visually inspect the solution for any signs of cloudiness or precipitate.
Protocol 2: Solubilization using a Surfactant
This method is useful for achieving higher concentrations but requires checking for interference with the assay. Non-ionic surfactants are generally preferred.
-
Prepare Stock Solution: Prepare a concentrated stock of this compound in a suitable organic solvent as described in Protocol 1.
-
Prepare Surfactant-Buffer Solution: Prepare your aqueous buffer containing a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a Pluronic® surfactant. The surfactant concentration must be above its Critical Micelle Concentration (CMC). A typical starting concentration for Tween® 80 is 0.02-0.1% w/v.
-
Combine: Slowly pipette the this compound stock solution into the surfactant-buffer solution while vortexing. The surfactant micelles will encapsulate the drug molecules.
-
Equilibration & Observation: Allow the solution to equilibrate for 15-30 minutes. Observe for any precipitation.
Protocol 3: Solubilization using Cyclodextrins
This is a robust method often used in pharmaceutical formulations to increase solubility and stability.[11] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Prepare Stock Solution: Prepare a concentrated stock of this compound in an organic solvent (e.g., methanol).[2]
-
Prepare Cyclodextrin-Buffer Solution: Dissolve HP-β-CD in your desired aqueous buffer to the desired concentration (e.g., starting with a range of 1 mM to 20 mM). Stir until the cyclodextrin is fully dissolved.
-
Combine: Add the this compound stock solution dropwise to the cyclodextrin-buffer solution with constant, vigorous stirring.
-
Mechanism: The hydrophobic this compound molecule will enter the hydrophobic cavity of the cyclodextrin, forming a water-soluble inclusion complex.
-
Optimization: The optimal ratio of drug to cyclodextrin can be determined by performing a phase solubility study. This involves measuring the solubility of this compound in buffers containing increasing concentrations of HP-β-CD.
References
- 1. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 2. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 4. researchgate.net [researchgate.net]
- 6. Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Antimicrobial Preservatives in Cyclodextrin-Containing Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Strategies to increase the yield of halofantrine chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of halofantrine and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common synthetic route to this compound starts with 1,3-dichloro-6-(trifluoromethyl)phenanthrene. This undergoes a Friedel-Crafts acylation to introduce an acetyl group at the 9-position. The resulting ketone then participates in a Mannich reaction with dibutylamine and formaldehyde to form a β-amino ketone (Mannich base). Finally, this intermediate is reduced to the corresponding γ-amino alcohol, which is this compound. The free base is then typically converted to its hydrochloride salt for pharmaceutical use.
Q2: Which step is most critical for determining the overall yield?
A2: The Friedel-Crafts acylation is often a critical step influencing the overall yield. This is due to the potential for the formation of multiple positional isomers, with the desired 9-acetylphenanthrene derivative being one of several possibilities.[1] Maximizing the selectivity for the 9-isomer is crucial for a high overall yield.
Q3: What are the main challenges in the purification of this compound?
A3: The main challenges in purifying this compound include removing unreacted starting materials, byproducts from side reactions (such as isomers from the Friedel-Crafts acylation), and residual reagents. The high lipophilicity of this compound can also make separation from nonpolar impurities challenging. Recrystallization is a common purification method, and selecting an appropriate solvent system is key to obtaining high-purity this compound.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation Step
Issue: The Friedel-Crafts acylation of 1,3-dichloro-6-(trifluoromethyl)phenanthrene results in a low yield of the desired 1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)ethan-1-one.
Possible Causes & Solutions:
-
Incorrect Isomer Formation: The acylation of phenanthrene can yield a mixture of isomers. The choice of solvent plays a significant role in directing the position of acylation.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by water present in the reagents or glassware.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and fresh, high-purity aluminum chloride.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate and selectivity of the reaction.
-
Solution: Conduct the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the exothermic reaction and then allow it to proceed at room temperature or with gentle heating, monitoring the progress by TLC.
-
-
Diacylation: Using a large excess of the acylating agent can lead to the formation of diacylated byproducts.
-
Solution: Use a stoichiometric amount or only a slight excess of acetyl chloride.
-
Data Presentation: Effect of Solvent on Isomer Distribution in Friedel-Crafts Acetylation of Phenanthrene
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene Dichloride | 2 | 4 | 13 | 1 | 54 |
| Carbon Disulphide | 12 | 16 | 39 | 8 | 25 |
| Benzene | 7 | 18 | 47 | 3 | 25 |
| Chloroform | 18 | 15 | 29 | 0.5 | 37 |
| Nitromethane | 5 | 26 | 64 | 1 | 4 |
| Nitrobenzene | 4 | 27 | 65 | 1 | 3 |
Data adapted from the Journal of the Chemical Society C: Organic, 1967.[1]
Problem 2: Low Yield or Incomplete Reaction in the Mannich Reaction
Issue: The reaction between 1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)ethan-1-one, dibutylamine, and formaldehyde proceeds slowly or gives a low yield of the Mannich base.
Possible Causes & Solutions:
-
Steric Hindrance: The ketone starting material is sterically hindered, which can slow down the reaction.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Using a catalyst such as a Brønsted acid or a Lewis acid might also be beneficial.
-
-
Decomposition of Reactants or Products: The Mannich base or the starting materials might be unstable under the reaction conditions.
-
Solution: Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimal decomposition. Monitor the reaction progress closely using TLC.
-
-
Incorrect pH: The pH of the reaction mixture can significantly affect the rate of a Mannich reaction.
-
Solution: The reaction is often acid-catalyzed. Ensure the reaction medium is appropriately acidic to facilitate the formation of the Eschenmoser's salt equivalent from formaldehyde and dibutylamine.
-
Problem 3: Low Yield or Diastereoselectivity in the Reduction of the β-Amino Ketone
Issue: The reduction of the Mannich base to this compound results in a low yield or a poor diastereomeric ratio.
Possible Causes & Solutions:
-
Choice of Reducing Agent: The choice of reducing agent can influence the yield and stereoselectivity of the reduction.
-
Solution: Sodium borohydride (NaBH₄) is a commonly used reducing agent for ketones and is generally effective.[2] For improved diastereoselectivity, consider using a bulkier reducing agent or a chiral reducing agent if a specific enantiomer is desired. The reduction of β-amino ketones can be directed by the amino group, and different reducing agents can favor the formation of either the syn or anti diastereomer.[3]
-
-
Reaction Conditions: Temperature and solvent can affect the outcome of the reduction.
-
Solution: Perform the reduction at a low temperature (e.g., 0 °C) to improve selectivity. The choice of solvent can also play a role; protic solvents like methanol or ethanol are typically used with NaBH₄.
-
Problem 4: Difficulty in Purifying the Final Product
Issue: The crude this compound is difficult to purify, and recrystallization yields are low.
Possible Causes & Solutions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good or too poor at dissolving this compound at different temperatures.
-
Solution: Systematically screen for a suitable recrystallization solvent or solvent pair. An ideal single solvent should dissolve this compound well at high temperatures but poorly at low temperatures. For a solvent pair, one solvent should readily dissolve this compound, while the other should be a poor solvent in which this compound is insoluble. Common solvent pairs include ethanol/water or ethyl acetate/hexane.
-
-
Presence of Oily Impurities: Oily byproducts can inhibit crystallization.
-
Solution: If oily impurities are present, consider purifying the crude product by column chromatography before recrystallization.
-
Experimental Protocols
1. Friedel-Crafts Acylation of 1,3-dichloro-6-(trifluoromethyl)phenanthrene
-
Reagents: 1,3-dichloro-6-(trifluoromethyl)phenanthrene, acetyl chloride, anhydrous aluminum chloride, ethylene dichloride (anhydrous), hydrochloric acid, water, dichloromethane.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous ethylene dichloride under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
-
In a separate flask, dissolve 1,3-dichloro-6-(trifluoromethyl)phenanthrene (1 equivalent) in anhydrous ethylene dichloride.
-
Add the solution of the phenanthrene derivative dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)ethan-1-one.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
2. Mannich Reaction
-
Reagents: 1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)ethan-1-one, dibutylamine, paraformaldehyde, hydrochloric acid, ethanol.
-
Procedure:
-
To a solution of 1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)ethan-1-one (1 equivalent) in ethanol, add dibutylamine (1.2 equivalents) and paraformaldehyde (1.5 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Mannich base.
-
The crude product can be purified by column chromatography.
-
3. Reduction of the β-Amino Ketone to this compound
-
Reagents: Crude Mannich base from the previous step, sodium borohydride, methanol.
-
Procedure:
-
Dissolve the crude Mannich base (1 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours, or until TLC shows the disappearance of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain crude this compound free base.
-
4. Purification and Salt Formation
-
Reagents: Crude this compound, suitable recrystallization solvent (e.g., ethanol, ethyl acetate/hexane), hydrochloric acid in ethanol.
-
Procedure:
-
Purify the crude this compound by recrystallization from a suitable solvent.
-
Dissolve the purified this compound free base in a minimal amount of ethanol.
-
To this solution, add a stoichiometric amount of a standardized solution of hydrochloric acid in ethanol.
-
Stir the mixture, and the this compound hydrochloride salt should precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain pure this compound hydrochloride.
-
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Mitigating the Cardiotoxic Effects of Halofantrine in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiotoxic effects of the antimalarial drug halofantrine in preclinical settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The primary mechanism of this compound's cardiotoxicity is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][2] This blockade leads to a prolongation of the cardiac action potential duration, which manifests as a lengthened QT interval on an electrocardiogram (ECG).[2] Significant QT prolongation can increase the risk of life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[1]
Q2: Are there any known factors that can exacerbate this compound's cardiotoxic effects?
A2: Yes, several factors can potentiate the cardiotoxicity of this compound. Co-administration with drugs that inhibit its metabolism, such as mefloquine, can lead to higher plasma concentrations of this compound and a more pronounced QT prolongation.[3] Additionally, electrolyte imbalances, particularly hypokalemia (low potassium levels), can significantly enhance the proarrhythmic effects of hERG-blocking drugs like this compound.[4]
Q3: Can the cardiotoxic effects of this compound be mitigated in preclinical studies?
A3: Yes, several strategies have shown promise in mitigating the cardiotoxic effects of this compound in preclinical models. These include:
-
Drug Formulation: Encapsulating this compound in nanocapsules has been shown to reduce its acute toxicity and lessen the prolongation of the QT interval, likely by altering the drug's distribution.[5]
-
Electrolyte Management: Maintaining normal or slightly elevated potassium levels can counteract the proarrhythmic effects of hERG channel blockers.
-
Pharmacological Intervention: Administration of magnesium sulfate has been demonstrated to be effective in preventing and treating TdP.[6]
-
Co-administration with Natural Products: Studies have suggested that co-administration of kolanut extract can reduce the plasma concentration of this compound, thereby mitigating its cardiac effects.[7][8]
-
Antioxidant Supplementation: While direct evidence for this compound is limited, antioxidants have shown protective effects against cardiotoxicity induced by other drugs, suggesting a potential avenue for investigation.[9]
Troubleshooting Guides
Guide 1: Unexpectedly High Variability in QT Prolongation Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure accurate and consistent preparation of this compound solutions. Verify the final concentration in the perfusate or dosing solution. |
| Variable Animal Health Status | Use animals of similar age, weight, and health status. Ensure proper acclimatization before the experiment. |
| Fluctuations in Perfusion/Physiological Parameters | In isolated heart preparations, maintain a constant perfusion pressure, temperature, and buffer composition.[10] In in-vivo models, closely monitor and stabilize heart rate, blood pressure, and body temperature. |
| Electrolyte Imbalances | Measure and normalize baseline electrolyte levels (especially potassium and magnesium) in the animals or perfusate before drug administration. |
| Incorrect ECG Lead Placement or Signal Noise | Ensure proper and consistent placement of ECG electrodes. Use appropriate filters to minimize background noise and obtain a clear signal for accurate QT interval analysis. |
Guide 2: Difficulty in Replicating Literature Data on Mitigation Strategies
| Potential Cause | Troubleshooting Step |
| Differences in Experimental Models | Carefully compare your experimental model (animal species, isolated organ vs. in-vivo, etc.) with the one used in the cited literature. Species-specific differences in cardiac electrophysiology can significantly impact results.[11] |
| Protocol Deviations | Meticulously follow the published protocol for the mitigation strategy (e.g., nanocapsule preparation, dosage and timing of magnesium administration). Even minor deviations can alter the outcome. |
| Purity and Preparation of Mitigating Agent | Verify the purity and source of the mitigating agent (e.g., magnesium sulfate, antioxidant). Ensure proper preparation and administration according to the protocol. |
| Timing of Intervention | The timing of the administration of the mitigating agent (pre-treatment, co-administration, or post-treatment) is critical. Adhere strictly to the timing specified in the protocol. |
Quantitative Data Summary
Table 1: Effect of Nanocapsule Formulation on this compound-Induced Cardiotoxicity in Rats
| Parameter | This compound Solution (150 mg/kg) | This compound-Loaded Nanocapsules (150 mg/kg) |
| QT Interval Prolongation | Significant increase | Significantly reduced compared to solution (p<0.001)[5] |
| PR Interval Prolongation | Significant increase | Significantly reduced compared to solution (p<0.001)[5] |
| Bradycardia | Pronounced | Effect on heart rate reduced by 75% compared to solution[5] |
| Hypotension | Severe | - |
| Mortality | Death | - |
Table 2: Effect of Mefloquine Co-administration on this compound-Induced QTc Prolongation in Anesthetized Rabbits
| This compound Dose (mg/kg) | QTc Interval (ms) - this compound Alone | QTc Interval (ms) - this compound + Mefloquine (3 mg/kg) | Blood this compound Concentration (µM) - this compound Alone | Blood this compound Concentration (µM) - this compound + Mefloquine |
| 1 | 329 ± 12 | 365 ± 11 | 0.16 ± 0.02 | 1.03 ± 0.17[3] |
| 3 | 345 ± 13 | 389 ± 14 | 0.73 ± 0.12 | 3.18 ± 0.76[3] |
| 10 | 378 ± 16 | 425 ± 18 | 3.18 ± 0.76 | 11.2 ± 2.1[3] |
| 30 | 410 ± 18 | 458 ± 15 | 10.5 ± 2.5 | 39.8 ± 7.2[3] |
Table 3: Effect of Kolanut Co-administration on this compound Pharmacokinetics in Healthy Volunteers
| Pharmacokinetic Parameter | This compound Alone | This compound with Kolanut |
| This compound Cmax (ng/ml) | 179 ± 119 | 98 ± 32[7][12] |
| This compound AUC (ng·h/ml) | 17,450 ± 4,611 | 11,821 ± 4,069[7][12] |
| Desbutylthis compound Cmax (ng/ml) | 124 ± 41 | 62 ± 23[7][12] |
| Desbutylthis compound AUC (ng·h/ml) | 13,341 ± 4,749 | 7,359 ± 3,018[7][12] |
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of this compound-Loaded Nanocapsules
This protocol is adapted from studies demonstrating the reduced cardiotoxicity of nanocapsule-formulated this compound.[1][5][13][14]
Materials:
-
This compound hydrochloride
-
Poly(D,L-lactide) (PLA) or Poly(ε-caprolactone) (PCL)
-
Lecithin
-
Mygliol 810 (oily core)
-
Acetone
-
Distilled water
-
Homogenizer
-
Rotary evaporator
-
Wistar rats (or other suitable animal model)
-
ECG recording equipment
Procedure:
-
Nanocapsule Preparation (Hot Homogenization):
-
Dissolve PLA or PCL, lecithin, and this compound in acetone.
-
Add Mygliol 810 to the acetone solution.
-
Heat the mixture to evaporate the acetone.
-
Add the resulting oily phase to a hot aqueous solution containing a stabilizer (e.g., poloxamer).
-
Homogenize the mixture at high speed to form a nanoemulsion.
-
Cool the nanoemulsion to allow for the solidification of the polymer and formation of nanocapsules.
-
Characterize the nanocapsules for size, zeta potential, and drug encapsulation efficiency.
-
-
In Vivo Administration and ECG Monitoring:
-
Administer a single intravenous dose of either this compound solution or this compound-loaded nanocapsules to anesthetized Wistar rats.[5]
-
Continuously record ECG for a predefined period to monitor QT and PR intervals, and heart rate.
-
A control group should receive the vehicle solution.
-
Compare the cardiovascular parameters between the groups to assess the mitigating effect of the nanocapsule formulation.
-
Protocol 2: Induction of a Hypokalemic Preclinical Model
This protocol describes a method to induce hypokalemia in an animal model to study its effect on this compound-induced cardiotoxicity.
Materials:
-
Sprague-Dawley rats (or other suitable model)
-
Potassium-deficient diet
-
Furosemide (diuretic)
-
Saline solution
-
Blood gas and electrolyte analyzer
-
This compound
-
ECG recording equipment
Procedure:
-
Induction of Hypokalemia:
-
Feed animals a potassium-deficient diet for a specified period (e.g., 7-14 days).
-
Administer a diuretic such as furosemide to promote potassium excretion.
-
Monitor serum potassium levels regularly using a blood gas and electrolyte analyzer to achieve the desired level of hypokalemia.
-
Provide saline to prevent dehydration.
-
-
This compound Administration and Cardiotoxicity Assessment:
-
Once the target potassium level is reached, administer a dose of this compound.
-
Simultaneously, a control group of normokalemic animals should receive the same dose of this compound.
-
Continuously monitor ECG to measure QT interval prolongation and the incidence of arrhythmias.
-
This model can then be used to test the efficacy of mitigation strategies under conditions of increased susceptibility.
-
Protocol 3: Prophylactic Administration of Magnesium Sulfate in an Isolated Rabbit Heart Model
This protocol outlines the prophylactic use of magnesium sulfate to mitigate this compound-induced arrhythmias in a Langendorff-perfused rabbit heart.
Materials:
-
New Zealand White rabbits
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Magnesium sulfate solution (e.g., 60 mg/kg bolus followed by 0.6 mg/kg/minute infusion)[6]
-
ECG and intracardiac pressure recording equipment
Procedure:
-
Isolated Heart Preparation:
-
Isolate the rabbit heart and mount it on the Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.
-
Allow the heart to stabilize and record baseline ECG and hemodynamic parameters.
-
-
Prophylactic Magnesium Administration:
-
Divide the hearts into two groups: a control group receiving vehicle and a treatment group receiving magnesium sulfate.
-
Administer a bolus of magnesium sulfate followed by a continuous infusion into the perfusate.[6]
-
-
This compound Challenge:
-
After a period of magnesium pre-treatment, introduce this compound into the perfusate of both groups at a concentration known to induce QT prolongation and arrhythmias.
-
Continue to record ECG and monitor for the occurrence of Torsades de Pointes or other ventricular arrhythmias.
-
Compare the incidence and severity of arrhythmias between the control and magnesium-treated groups.
-
Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for mitigating this compound cardiotoxicity.
Caption: Logical troubleshooting flow for preclinical cardiotoxicity experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of this compound-induced QTc prolongation by mefloquine: correlation with blood concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arrhythmogenic Mechanisms in Hypokalaemia: Insights From Pre-clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity reduction induced by this compound entrapped in nanocapsule devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prophylactic magnesium to decrease the arrhythmogenic potential of class III antiarrhythmic agents in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of kolanut on the pharmacokinetics of the antimalarial drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Pharmacokinetics of Intravenous Nanocapsule Formulations of this compound in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and pharmacokinetics of intravenous nanocapsule formulations of this compound in Plasmodium berghei-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability and Storage of Halofantrine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of halofantrine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research materials.
Troubleshooting Guide
Encountering unexpected issues during your experiments with this compound? This guide provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected degradation of this compound in solution. | Improper Storage: Exposure to light, elevated temperatures, or inappropriate pH. This compound is known to be phototoxic and should be protected from light.[1] Solvent Effects: The main metabolite of this compound, N-desbutylthis compound, has been observed to degrade under non-acidic conditions in certain solvents like tert-butyl methyl ether.[2] | Store stock solutions at recommended temperatures (-20°C for up to 1 month or -80°C for up to 6 months) in light-protected containers.[3] For working solutions, prepare them fresh and protect from light. Ensure the pH of your solution is appropriate for stability; avoid alkaline conditions if the N-desbutyl metabolite is of interest.[2] |
| Precipitation of this compound from solution. | Low Solubility: this compound hydrochloride is practically insoluble in water and phosphate buffer at pH 7.4.[4] Solvent Choice: The choice of solvent and its concentration can affect solubility. | This compound hydrochloride has slight solubility in methanol (0.67% w/v) and n-octanol (0.4% w/v).[4] Consider using co-solvents or formulating as a solid dispersion to enhance solubility.[5] |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Erratic Absorption in In Vivo Studies: this compound absorption is highly variable and is significantly increased with fatty foods.[5][6] Incomplete Dissolution: Due to its poor solubility, the compound may not be fully dissolved, leading to inconsistent sampling. | For in vivo studies, be mindful of the "food effect" on absorption. For in vitro analytical work, ensure complete dissolution before analysis. Sonication may aid in dissolution. |
| Appearance of unknown peaks in chromatograms. | Degradation: New peaks may represent degradation products formed during storage or sample processing. This compound is susceptible to acidic and oxidative degradation. Metabolism: In biological samples, new peaks could be metabolites, with N-desbutylthis compound being the primary one.[6] | Perform forced degradation studies to intentionally generate degradation products and identify their retention times. Use a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.[3][7] |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound hydrochloride?
Solid this compound hydrochloride should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1] It is crucial to protect it from light and moisture.[1]
2. How should I store stock solutions of this compound?
For long-term stability, stock solutions of this compound hydrochloride can be stored under the following conditions:
Always use sealed, light-protected containers and keep away from moisture.[3]
3. Is this compound sensitive to light?
Yes, this compound is phototoxic and should be protected from light during storage and handling.[1]
4. What are the known degradation pathways for this compound?
The primary metabolic pathway involves N-dealkylation to form N-desbutylthis compound, which is also an active antimalarial.[6] Forced degradation studies have shown that this compound is susceptible to degradation under acidic and oxidative conditions. The N-desbutylthis compound metabolite has been shown to degrade under non-acidic (potentially alkaline) conditions.[2]
5. What solvents are suitable for dissolving this compound?
This compound hydrochloride has limited solubility. It is slightly soluble in methanol and n-octanol.[4] It is practically insoluble in water and n-hexane.[4] For analytical purposes, mixtures of organic solvents and buffered aqueous solutions are often used as mobile phases in HPLC.[7]
Quantitative Data on this compound Stability
The following table summarizes available quantitative data from forced degradation studies. It is important to note that degradation rates are dependent on the specific experimental conditions.
| Stress Condition | Concentration | Temperature | Duration | Percent Degradation | Reference |
| Acidic (0.1N HCl) | Not Specified | 40°C | 30 days | ~15% | Benchchem |
| Oxidative (3% H₂O₂) | Not Specified | 40°C | 30 days | ~22% | Benchchem |
Note: This data is indicative and may vary based on the specific formulation and experimental setup.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish degradation pathways.
a. Acid and Base Hydrolysis:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For acid hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots.
-
Neutralize the acid-stressed samples with an equivalent amount of 0.1 N NaOH and the base-stressed samples with 0.1 N HCl.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
b. Oxidative Degradation:
-
Dilute the methanolic stock solution of this compound with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.
c. Thermal Degradation:
-
Place solid this compound powder in a thermostatically controlled oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid in methanol at a concentration of 1 mg/mL.
-
Dilute with the mobile phase for HPLC analysis.
d. Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol) and solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).[8][9]
-
Simultaneously, keep control samples wrapped in aluminum foil to protect them from light.
-
After exposure, prepare solutions of the stressed samples in the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
This method is a representative protocol for the analysis of this compound and its degradation products. Method validation and optimization are crucial for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (KH₂PO₄) buffer (e.g., 78:22 v/v) containing 55 mM perchloric acid.[7] The exact ratio may need optimization to achieve adequate separation of degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Dissolve the this compound sample (from forced degradation studies or stability testing) in the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for conducting forced degradation studies and establishing the stability profile of this compound.
Caption: A decision tree for troubleshooting unexpected degradation of this compound compounds.
References
- 1. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified liquid chromatography assay for the quantitation of this compound and desbutylthis compound in plasma and identification of a degradation product of desbutylthis compound formed under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 4. iagim.org [iagim.org]
- 5. Preparation and in vitro evaluation of solid dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of this compound and its major metabolite desbutylthis compound in plasma and blood by high-performance liquid chromatography: a new methodology [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Halofantrine Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of halofantrine using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI) mode?
A1: For this compound, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. A common multiple reaction monitoring (MRM) transition is m/z 502.2 -> m/z 142.2.[1] The precursor ion corresponds to the protonated this compound molecule, and the product ion is a characteristic fragment.
Q2: What is a reliable sample preparation method for extracting this compound from plasma?
A2: A robust method for extracting this compound from plasma involves a combination of protein precipitation and liquid-liquid extraction. A detailed protocol is provided in the "Experimental Protocols" section below. This procedure is effective in removing proteins and other interfering substances from the plasma matrix.
Q3: I am observing a weak or no signal for this compound. What are the possible causes and solutions?
A3: Low or no signal can stem from several factors. First, verify the instrument is functioning correctly by running a system suitability test with a known standard. Check for issues with the ESI spray stability; an inconsistent or absent spray will result in a poor signal. Ensure that the mass spectrometer parameters, particularly the capillary voltage and gas flows, are appropriate for this compound. It is also crucial to confirm that the sample preparation was successful and that the final extract is at a detectable concentration.
Q4: My chromatogram shows significant peak tailing for the this compound peak. How can I resolve this?
A4: Peak tailing for basic compounds like this compound can be caused by secondary interactions with the stationary phase or issues with the mobile phase.[2] Ensure the mobile phase pH is sufficiently low to keep this compound protonated and minimize interactions with residual silanols on the column. Using a column with a highly inert stationary phase can also mitigate tailing. Additionally, check for and eliminate any extra-column volume from tubing and connections.
Q5: I'm experiencing high background noise in my mass spectra. What are the common sources and how can I reduce it?
A5: High background noise can originate from contaminated solvents or reagents, a dirty ion source, or carryover from previous injections. Use high-purity, LC-MS grade solvents and reagents. Regularly clean the ion source components, such as the capillary and cone, as per the manufacturer's recommendations. To address carryover, implement a robust needle and injection port washing procedure with a strong organic solvent.
Troubleshooting Guides
Issue 1: Inconsistent Retention Time
-
Symptom: The retention time for this compound shifts between injections.
-
Possible Causes:
-
Inconsistent mobile phase composition.
-
Fluctuations in column temperature.
-
Column degradation.
-
Air bubbles in the pump.
-
-
Solutions:
-
Prepare fresh mobile phase and ensure proper mixing.
-
Use a column oven to maintain a stable temperature.
-
Replace the column if it has exceeded its lifetime or shows signs of performance loss.
-
Purge the pump to remove any trapped air bubbles.
-
Issue 2: Sample Carryover
-
Symptom: A peak for this compound is observed in blank injections following a high-concentration sample.
-
Possible Causes:
-
Adsorption of this compound to the injector needle, loop, or column.
-
Insufficient washing of the injection system.
-
-
Solutions:
-
Optimize the autosampler wash procedure by using a stronger solvent and increasing the wash volume and duration.
-
If carryover persists, it may be necessary to investigate potential sources of adsorption within the LC system.
-
Mass Spectrometry Parameters for this compound Analysis
The following table summarizes key mass spectrometry parameters for the analysis of this compound. Note that optimal values may vary depending on the specific instrument and should be determined empirically.
| Parameter | Value/Range |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 502.2 [M+H]⁺ |
| Product Ion (m/z) | 142.2 |
| Capillary Voltage | 3.0 - 4.5 kV |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Energy | 20 - 40 eV |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma
This protocol describes a liquid-liquid extraction procedure for the isolation of this compound from human plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN)
-
Sodium hydroxide (NaOH), 1M
-
Hexane: Diethyl ether (1:1, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the human plasma sample.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Add 50 µL of 1M sodium hydroxide to basify the sample.
-
Add 1 mL of hexane:diethyl ether (1:1, v/v) as the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Low Signal for this compound.
References
Technical Support Center: Bioanalysis of Halofantrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of halofantrine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected endogenous components of the sample matrix.[1][2] In the bioanalysis of this compound, these effects can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and toxicokinetic studies.[1][3] Common sources of matrix effects in plasma samples include phospholipids, salts, and proteins.[4]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: The "post-extraction spike" method is considered the gold standard for quantitatively assessing matrix effects.[4] This involves comparing the response of this compound spiked into a blank matrix extract with the response of this compound in a neat solution at the same concentration. A qualitative assessment can be performed using the "post-column infusion" technique, which helps identify regions of ion suppression or enhancement throughout the chromatographic run.[3][4]
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-pronged approach is often the most effective. This includes:
-
Optimizing Sample Preparation: Employing rigorous extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[5]
-
Chromatographic Separation: Modifying the LC method to achieve baseline separation of this compound from co-eluting matrix components.[3]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes and experiences similar matrix effects, thus providing effective compensation. If a SIL IS is unavailable, a structural analog with similar physicochemical properties can be used.
Q4: Which ionization technique, ESI or APCI, is less susceptible to matrix effects for this compound analysis?
A4: While both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be affected, ESI is generally more prone to matrix effects, particularly ion suppression, due to its reliance on droplet evaporation which can be influenced by matrix components.[4] If significant matrix effects are observed with ESI, switching to APCI may be a viable solution.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | - Optimize the mobile phase composition and gradient. - Evaluate a different chromatographic column with alternative chemistry. - Improve sample cleanup using a more selective extraction method (e.g., SPE). |
| Inconsistent or Low Recovery | Inefficient extraction of this compound from the matrix. | - For LLE, optimize the extraction solvent and pH of the aqueous phase.[6] - For SPE, screen different sorbent types and optimize the wash and elution steps. - Ensure complete vortexing and phase separation during extraction. |
| High Variability in replicate injections | Significant and variable matrix effects between samples. | - Implement the use of a stable isotope-labeled internal standard for this compound. - Further optimize the sample preparation method to enhance the removal of interfering components. - Dilute the sample with a suitable solvent to reduce the concentration of matrix components. |
| Signal Suppression or Enhancement | Co-eluting endogenous phospholipids or other matrix components. | - Modify the chromatographic gradient to separate this compound from the region of ion suppression. - Switch to a more rigorous sample preparation technique (e.g., from protein precipitation to LLE or SPE).[5] - Consider changing the ionization source from ESI to APCI.[4] |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for this compound when used as an internal standard in the bioanalysis of other antimalarial drugs. This data can serve as a benchmark for researchers developing their own this compound assays.
| Analyte | Internal Standard | Sample Preparation | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Lumefantrine | This compound | Liquid-Liquid Extraction | Rat Plasma | 67.2 | 3.4 | [7] |
| Piperaquine & 97-63 | This compound | Not Specified | Rat Plasma | 94.27 | Not Reported | [8] |
| Lumefantrine | This compound | Protein Precipitation & SPE | Human Plasma | Not Reported | Not Reported | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from methods where this compound was utilized as an internal standard.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard working solution.
-
Vortex for 30 seconds.
-
-
Protein Precipitation & Basification:
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Add 50 µL of 0.1 M Sodium Hydroxide to basify the sample.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of a hexane-diethyl ether (1:1, v/v) mixture.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation & Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma (Generic Protocol)
This is a generic protocol that should be optimized for this compound.
-
Sorbent Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma with 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for this compound bioanalysis.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. eijppr.com [eijppr.com]
- 2. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS method for simultaneous determination of piperaquine and 97-63, the active metabolite of CDRI 97-78, in rat plasma and its application in interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting variability in halofantrine efficacy studies
Welcome to the technical support center for halofantrine efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot the variability often encountered in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-subject variability in our in vivo study results. What are the primary causes?
A1: Significant inter-subject variability is a well-documented characteristic of this compound and primarily stems from its erratic and highly variable absorption.[1][2] Key factors include:
-
Food Effect: The bioavailability of this compound is dramatically increased when taken with fatty food.[1][3][4] Studies have shown that food can increase bioavailability up to 6-fold.[3] Administering the drug on an empty stomach leads to much lower and more variable plasma concentrations.[5] In contrast, administration with a high-fat meal enhances absorption but also increases the risk of cardiotoxicity due to higher peak plasma levels.[1]
-
Patient's Clinical Status: The bioavailability of this compound is often lower in patients with acute malaria compared to healthy volunteers.[1][6] This is likely due to physiological changes caused by the disease, such as reduced hepatic blood flow and intestinal malabsorption.[4][7]
-
Genetic Polymorphisms: Metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.[8][9] Genetic differences in the expression and activity of this enzyme can lead to significant variations in drug clearance and exposure between individuals.
Q2: Our in vitro results are not correlating with in vivo efficacy. Why might this be happening?
A2: Discrepancies between in vitro and in vivo results are common and can be attributed to the complex pharmacokinetic profile of this compound. In vitro assays measure the direct effect of the drug on the parasite, but they do not account for the absorption, distribution, metabolism, and excretion (ADME) processes that occur in a living organism. The most significant factor is the drug's poor and variable oral bioavailability.[1][6] Incomplete drug absorption in an in vivo model can lead to sub-therapeutic plasma concentrations, resulting in treatment failure, even if the parasite strain is sensitive in vitro.[1]
Q3: We have observed unexpected treatment failures in our clinical or animal studies. Could this be due to drug resistance?
A3: While possible, treatment failure with this compound is frequently linked to incomplete drug absorption rather than parasite resistance.[1] However, resistance mechanisms do exist and should be considered. Mutations in the Plasmodium falciparum multidrug resistance 1 transporter (PfMDR1) gene can modulate parasite susceptibility to this compound.[10] Additionally, there is evidence of potential cross-resistance with mefloquine, meaning parasites resistant to mefloquine may also show reduced susceptibility to this compound.[2] To investigate resistance, it is crucial to first rule out pharmacokinetic causes by measuring plasma drug concentrations.
Q4: What are the critical safety concerns when dosing this compound, and how can they affect our study design?
A4: The primary safety concern is dose-dependent cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram (ECG).[5][11] This effect can lead to life-threatening arrhythmias such as Torsades de Pointes.[12][13] The risk is directly related to the plasma concentration of the parent drug, not its primary metabolite.[11][14][15] This has several implications for study design:
-
Dosing with Food: While fatty food improves absorption, the resulting high plasma concentrations significantly increase the risk of cardiotoxicity.[1] Therefore, this compound should be administered under controlled dietary conditions, and subjects should be monitored closely. Taking it on an empty stomach is often recommended to avoid toxicity.[3][5]
-
Drug Interactions: Co-administration with inhibitors of the CYP3A4 enzyme (e.g., ketoconazole, fluconazole, grapefruit juice) or other drugs that prolong the QT interval (e.g., quinine, mefloquine) must be avoided as this can lead to dangerously high plasma levels and additive cardiac effects.[13][[“]][17][18]
-
Cardiac Monitoring: ECG monitoring is essential in clinical studies, especially during the period of peak plasma concentration (around 18-24 hours after dosing) to detect any significant QT prolongation.[1][15]
Data Presentation: Quantitative Summaries
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Citation |
| Time to Peak Plasma Conc. (Tmax) | ~6 hours | Healthy Volunteers | [1] |
| Absorption Half-life | ~4 hours | Patients with Malaria | [1] |
| Elimination Half-life (t½) | ~4-5 days | Healthy & Malaria Patients | [1][5] |
| Primary Metabolizing Enzyme | CYP3A4 | In vitro human liver microsomes | [8][9] |
| Effect of Fatty Meal | Up to 6-fold increase in bioavailability | Healthy Volunteers | [1][3] |
| Bioavailability in Malaria | Significantly decreased vs. healthy volunteers | Clinical Studies | [1][6] |
| Dose Proportionality | Proportional AUC & Cmax from 250-500 mg | Healthy Volunteers | [1][19] |
| Dose Proportionality | Non-proportional above 500 mg | Healthy Volunteers | [1][19] |
Table 2: Impact of Co-administered Drugs on this compound Metabolism (via CYP3A4)
| Interacting Drug | Effect on this compound | Mechanism | Clinical Implication | Citation |
| Ketoconazole | Potent Inhibition (Ki = 0.05 µM) | Competitive CYP3A4 Inhibition | High risk of toxicity; concomitant use must be avoided. | [8][17] |
| Grapefruit Juice | Increased Bioavailability | Strong CYP3A4 Inhibition in the gut | Increased risk of dangerous QT prolongation. | [5][15][[“]] |
| Quinine / Quinidine | Inhibition (Ki = 49 µM / 62 µM) | Noncompetitive CYP3A4 Inhibition | Potentiation of cardiotoxicity; requires close ECG monitoring. | [17] |
| Fluconazole | Increased Exposure | CYP3A4 Inhibition | Increased risk of cardiotoxicity. | [15] |
| Rifampin | Decreased Plasma Levels (Predicted) | CYP3A4 Induction | Potential for reduced efficacy. | [[“]] |
| Mefloquine | Additive QT Prolongation | Pharmacodynamic Interaction | Increased risk of cardiac arrhythmia; should not be combined. | [5] |
Table 3: Summary of Clinical Efficacy from Select Studies
| Study Location | Dosing Regimen | Total Dose | Cure Rate | Citation |
| Colombia | 500 mg, 3 doses (at 6h intervals) | 1500 mg | 75% | [20][21] |
| Burkina Faso | 8 mg/kg, 3 doses (at 6h intervals) | 24 mg/kg | 91.9% (at Day 7) | [22] |
| Thailand | 500 mg, 3x/day for 1 day, then 500 mg/day for 7 days | 4500 mg | 97% | [23] |
| Thailand | 500 mg, 3 doses (at 6h intervals) for 1 day, then 500 mg/day for 6 days | 4500 mg | 92% | [24] |
Experimental Protocols
Methodology 1: In Vitro Antimalarial Drug Efficacy Testing ([³H]-Hypoxanthine Incorporation Assay)
This protocol assesses the inhibition of P. falciparum growth by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.[25][26]
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., drug-sensitive 3D7 or drug-resistant Dd2 strains) in human erythrocytes (3-5% hematocrit) using standard malaria culture media (e.g., RPMI 1640 with supplements) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[26]
-
Drug Plate Preparation: Serially dilute this compound in culture media in a 96-well microtiter plate to achieve a range of final concentrations. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
Assay Initiation: Adjust the parasite culture to 0.5-1.0% parasitemia and 1.5% hematocrit. Add 200 µL of this suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 24 hours under the standard culture conditions described in Step 1.
-
Radiolabeling: Add 25 µL of culture medium containing [³H]-hypoxanthine to each well to a final activity of ~0.5 µCi/well.
-
Final Incubation: Incubate the plates for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel. Measure the radioactivity of each filter spot using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage inhibition of [³H]-hypoxanthine uptake against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Methodology 2: In Vivo Antimalarial Efficacy Testing (Peter's 4-Day Suppressive Test)
This standard test evaluates the activity of a compound against the blood stages of rodent malaria parasites, such as Plasmodium berghei, in mice.[26][27]
-
Animal Model: Use a suitable mouse strain (e.g., NMRI or Swiss Webster mice), typically females weighing 20-25 g.[26][28]
-
Parasite Inoculation: On Day 0, infect mice intravenously or intraperitoneally with approximately 1x10⁷ P. berghei-infected erythrocytes.
-
Drug Administration: Randomize mice into treatment and control groups (minimum 5 mice per group). Starting 2-4 hours post-infection (Day 0), administer the test compound (this compound) and vehicle control orally or via the desired route once daily for four consecutive days (Days 0, 1, 2, and 3).
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of parasite growth inhibition for the treated group relative to the vehicle control group using the formula: % Inhibition = 100 * ( (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control )
-
Efficacy Determination: The dose that causes a 50% or 90% reduction in parasitemia (ED₅₀ or ED₉₀) can be determined by testing multiple dose levels and performing regression analysis.
Mandatory Visualizations
Troubleshooting Workflow
Caption: Workflow for troubleshooting variability in this compound efficacy studies.
This compound Metabolism and Drug Interaction Pathway
Caption: Metabolic pathway of this compound and key interaction points.
Mechanism of this compound-Induced Cardiotoxicity
Caption: Signaling pathway of this compound-induced cardiotoxicity.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of an extended-dose this compound regimen in patients with malaria and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound metabolism in microsomes in man: major role of CYP 3A4 and CYP 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amberlife.in [amberlife.in]
- 14. researchgate.net [researchgate.net]
- 15. Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. topics.consensus.app [topics.consensus.app]
- 17. Effect of selected antimalarial drugs and inhibitors of cytochrome P-450 3A4 on this compound metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. Pharmacokinetics of this compound in man: effects of food and dose size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A clinical trial with this compound on patients with falciparum malaria in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A clinical trial with this compound on patients with falciparum malaria in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo sensitivity of Plasmodium falciparum to this compound hydrochloride in Burkina Faso - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical trial of this compound with modified doses for treatment of malaria in the hospital for tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and tolerance of extended-dose this compound for drug-resistant falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mmv.org [mmv.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Optimizing cell seeding density for halofantrine cytotoxicity assays
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing cell seeding density for cytotoxicity assays involving Halofantrine. Proper optimization is critical for obtaining accurate and reproducible IC50 values.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so important for a cytotoxicity assay?
A1: Optimizing cell seeding density is crucial for ensuring that cells are in a healthy, exponential growth phase during the experiment. Too high a density can lead to artifacts like nutrient depletion, contact inhibition, and changes in cellular metabolism, which can obscure the true cytotoxic effects of this compound.[1] Conversely, too low a density may result in a weak signal that is difficult to detect.[2] An optimal density ensures the assay has a large enough signal window to accurately measure cell death.[3]
Q2: What is the ideal cell confluence when adding this compound?
A2: The ideal confluence depends on the primary effect you are measuring:
-
For cytotoxic effects (cell killing): A higher initial confluence (e.g., 70-90%) is often recommended. This provides a stable starting population from which a decrease in viable cells can be accurately measured.[1]
-
For cytostatic effects (growth inhibition): A lower initial confluence (e.g., 30-50%) is preferable. This allows untreated control cells sufficient space to proliferate, making the anti-proliferative effect of the compound observable.[1]
Q3: How does the planned incubation time affect my choice of seeding density?
A3: Incubation time and seeding density are inversely related.
-
Longer incubation times (e.g., 72 hours) require a lower initial seeding density to prevent control cells from becoming over-confluent before the experiment concludes.[1]
-
Shorter incubation times (e.g., 24 hours) necessitate a higher seeding density to ensure there are enough cells to generate a robust signal at the assay's endpoint.[1]
Q4: Can I use the same seeding density for different cell lines?
A4: No, it is not recommended. Different cell lines have unique proliferation rates, sizes, and morphologies.[1] Therefore, the optimal seeding density must be determined experimentally for each specific cell line used in your assays.[1][3]
Q5: How does cell seeding density affect the IC50 value of this compound?
A5: Cell seeding density can significantly influence the apparent IC50 value. Generally, higher cell densities can lead to an increase in the IC50 value (decreased apparent sensitivity).[4][5][6] This can be due to a variety of factors, including a reduced effective drug concentration per cell and altered growth factor signaling in dense cultures.[4] Therefore, consistency in seeding density is paramount for comparing results across experiments.
Troubleshooting Guide: Common Issues
This section addresses specific problems you might encounter during your this compound cytotoxicity assays.
| Problem | Potential Causes | Solutions |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: An uneven distribution of cells during plating is a primary source of variability.[7] 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature gradients.[2][7] 3. Pipetting Errors: Inaccurate dispensing of cells or reagents.[3][7] | 1. Improve Cell Suspension: Ensure a homogenous single-cell suspension before and during plating by mixing gently but thoroughly.[7] 2. Mitigate Edge Effects: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[7] 3. Refine Pipetting Technique: Use calibrated pipettes and change tips between different concentrations or cell lines.[7] |
| Control (Untreated) Wells Become Over-confluent | 1. Seeding Density Too High: The initial number of cells was too great for the assay duration.[1] 2. Faster Than Expected Proliferation: The cell line grew more quickly than anticipated.[1] | 1. Reduce Seeding Density: Re-run your cell titration experiment and select a lower density that keeps cells in the logarithmic growth phase for the entire assay duration.[1] 2. Shorten Assay Duration: If feasible for your experimental goals, consider an earlier time point for measurement.[1] |
| Low Absorbance or Weak Signal in Control Wells | 1. Seeding Density Too Low: The number of viable cells is insufficient to generate a strong, detectable signal.[2] 2. Poor Cell Health: Cells were not healthy or viable at the time of seeding. | 1. Increase Seeding Density: Perform a cell titration experiment to identify a density that provides a robust signal within the linear range of the assay.[2] 2. Use Healthy Cells: Ensure you are using cells from a consistent, low passage number that are in the exponential growth phase.[3][8] |
| IC50 Value Changes Significantly Between Experiments | 1. Inconsistent Cell Density: Minor variations in the number of cells seeded can alter drug sensitivity.[4][5] 2. Variable Incubation Times: Changes in the duration of compound exposure affect the outcome.[4] 3. Cell Health Variability: Differences in cell passage number or growth phase can impact results.[8] | 1. Standardize Seeding Protocol: Adhere strictly to the optimized cell density. Use an automated cell counter for accuracy. 2. Standardize Timelines: Ensure all incubation times (cell plating, compound treatment, reagent addition) are consistent across experiments.[2] 3. Maintain Consistent Cell Culture: Use cells from the same passage range for a set of experiments and always passage them at a consistent confluence.[8] |
Experimental Protocols & Data
Protocol 1: Determining Optimal Cell Seeding Density
This protocol describes a cell titration experiment to identify the linear range of your viability assay, which is essential for selecting the optimal seeding density for your specific cell line and assay duration.
Materials:
-
Cells in exponential growth phase
-
Complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Your chosen viability assay reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (e.g., spectrophotometer, luminometer)
Methodology:
-
Prepare Cell Suspension: Harvest and count cells, ensuring viability is >95%. Resuspend the cells in culture medium to a starting concentration of approximately 2 x 10^5 cells/mL (this may be adjusted based on cell type).
-
Create Serial Dilutions: Prepare a series of 2-fold serial dilutions of the cell suspension. A typical range for a 96-well plate might be from 40,000 cells/well down to ~300 cells/well.
-
Seed the Plate: Add 100 µL of each cell dilution to a 96-well plate. Plate at least six replicate wells for each density. Include six "blank" wells containing only culture medium to serve as a background control.[1]
-
Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[1]
-
Perform Viability Assay: At the end of the incubation period, perform your chosen viability assay according to the manufacturer's protocol.
-
Analyze Data:
-
Subtract the average signal of the blank wells from all other wells.
-
Plot the mean signal (e.g., Absorbance, Luminescence) on the Y-axis against the number of cells seeded per well on the X-axis.
-
Identify the linear portion of the curve. The optimal seeding density should fall within this linear range, providing a strong signal without reaching a plateau.
-
Quantitative Data Summary
Table 1: General Starting Seeding Densities for 96-Well Plates
Note: These are general starting points. The optimal density must be determined experimentally for each cell line and assay condition.[1]
| Cell Type | Typical Seeding Density (cells/well) | Notes |
| Rapidly Proliferating Adherent Cells (e.g., HeLa, A549) | 2,000 - 10,000 | Can quickly become over-confluent. Lower densities are often needed for longer (≥48h) assays.[1] |
| Slowly Proliferating Adherent Cells (e.g., primary cells, MCF-7) | 5,000 - 20,000 | Require higher densities to establish and generate a signal, especially in shorter assays. |
| Suspension Cells (e.g., Jurkat, K-562) | 10,000 - 50,000 | Generally require higher densities than adherent cells. |
| Hepatocytes (e.g., HepG2) | 5,000 - 15,000 | An optimal density of 5,000 cells/well has been reported for Hepa1-6 cells in MTT assays.[9][10] |
Table 2: Influence of Experimental Parameters on this compound IC50
| Parameter Change | Effect on IC50 Value | Rationale |
| Increase Cell Seeding Density | Tends to Increase | Fewer drug molecules per cell; cell-cell contact can induce resistance pathways.[4][6] |
| Decrease Cell Seeding Density | Tends to Decrease | More drug molecules per cell; cells may be more vulnerable when sparsely populated.[4] |
| Increase Incubation Time | Tends to Decrease | Longer exposure allows more time for the drug to exert its cytotoxic effects.[4] |
Visualizations and Pathways
This compound Mechanism of Action
This compound has two primary mechanisms of action. Its antimalarial effect is believed to stem from its ability to form toxic complexes with ferriprotoporphyrin IX and inhibit the polymerization of heme, poisoning the parasite.[11][12][13] However, its use is limited by significant cardiotoxicity. This toxicity is primarily caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (KCNH2).[11][14][15]
Caption: this compound's cardiotoxicity pathway via hERG channel blockade.
Experimental Workflow: Seeding Density Optimization
The following diagram outlines the standard workflow for determining the optimal cell seeding density for a cytotoxicity assay.
Caption: Workflow for optimizing cell seeding density.
Logical Relationship: Seeding Density and Incubation Time
This diagram illustrates the inverse relationship between the optimal initial cell seeding density and the planned duration of the experiment.
Caption: Inverse relationship between seeding density and incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. helix.dnares.in [helix.dnares.in]
- 10. researchgate.net [researchgate.net]
- 11. This compound|Antimalarial Research Compound [benchchem.com]
- 12. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. amberlife.in [amberlife.in]
- 14. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Navigating Laboratory Safety with Halofantrine: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides essential safety protocols, troubleshooting guides, and frequently asked questions (FAQs) for laboratory personnel handling halofantrine. Researchers, scientists, and drug development professionals are urged to familiarize themselves with these guidelines to ensure a safe and compliant experimental environment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common concerns and potential issues that may arise during the handling and use of this compound in a laboratory setting.
Q1: What are the primary hazards associated with this compound?
A1: The most significant hazard of this compound is its potential for cardiotoxicity, specifically QT prolongation, which can lead to serious cardiac arrhythmias.[1][2] It is also crucial to avoid inhalation of this compound powder and prevent contact with skin and eyes. While not classified as a carcinogen by IARC, NTP, or OSHA, it is considered a hazardous drug and should be handled with appropriate precautions.[3]
Q2: Is there an established Occupational Exposure Limit (OEL) for this compound?
A2: Currently, no official Occupational Exposure Limit (OEL) or Short Term Exposure Limit (STEL) has been identified for this compound.[4] In the absence of a specific OEL, it is crucial to handle this compound with high caution, employing engineering controls and personal protective equipment to minimize any potential exposure.
Q3: What should I do in case of accidental skin or eye contact with this compound?
A3: In case of skin contact, wash the affected area thoroughly with soap and plenty of water.[5] If eye contact occurs, flush the eyes with water as a precaution for several minutes.[5][6] In both instances, it is advisable to consult a physician and have the Safety Data Sheet (SDS) available.[5]
Q4: How should I handle a spill of this compound powder?
A4: For a small spill, ensure you are wearing appropriate PPE, including a respirator. Avoid creating dust.[5] Gently cover the spill with an absorbent material, such as vermiculite or sand, and then collect the material into a suitable, closed container for disposal.[5] Do not use paper towels as they may increase the risk of aerosolization. For large spills, evacuate the area and contact your institution's environmental health and safety office.
Q5: What are the proper storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated place.[5] The container should be kept tightly closed to prevent contamination and exposure to moisture.[5]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.
| Parameter | Value | Reference |
| LD50 (Oral, Rat) | 3,400 mg/kg | [6] |
| Water Solubility | Practically insoluble (<0.002% w/v at room temperature) | [1][7][8] |
| Methanol Solubility | 0.67% w/v (slightly soluble) | [1][7][8] |
| n-Octanol Solubility | 0.4% w/v (slightly soluble) | [1][7][8] |
| LogP (n-octanol/water) | 3.20 - 3.26 | [1][7][8] |
| pKa | 8.10 - 8.20 | [7][8] |
| BCS Class | II | [9] |
Key Experimental Protocols
Below are detailed methodologies for common laboratory procedures involving this compound, with a focus on safety.
In Vitro Drug Susceptibility Testing of Plasmodium falciparum
This protocol outlines the steps for assessing the in vitro activity of this compound against malaria parasites.
Materials:
-
This compound hydrochloride powder
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Asynchronous P. falciparum culture
-
96-well microtiter plates
-
Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂)
-
Microscope or other method for quantifying parasitemia
Methodology:
-
Stock Solution Preparation:
-
Due to its low aqueous solubility, prepare a high-concentration stock solution of this compound in a suitable solvent like methanol.[1][7][8] All handling of the powder and concentrated solutions must be performed in a chemical fume hood.
-
Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
-
Serial Dilutions:
-
Perform serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations for the assay.
-
-
Plate Preparation:
-
Add the diluted this compound solutions to the wells of a 96-well plate. Include drug-free wells as a control.
-
-
Parasite Addition:
-
Add the asynchronous P. falciparum culture (adjusted to a specific parasitemia and hematocrit) to each well.
-
-
Incubation:
-
Incubate the plates in a controlled gas environment at 37°C for the desired period (e.g., 48-72 hours).
-
-
Parasitemia Determination:
-
After incubation, determine the level of parasite growth in each well using a microscope to count Giemsa-stained blood smears or by using a fluorescent DNA-intercalating dye.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) by plotting the parasite growth inhibition against the this compound concentration.
-
Safety Precautions:
-
Handle this compound powder within a chemical fume hood to prevent inhalation.
-
Use appropriate PPE throughout the procedure.
-
Dispose of all contaminated materials (pipette tips, plates, etc.) as hazardous waste.
Pharmacokinetic Study in a Rat Model
This protocol describes the oral administration of this compound to rats for pharmacokinetic analysis.
Materials:
-
This compound hydrochloride
-
Vehicle for oral administration (e.g., a suspension in a suitable vehicle)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Analytical equipment for quantifying this compound in plasma (e.g., HPLC)
Methodology:
-
Dose Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the rats.
-
-
Animal Handling and Dosing:
-
Acclimatize the rats to the experimental conditions.
-
Administer the this compound suspension to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing from a suitable site (e.g., tail vein or saphenous vein).
-
-
Plasma Preparation:
-
Process the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of this compound and its major metabolite, N-desbutylthis compound, using a validated analytical method like HPLC.
-
-
Data Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Safety Precautions:
-
Wear appropriate PPE when handling the drug and dosing the animals.
-
Perform all procedures in a well-ventilated area.
-
Handle animal waste as potentially contaminated and dispose of it according to institutional guidelines.
-
Ensure all sharps are disposed of in designated containers.
Visual Safety Workflows
The following diagrams, generated using Graphviz, provide clear, step-by-step guidance for critical safety procedures.
References
- 1. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Improving peak resolution in halofantrine chromatographic analysis
Welcome to the technical support center for the chromatographic analysis of halofantrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Peak
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can arise from several factors. Here's a systematic approach to troubleshoot this problem:
-
Secondary Silanol Interactions: this compound, a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of residual silanols, minimizing these secondary interactions. Adding an acidic modifier like trifluoroacetic acid (TFA) or perchloric acid to the mobile phase can help achieve a sharper, more symmetrical peak.[3][4] For basic compounds, a mobile phase pH around 5.0, adjusted with an amine modifier like triethylamine, can also be effective.[5]
-
Solution 2: Use an End-Capped Column: Employ a column with high-quality end-capping to reduce the number of accessible silanol groups.
-
Solution 3: Increase Buffer Concentration: If using a buffered mobile phase, increasing the buffer concentration can sometimes improve peak shape.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[5][7]
-
Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing.[5][8]
-
Solution: Use shorter, narrower internal diameter tubing to connect the injector, column, and detector.[5]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or degradation of the stationary phase can cause peak tailing.[6][7][8] This often affects all peaks in the chromatogram and may be accompanied by an increase in backpressure.[7][8]
-
Solution 1: Use a Guard Column: A guard column can protect the analytical column from strongly retained or contaminating compounds.[8][9] If you are already using one, try replacing it.[7]
-
Solution 2: Column Washing: Flush the column with a strong solvent to remove contaminants.[1]
-
Solution 3: Replace the Column: If the column is old or has been used extensively, it may need to be replaced.[7]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1][5]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
A logical workflow for troubleshooting peak tailing is illustrated below.
Issue 2: Poor Resolution Between this compound and its Metabolite
Q2: I am having difficulty separating this compound from its major metabolite, N-desbutylthis compound. What steps can I take to improve the resolution?
A2: Achieving baseline separation between an active pharmaceutical ingredient (API) and its metabolites is crucial for accurate quantification. Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will increase retention times and may improve resolution.[10][11]
-
Change Organic Modifier Type: Switching from methanol to acetonitrile, or vice versa, can alter selectivity (the relative separation of peaks) and improve resolution.[12]
-
Adjust pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[13][14][15] Systematically varying the pH can help to optimize the separation.
-
-
Adjust Column Temperature:
-
Lowering Temperature: Decreasing the column temperature generally increases retention and can improve resolution for closely eluting compounds.[16][17]
-
Increasing Temperature: In some cases, increasing the temperature can improve efficiency and alter selectivity, leading to better resolution.[17][18][19] It's important to experiment with temperature to find the optimal condition for your specific separation.[17]
-
-
Modify Flow Rate:
-
Lowering Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[17]
-
-
Change Stationary Phase:
-
Different Column Chemistry: If optimizing mobile phase, temperature, and flow rate does not provide adequate resolution, consider switching to a column with a different stationary phase (e.g., from a C18 to a phenyl or cyano column) to exploit different separation mechanisms.[10][12]
-
Smaller Particle Size: Columns with smaller particle sizes offer higher efficiency and can improve the resolution of closely eluting peaks.[12]
-
The interplay of factors affecting chromatographic resolution is outlined in the diagram below.
Issue 3: Difficulty in Separating this compound Enantiomers
Q3: I need to separate the enantiomers of this compound, but I am not achieving any resolution on my standard C18 column. What should I do?
A3: Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be resolved on a standard achiral column like a C18. To separate enantiomers, you need to introduce a chiral environment.[20]
-
Use a Chiral Stationary Phase (CSP): This is the most common and direct method for chiral separations in HPLC.[20] The CSP creates a chiral environment where the two enantiomers can have different interactions, leading to different retention times. For this compound and its metabolites, a Chiralpak AD column has been used successfully.[21]
-
Method: A direct liquid chromatographic method with spectrofluorimetric detection can be employed using a Chiralpak AD column to quantify the enantiomers of this compound and its N-monodesbutylated metabolite.[21]
-
-
Sequential Achiral/Chiral Chromatography: In complex matrices like plasma or whole blood, a two-dimensional HPLC system can be effective.[22]
-
Workflow:
-
An initial separation is performed on a standard achiral column (e.g., C18) to separate this compound and its metabolite from endogenous interferences.
-
The fraction containing the compound of interest is then automatically transferred to a chiral column for the enantiomeric separation.[22]
-
-
Frequently Asked Questions (FAQs)
Q4: What are typical starting conditions for the reversed-phase HPLC analysis of this compound and its N-desbutyl metabolite?
A4: Based on published methods, a good starting point would be a C18 column with a mobile phase consisting of a mixture of methanol and an acidic aqueous buffer.[23][24] Specific examples are provided in the table below.
Q5: How does mobile phase pH affect the analysis of this compound?
A5: this compound is a basic compound. The pH of the mobile phase will affect its degree of ionization, which in turn influences its retention and peak shape.[14][15]
-
At low pH: this compound will be protonated (ionized). This can lead to strong interactions with residual silanols on the stationary phase, potentially causing peak tailing.[1][2] However, a low pH mobile phase (e.g., containing perchloric acid) is often used to ensure consistent protonation and achieve reproducible retention.[23][24]
-
At neutral or high pH: this compound will be in its neutral, less polar form, leading to longer retention on a reversed-phase column. However, using high pH with silica-based columns can cause degradation of the stationary phase.[1]
Q6: Can column temperature be used to optimize the separation?
A6: Yes, column temperature is a useful parameter for method optimization.
-
Effect on Retention Time: Increasing the column temperature will generally decrease the viscosity of the mobile phase, leading to shorter retention times.[16][25]
-
Effect on Selectivity and Resolution: Changing the temperature can alter the selectivity between this compound and its metabolites, which can be used to improve resolution.[16][19] The optimal temperature will depend on the specific column and mobile phase conditions and should be determined experimentally.
Data and Protocols
Table 1: Example Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Analyte(s) | This compound & N-desbutylthis compound | This compound & N-desbutylthis compound |
| Matrix | Human Plasma | Human Plasma |
| Column | C18 | C18 (10 µm, 200 x 4.6 mm) |
| Mobile Phase | Methanol / 0.05 M KH₂PO₄ (78:22, v/v) with 55 mM perchloric acid | Methanol / 0.05 M KH₂PO₄ (70:30, v/v) with 55 mM perchloric acid (pH 3.1) |
| Detection | Not specified | Not specified |
| Internal Standard | Chlorprothixen | Not specified |
| Reference | [23] | [24] |
Experimental Protocol: Sample Preparation from Human Plasma
This protocol is based on methodologies described for the extraction of this compound and its metabolite from plasma samples.[23][24]
-
Protein Precipitation:
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Basify the supernatant with a solution like sodium hydroxide.[23]
-
Add an extraction solvent mixture, such as hexane-diethyl ether (1:1, v/v).[23][24]
-
Vortex thoroughly to extract the analytes into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
The sample is now ready for injection into the HPLC system.
-
The sample preparation workflow is visualized in the diagram below.
References
- 1. agilent.com [agilent.com]
- 2. aapco.org [aapco.org]
- 3. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. waters.com [waters.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. acdlabs.com [acdlabs.com]
- 15. agilent.com [agilent.com]
- 16. chromtech.com [chromtech.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. quora.com [quora.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. Holdings: Chiral chromatographic method to determine the enantiomers of this compound and its main chiral desbutyl metabolite in erythrocytes [aunilo.uum.edu.my]
- 22. scilit.com [scilit.com]
- 23. Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ion-pair reversed-phase high-performance liquid chromatographic analysis of this compound and desbutylthis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
Methods to reduce non-specific binding of halofantrine in assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the non-specific binding (NSB) of halofantrine in various experimental assays. Given this compound's highly lipophilic nature, addressing NSB is critical for generating accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background noise and poor signal-to-noise ratio in my this compound assay?
High background is a common issue when working with hydrophobic molecules like this compound.[1][2][3] Non-specific binding (NSB) is the primary cause, where this compound adheres to unoccupied surfaces of the assay plate or membrane through hydrophobic interactions.[4] In biological samples, this compound is known to bind extensively to plasma proteins, particularly low and high-density lipoproteins (LDL and HDL), which can also contribute to matrix effects and NSB.[5][6][7][8] This leads to a strong background signal that can mask the specific signal from your target of interest.[1]
Q2: My standard blocking protocol is ineffective for this compound. What should I try next?
Standard blocking buffers like Bovine Serum Albumin (BSA) or skim milk may not be sufficient for a highly lipophilic compound like this compound.[9][10] If you are still experiencing high background, consider the following troubleshooting steps:
-
Increase Blocking Concentration and Time: Try increasing the concentration of your blocking agent (e.g., from 1% to 3-5% BSA) and extend the incubation period (e.g., 2 hours at room temperature or overnight at 4°C).[3][10]
-
Add a Detergent: Incorporate a non-ionic detergent, such as Tween-20 (at 0.05% - 0.1% v/v), into your blocking buffer and wash solutions.[1][11] Detergents help to disrupt weak, non-specific hydrophobic interactions.[2][12]
-
Switch Blocking Agents: Experiment with different categories of blocking agents. If protein-based blockers fail, synthetic polymer-based blockers or fish gelatin might yield better results.[11][13]
Q3: What are the best blocking agents to reduce the non-specific binding of this compound?
The ideal blocking agent depends on your specific assay system (e.g., antibodies, detection method).[1][10] Since this compound is hydrophobic, a combination of a protein blocker and a non-ionic detergent is often effective.[11]
-
Protein-Based Blockers: BSA and non-fat dry milk are common choices.[10][13] However, milk contains phosphoproteins and biotin, which can interfere with certain detection systems.[13][14]
-
Alternative Protein Blockers: Fish gelatin can be a good alternative as it may have lower cross-reactivity with mammalian-derived antibodies.[13]
-
Synthetic Blockers: Agents like Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG) are protein-free options that effectively coat hydrophobic surfaces.[11][13] They are particularly useful when protein-based blockers cause cross-reactivity issues.[14]
-
Detergents: Non-ionic detergents like Tween-20 are crucial for disrupting hydrophobic interactions and should be included in wash buffers and sometimes in blocking/antibody dilution buffers.[11][12]
Q4: How can detergents help reduce NSB, and are there any risks?
Detergents are amphipathic molecules with both a hydrophilic head and a hydrophobic tail.[12] In assays, they work by disrupting non-specific hydrophobic interactions and preventing hydrophobic molecules like this compound from sticking to surfaces.[2][12] Non-ionic detergents (e.g., Tween-20, Triton X-100) are preferred because they are mild and less likely to denature antibodies or target proteins.[12]
While beneficial, using excessive concentrations of detergents can sometimes interfere with specific antibody-antigen interactions or displace blocking agents.[11] It is crucial to optimize the detergent concentration, typically starting at 0.05%.
Q5: How does the sample matrix (e.g., serum, plasma) contribute to NSB with this compound?
The sample matrix can significantly impact assay results, a phenomenon known as the "matrix effect".[15][16] this compound binds extensively to lipoproteins (HDL and LDL) in serum and plasma.[5][6][7][17] These drug-lipoprotein complexes can themselves bind non-specifically to the assay surface, leading to high background. Furthermore, other matrix components can interfere with the detection process.[15][16] To mitigate this, consider sample dilution, using a specialized assay diluent containing blocking agents, or employing sample preparation techniques like solid-phase extraction (SPE) for cleaner samples.[16]
Troubleshooting Guides & Experimental Protocols
Issue 1: High Background Signal
High background can obscure specific signals, making data interpretation impossible.[3][18]
Caption: A step-by-step workflow for troubleshooting high background.
Issue 2: Ineffective Blocking
When standard blockers fail, a more robust strategy is needed. The following protocol outlines how to test and optimize different blocking solutions.
-
Plate/Membrane Preparation: Prepare your assay surface (e.g., ELISA plate, PVDF membrane) as per your standard protocol up to the blocking step.
-
Prepare Blocking Buffers: Prepare several different blocking buffers for testing in parallel.
-
Buffer A (Control): 1% BSA in TBS or PBS.
-
Buffer B (Enhanced Protein): 5% BSA in TBS with 0.05% Tween-20 (TBST).
-
Buffer C (Milk-Based): 5% Non-fat Dry Milk in TBS with 0.05% Tween-20. Note: Avoid if using avidin-biotin systems or detecting phosphoproteins.[13][14]
-
Buffer D (Alternative Protein): 1% Fish Gelatin in TBST.
-
Buffer E (Synthetic): 1% Polyvinylpyrrolidone (PVP) in TBST.
-
-
Blocking Step: Add the different blocking buffers to separate wells or membranes. Incubate for 2 hours at room temperature with gentle agitation.
-
Washing: Wash all wells/membranes 3-5 times with your wash buffer (e.g., TBST). Ensure each wash is thorough.[3][18]
-
Assay Execution: Proceed with the rest of your assay protocol (e.g., adding a high concentration of this compound to "background only" wells, followed by detection reagents).
-
Analysis: Compare the background signal generated from each blocking condition. The buffer that provides the lowest signal without significantly affecting the positive control signal is the optimal choice.
Data Presentation
The choice of blocking agent is a critical first step in reducing NSB. The table below summarizes common options and their primary characteristics.
| Blocking Agent Category | Examples | Concentration | Advantages | Disadvantages |
| Standard Proteins | Bovine Serum Albumin (BSA), Non-Fat Dry Milk | 1-5% | Cost-effective, readily available.[10][13] | Can cross-react with antibodies; milk interferes with biotin and phospho-detection.[13][14] |
| Alternative Proteins | Fish Gelatin, Casein | 0.5-2% | Low cross-reactivity with mammalian antibodies.[13] | May be less effective than BSA/milk in some cases; availability can be a factor.[13] |
| Synthetic Polymers | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) | 0.5-2% | Protein-free, highly consistent, good for coating hydrophobic surfaces.[11][13] | Can be more expensive; may require more optimization.[13] |
| Whole Serum | Normal Goat/Horse Serum | 5-10% | Effective due to a mixture of proteins. | Expensive; contains immunoglobulins that can cross-react with antibodies.[14][19] |
Visualizing the Mechanism of NSB Reduction
Understanding the underlying principles of NSB and its prevention is key to effective troubleshooting.
Caption: How blocking agents and detergents prevent NSB.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. arp1.com [arp1.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Differences in the lipoprotein binding profile of this compound in fed and fasted human or beagle plasma are dictated by the respective masses of core apolar lipoprotein lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. corning.com [corning.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. sinobiological.com [sinobiological.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Calibration and validation of instruments for halofantrine measurement
Welcome to the Technical Support Center for the calibration and validation of analytical instruments for halofantrine measurement. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for measuring this compound?
A1: The most common analytical techniques for the quantification of this compound in various matrices, particularly biological samples, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or chemiluminescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer good sensitivity and selectivity for this compound and its metabolites.[2][3]
Q2: What is Analytical Instrument Qualification (AIQ) and why is it important?
A2: Analytical Instrument Qualification (AIQ) is the documented process that demonstrates an instrument is suitable for its intended purpose.[4] It is a regulatory requirement and ensures the reliability, consistency, and accuracy of the data generated.[5] The AIQ process is often broken down into four phases: Design Qualification (DQ), Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).[3][4]
Q3: What are the key parameters to evaluate during the validation of an analytical method for this compound?
A3: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6][8]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][8]
-
Accuracy: The closeness of test results to the true value.[6][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Q4: What is a system suitability test (SST) and when should it be performed?
A4: A System Suitability Test (SST) is a set of tests to ensure that the chromatographic system is performing adequately for the intended analysis on a given day.[10] It is an integral part of any analytical method and must be performed before and sometimes during the analysis of samples to ensure the continued validity of the results.[10][11] Key SST parameters often include retention time, peak area, resolution, tailing factor, and theoretical plates.[12]
Troubleshooting Guides
HPLC-UV Methods
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with stationary phase: this compound is a basic compound and can interact with residual silanol groups on the silica-based columns, leading to tailing peaks.[13] | - Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. - Add a competing base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase to block the active silanol sites.[14] - Use an end-capped column: Employ a column that has been end-capped to minimize the number of free silanol groups.[14] |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[15][16] | - Dilute the sample: Reduce the concentration of the sample and re-inject. - Reduce injection volume: Inject a smaller volume of the sample.[15] | |
| Column Contamination or Void: Accumulation of matrix components on the column frit or a void in the packing material can cause peak tailing.[15][16] | - Use a guard column: A guard column can protect the analytical column from strongly retained matrix components.[16] - Wash the column: Flush the column with a strong solvent to remove contaminants.[15] - Replace the column: If the problem persists, the column may need to be replaced.[15] | |
| Retention Time Drift | Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength. | - Prepare fresh mobile phase: Ensure accurate measurement and mixing of all components. - Degas the mobile phase: Use a degasser or sonication to remove dissolved gases.[14] - Cover mobile phase reservoirs: Minimize evaporation by covering the solvent bottles. |
| Fluctuations in column temperature: Inconsistent column temperature can affect retention times. | - Use a column oven: Maintain a constant and uniform column temperature. | |
| Column equilibration: Insufficient equilibration time with the mobile phase before starting the analytical run. | - Ensure adequate equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after a change in mobile phase composition. | |
| Ghost Peaks | Carryover from previous injections: Residual sample from a previous high-concentration injection can appear in subsequent runs. | - Implement a needle wash step: Use a strong solvent in the autosampler wash to clean the injection needle and port between injections. - Inject a blank sample: Run a blank injection after a high-concentration sample to check for carryover. |
| Contaminated mobile phase or system: Impurities in the solvents or leaching from the system components. | - Use high-purity solvents: Ensure the use of HPLC-grade solvents. - Filter the mobile phase: Filter the mobile phase to remove any particulate matter. |
LC-MS/MS Methods
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Matrix effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to reduced or enhanced signal intensity.[17][18] | - Improve sample preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[19] - Optimize chromatography: Adjust the chromatographic conditions to separate this compound from the interfering components. This may involve changing the mobile phase gradient, using a different column, or modifying the flow rate.[17] - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization.[19] |
| Co-administered drugs: Other drugs administered to the subject may co-elute and cause ion suppression.[20][21] | - Review medication records: Be aware of any co-administered drugs and check for potential interference during method development. - Chromatographic separation: As with matrix effects, optimize the chromatography to separate the interfering drug from this compound. | |
| Poor Sensitivity | Suboptimal ionization parameters: Incorrect settings for parameters like capillary voltage, source temperature, and gas flows can lead to inefficient ionization. | - Optimize source parameters: Systematically tune the ion source parameters to maximize the signal for this compound. |
| Inappropriate mobile phase additives: The type and concentration of mobile phase additives can significantly impact ionization efficiency. | - Evaluate different additives: Test different volatile buffers or modifiers (e.g., formic acid, ammonium formate) at various concentrations to find the optimal conditions for this compound ionization. | |
| In-source Fragmentation | High source temperature or cone voltage: Excessive energy in the ion source can cause this compound to fragment before entering the mass analyzer. | - Reduce source energy: Lower the source temperature and/or cone voltage to minimize in-source fragmentation. |
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Determination
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 (4.6 mm x 25 cm) | C18 (4.6 mm x 200 mm, 10 µm) | Zorbax SB-CN (3.0 x 150 mm, 3.5 µm) |
| Mobile Phase | Methanol / 0.05 M NaH2PO4 (76:24, v/v) with 55 mmol/L perchloric acid (pH 3.4) | Methanol / 0.05 M KH2PO4 (70:30, v/v) with 55 mmol/L perchloric acid (pH 3.1) | Water (0.1% TFA) / Methanol (0.1% TFA) - Gradient |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection | UV at 254 nm | UV (wavelength not specified) | UV at 335 nm |
| Internal Standard | Not specified | Not specified | This compound |
| Sample Preparation | Direct measurement of methanol solution | Protein precipitation followed by liquid-liquid extraction | Protein precipitation followed by solid-phase extraction |
| Reference | [1] | [2] | [4][22] |
Table 2: Summary of Validation Parameters for a this compound HPLC-UV Method
| Validation Parameter | Acceptance Criteria (Typical) | Reported Value |
| Linearity (r²) | ≥ 0.995 | Not explicitly stated, but method deemed linear |
| Accuracy (% Recovery) | 85-115% (or 80-120% at LOQ) | 100.73 ± 0.41 % |
| Precision (RSD%) | ≤ 2% for assay, ≤ 15% for low concentrations | 0.41% |
| LOD | Signal-to-Noise ratio of 3:1 | 2.5 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | Not explicitly stated |
| Reference | [6][8] | [1][2] |
Experimental Protocols
Protocol 1: Calibration Curve Preparation for this compound HPLC-UV Analysis
-
Prepare a stock solution of this compound: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a stock solution of a high concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five working standard solutions covering the expected concentration range of the samples.[6][8]
-
Inject the standards: Inject each working standard solution in triplicate into the HPLC system.[23]
-
Record the peak areas: Record the peak area for this compound in each chromatogram.
-
Construct the calibration curve: Plot the mean peak area for each concentration against the corresponding concentration of this compound.
-
Perform linear regression analysis: Calculate the coefficient of determination (r²) and the equation of the line (y = mx + c). The r² value should typically be ≥ 0.995 for the curve to be considered linear.[6]
Mandatory Visualization
References
- 1. Comparative determination of this compound tablets by titrimetry, spectrophotometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion-pair reversed-phase high-performance liquid chromatographic analysis of this compound and desbutylthis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of this compound and its major metabolite desbutylthis compound in plasma and blood by high-performance liquid chromatography: a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. m.youtube.com [m.youtube.com]
- 10. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. zefsci.com [zefsci.com]
- 19. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. e-b-f.eu [e-b-f.eu]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. HPLC Calibration Procedure | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Halofantrine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of the antimalarial drug halofantrine in biological matrices. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most appropriate method for their specific analytical needs.
Introduction
This compound is a phenanthrene methanol antimalarial agent effective against multidrug-resistant Plasmodium falciparum. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Historically, HPLC-UV methods have been the standard for its analysis. However, recent advancements have led to the development of more sensitive and specific UPLC-MS/MS methods. This guide will compare these two approaches, highlighting their respective strengths and weaknesses.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key validation parameters for a conventional HPLC-UV method and a novel UPLC-MS/MS method for this compound analysis.
| Validation Parameter | HPLC-UV Method | Novel UPLC-MS/MS Method |
| Linearity Range | 10 - 800 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.997 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% RSD) | < 10% | < 5% |
| Mean Recovery | ~85% | >95% |
| Selectivity | Moderate, potential for interference from metabolites or endogenous compounds | High, specific detection based on mass-to-charge ratio |
| Run Time | ~15 minutes | ~3 minutes |
Experimental Protocols
Traditional Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method represents a widely adopted and cost-effective approach for this compound quantification.
1. Sample Preparation:
-
To 1.0 mL of plasma, add 100 µL of an internal standard solution (e.g., chlorprothixene).
-
Perform liquid-liquid extraction by adding 5 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 50 µL.
Novel Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This modern approach offers significantly improved sensitivity, selectivity, and throughput.
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated this compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: this compound (m/z 500.1 → 142.1) and Internal Standard.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows for both the traditional and novel bioanalytical methods.
Caption: Workflow for the traditional HPLC-UV method.
Caption: Workflow for the novel UPLC-MS/MS method.
The logical relationship between the key performance characteristics of the two methods is illustrated below.
Caption: Key performance characteristics comparison.
Conclusion
The choice between an HPLC-UV and a UPLC-MS/MS method for this compound quantification depends on the specific requirements of the study. The traditional HPLC-UV method is a robust and cost-effective option suitable for routine analysis where high sensitivity is not a primary concern. In contrast, the novel UPLC-MS/MS method offers superior sensitivity, selectivity, and a significantly faster analysis time, making it the preferred choice for studies requiring the detection of low concentrations of this compound and for high-throughput applications in drug discovery and development. The enhanced performance of the UPLC-MS/MS method, as demonstrated by the validation data, provides greater confidence in the accuracy and reliability of the bioanalytical results.
A Comparative Analysis of the In Vitro Efficacy of Halofantrine and Lumefantrine
This guide provides a detailed comparison of the in vitro antimalarial activities of halofantrine and lumefantrine, two structurally related aryl-amino alcohol compounds. The information is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, comparative efficacy data from various studies, and the experimental protocols used for these assessments.
Introduction
This compound and lumefantrine are synthetic antimalarial drugs belonging to the phenanthrene methanol class. They are effective against the blood stages of Plasmodium falciparum, including strains that have developed resistance to other common antimalarials like chloroquine. In vitro susceptibility testing is a cornerstone of antimalarial drug discovery and resistance monitoring, providing crucial data on a drug's intrinsic activity against the parasite, independent of host factors.[1] This guide focuses on the direct comparison of their performance in these laboratory settings.
Mechanism of Action
While the precise mechanisms are not fully elucidated, both drugs are believed to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the host's red blood cells.
-
This compound: The mechanism of action for this compound is thought to be similar to that of chloroquine. It is believed to form toxic complexes with ferriprotoporphyrin IX (hematin), which in turn damage the parasite's membranes.[2] Some studies suggest it may also bind to plasmepsin, a hemoglobin-degrading enzyme, or disrupt the parasite's mitochondrial electron transport chain.[3][4]
-
Lumefantrine: Lumefantrine is also believed to act within the parasite's food vacuole. It inhibits the polymerization of toxic heme into an inert, crystalline form called hemozoin (β-hematin).[5][6][7] This leads to the accumulation of free heme, which causes oxidative stress and damage to cellular components, ultimately killing the parasite.[5] Inhibition of nucleic acid and protein synthesis has also been proposed as a potential mechanism.[6][7][8]
Figure 1. Proposed mechanism of action for this compound and Lumefantrine.
Comparative In Vitro Efficacy
The in vitro efficacy of antimalarial drugs is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of a drug that inhibits parasite growth by 50%. The following table summarizes IC50 values for this compound and lumefantrine against various P. falciparum isolates. Lower IC50 values indicate higher potency.
| Drug | P. falciparum Isolates | Geographic Origin | Mean/Median IC50 | IC50 Range | Reference |
| This compound | 76 Clinical Isolates | Africa (imported into France) | 1.14 - 2.62 nM | 0.3 - 9.6 nM | [9] |
| Primary Infections | Thai-Burmese Border | 4.1 ng/mL (~7.6 nM) | - | [10] | |
| Lumefantrine | 61 Clinical Isolates | Cameroon | 11.9 nM (Geometric Mean) | 3.3 - 25.6 nM | [11] |
| 115 Adapted Isolates | Kenya | 50 nM (Median) | 29 - 96 nM (IQR) | [12] | |
| Primary Infections | Thai-Burmese Border | 32 ng/mL (~60.5 nM) | - | [10] | |
| 3 Senegalese Isolates | Senegal | 150 - 160 nM | - | [13] |
Note: IC50 values can vary significantly based on the parasite strain, experimental protocol, and laboratory conditions.
Analysis of the data indicates that this compound generally exhibits lower IC50 values (higher potency) in vitro compared to lumefantrine against African isolates. However, both drugs show potent activity. Studies have noted a significant positive correlation between the in vitro responses to lumefantrine and this compound, suggesting a potential for cross-resistance.[11] It is also important to note that suggested resistance thresholds for this compound and lumefantrine are >6 nM and >150 nM, respectively.[13][14]
Standard Experimental Protocol: In Vitro Drug Susceptibility Assay
A variety of methods are used for in vitro antimalarial drug susceptibility testing, but they share a common workflow.[15] The radioisotope-based method is a widely used and sensitive technique.[15]
Objective: To determine the IC50 value of a drug against P. falciparum by measuring the inhibition of parasite growth.
Methodology: [3H]-Hypoxanthine Incorporation Assay
-
Parasite Culture: Asexual blood stages of P. falciparum (e.g., strains 3D7, W2, K1) are maintained in continuous culture using human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax, at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).[16]
-
Drug Plate Preparation: The test drugs (this compound, lumefantrine) are serially diluted in culture medium and dispensed into 96-well microtiter plates.[16] Control wells contain only the medium.
-
Inoculation: A synchronized parasite culture, primarily at the ring stage with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 1.5%), is added to each well of the drug-coated plates.[14]
-
Incubation: The plates are incubated for 48 hours under the standard culture conditions to allow for parasite maturation.
-
Radiolabeling: [3H]-hypoxanthine, a precursor for nucleic acid synthesis, is added to each well. The plates are then incubated for an additional 24 hours.[17] Viable parasites will incorporate the radiolabel into their DNA/RNA.
-
Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.[15]
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. A nonlinear regression model is used to fit the dose-response curve and calculate the IC50 value.[17]
Figure 2. Experimental workflow for an in vitro antimalarial drug assay.
References
- 1. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. amberlife.in [amberlife.in]
- 5. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 6. Lumefantrine - Wikipedia [en.wikipedia.org]
- 7. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lumefantrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 16. mmv.org [mmv.org]
- 17. New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Halofantrine and Mefloquine Cross-Resistance in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum pose a significant threat to global malaria control efforts. Understanding the patterns and mechanisms of cross-resistance between antimalarial agents is critical for effective treatment strategies and the development of new therapeutic compounds. This guide provides a detailed comparison of the cross-resistance patterns observed between two structurally related aryl-amino alcohol antimalarials, halofantrine and mefloquine. The information presented is supported by experimental data from in vitro studies and elucidates the underlying molecular mechanisms.
Core Findings: A Strong Positive Correlation in Resistance
Experimental evidence robustly demonstrates a significant in vitro cross-resistance between this compound and mefloquine.[1][2][3][4] Strains of P. falciparum selected for mefloquine resistance consistently show a concurrent increase in resistance to this compound.[5][6] This reciprocal relationship suggests a shared mechanism of action and, consequently, a common pathway for resistance development.[7]
The primary driver of this cross-resistance phenotype has been strongly linked to genetic modifications in the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1).[8][9][10] This gene encodes a P-glycoprotein homolog (Pgh1), a transport protein located on the membrane of the parasite's digestive vacuole.[6]
Key mechanisms involving pfmdr1 include:
-
Gene Amplification: An increased copy number of the pfmdr1 gene is a primary factor associated with elevated resistance to both mefloquine and this compound.[5][9][11]
-
Overexpression: The amplification of pfmdr1 leads to the overexpression of the Pgh1 protein, which is thought to enhance the efflux of the drugs from the digestive vacuole, their site of action.[5][6][8]
-
Point Mutations: Specific point mutations within the pfmdr1 gene, such as the N86Y substitution, have been shown to modulate susceptibility to these drugs.[8][10] Interestingly, while increased pfmdr1 copy number is linked to mefloquine/halofantrine resistance, the N86Y mutation can actually enhance parasite susceptibility to mefloquine and this compound while increasing resistance to chloroquine.[8][12]
An interesting inverse relationship has been observed between resistance to mefloquine/halofantrine and chloroquine. Parasite lines with increased pfmdr1 copy numbers and mefloquine resistance often exhibit increased sensitivity to chloroquine.[2][5][8] This highlights the complex interplay of different resistance mechanisms within the parasite.
Quantitative Analysis of In Vitro Cross-Resistance
The following table summarizes data from in vitro studies where P. falciparum strains were subjected to intermittent drug pressure, leading to the development of resistance. The 50% inhibitory concentrations (IC50) demonstrate the shift in susceptibility to various antimalarials.
| P. falciparum Isolate | Drug Pressure | Change in this compound IC50 | Change in Mefloquine IC50 | Change in Chloroquine IC50 | Change in Quinine IC50 | Reference |
| K1 (Chloroquine-resistant) | This compound | 9-fold increase | Significant decrease in susceptibility | Significantly more susceptible | Significant decrease in susceptibility | [13] |
| T9.96 (Chloroquine-susceptible) | This compound | 3 to 5-fold increase | Significantly decreased susceptibility | No alteration | Not specified | [13] |
| Culture-adapted strain | Mefloquine | Parallel increased resistance | Considerable increase | No modification | No modification | [1] |
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental protocols designed to induce and quantify drug resistance in P. falciparum.
In Vitro Selection for Drug Resistance
-
Parasite Culture: P. falciparum isolates (e.g., K1, T9.96) are maintained in continuous culture using human erythrocytes in RPMI 1640 medium supplemented with human serum and HEPES buffer.[6][13]
-
Induction of Resistance: Resistance is induced by exposing the parasite cultures to intermittent drug pressure. This involves adding a specific concentration of the selecting drug (e.g., mefloquine or this compound) to the culture medium.[1][13] The drug is removed when a decrease in parasitemia is observed and reintroduced once the parasite multiplication recovers.[1][14] This process is repeated over several months to select for a resistant parasite population.[13]
Drug Susceptibility Testing
-
Isotopic Microdilution Assay: The susceptibility of the parasite isolates to various antimalarial drugs is determined by measuring the 50% inhibitory concentration (IC50). A common method is the isotopic microdilution assay.[1]
-
Procedure:
-
Parasite cultures are synchronized (e.g., using sorbitol) to obtain a population predominantly at the ring stage.
-
The infected red blood cells are plated in 96-well microtiter plates containing serial dilutions of the antimalarial drugs.
-
[G-³H]hypoxanthine is added to the wells as a marker for parasite growth and nucleic acid synthesis.[13]
-
The plates are incubated for a period that allows for parasite maturation (e.g., 42-48 hours).
-
The plates are then harvested, and the incorporation of [³H]hypoxanthine is measured using a scintillation counter.
-
The IC50 value is calculated as the drug concentration that inhibits 50% of the [³H]hypoxanthine incorporation compared to drug-free control wells.
-
Visualizing the Mechanisms and Workflows
To better illustrate the complex relationships and processes involved in this compound and mefloquine cross-resistance, the following diagrams have been generated.
Caption: Molecular mechanism of Mefloquine-Halofantrine cross-resistance.
Caption: Experimental workflow for inducing and assessing cross-resistance.
References
- 1. ajtmh.org [ajtmh.org]
- 2. ajtmh.org [ajtmh.org]
- 3. Cross-resistance between mefloquine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cross resistance to mefloquine and this compound in a case of P. falciparum malaria contracted in Sierra Leone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Evidence for linkage of pfmdr1, pfcrt, and pfk13 polymorphisms to lumefantrine and mefloquine susceptibilities in a Plasmodium falciparum cross - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amplification of pfmdr 1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholarly Article or Book Chapter | A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro | ID: v405sg095 | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. journals.asm.org [journals.asm.org]
- 12. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mefloquine-halofantrine cross-resistance in Plasmodium falciparum induced by intermittent mefloquine pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Halofantrine and Its Analogues for Antimalarial Activity and Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a detailed in vitro comparison of the antimalarial drug halofantrine and its key analogues: its enantiomers ((+)-halofantrine and (-)-halofantrine) and its primary metabolite, N-desbutylthis compound. The analysis focuses on their efficacy against Plasmodium falciparum and their potential for cardiotoxicity, a significant concern with this compound administration. All quantitative data is supported by detailed experimental protocols to aid in the replication and extension of these findings.
Comparative Analysis of In Vitro Antimalarial Activity
The in vitro efficacy of this compound and its analogues is primarily determined by their 50% inhibitory concentration (IC50) against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Lower IC50 values indicate higher potency.
Table 1: In Vitro Activity of this compound and its Enantiomers against P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Racemic this compound | Chloroquine-Susceptible | 2.62 | [1] |
| Chloroquine-Resistant | 1.14 | [1] | |
| (+)-Halofantrine | Chloroquine-Susceptible | Similar to racemic | [2] |
| Chloroquine-Resistant | Similar to racemic | [2] | |
| (-)-Halofantrine | Chloroquine-Susceptible | Similar to racemic | [2] |
| Chloroquine-Resistant | Similar to racemic | [2] |
Note: A 1992 study by Basco et al. concluded that the corresponding enantiomers of this compound exhibited similar in vitro activities against both chloroquine-susceptible and -resistant strains of P. falciparum[2][3].
Table 2: In Vitro Activity of this compound and its N-desbutyl Metabolite against P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | Chloroquine-Susceptible Clone | 6.88 | [1] |
| Chloroquine-Resistant Clone | 2.98 | [1] | |
| N-desbutylthis compound | Not specified | Equipotent to this compound |
Comparative Analysis of In Vitro Cardiotoxicity
A major limitation of this compound is its cardiotoxicity, specifically the prolongation of the QT interval, which can lead to fatal arrhythmias. This effect is primarily due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Table 3: In Vitro HERG Channel Blockade by this compound and its N-desbutyl Metabolite
| Compound | IC50 (nM) for HERG Channel Blockade | Reference |
| This compound | 21.6 | |
| N-desbutylthis compound | 71.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Antimalarial Susceptibility Testing: Isotopic Microtest
This method assesses the inhibition of P. falciparum growth by measuring the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine.
Workflow Diagram:
Caption: Workflow for the isotopic microtest to determine antimalarial drug susceptibility.
Protocol:
-
Plate Preparation: Prepare serial dilutions of the test compounds (this compound, analogues, and controls) in a 96-well microtiter plate.
-
Parasite Culture: Add a suspension of synchronized, ring-stage P. falciparum-infected erythrocytes to each well.
-
Incubation: Incubate the plates for 24 hours in a controlled environment (5% CO2, 5% O2, 90% N2 at 37°C).
-
Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cardiotoxicity Testing: Whole-Cell Patch-Clamp Assay for HERG Channel Blockade
This electrophysiological technique measures the effect of a compound on the ion currents flowing through hERG channels expressed in a mammalian cell line (e.g., HEK293).
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of the enantiomers of mefloquine, this compound and enpiroline against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of the enantiomers of mefloquine, this compound and enpiroline against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Validating PfMDR1's Role in Halofantrine Transport: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the role of the Plasmodium falciparum multidrug resistance transporter 1 (PfMDR1) in halofantrine transport and resistance. It objectively compares the performance of PfMDR1 with the alternative transporter, P. falciparum chloroquine resistance transporter (PfCRT), and presents supporting experimental data to elucidate their distinct and overlapping functions in modulating parasite susceptibility to this antimalarial agent.
Data Presentation: Quantitative Analysis of this compound Susceptibility
The susceptibility of P. falciparum to this compound is significantly influenced by the genetic characteristics of pfmdr1, particularly its gene copy number and single nucleotide polymorphisms (SNPs). The following tables summarize key quantitative data from published studies, illustrating the impact of these genetic variations on the 50% inhibitory concentration (IC50) of this compound.
| P. falciparum Strain | PfMDR1 Copy Number | PfMDR1 Haplotype (Notable SNPs) | This compound IC50 (nM) | Reference |
| FCB | 2 | 86Y, 184Y, 1034S, 1042N, 1246D | 90 | [1] |
| FCB-derived knockdown clone | 1 | 86Y, 184Y, 1034S, 1042N, 1246D | 18-24 | [1] |
| K1 | 1 | N86Y | - | [2] |
| K1Hf (this compound-selected) | 1 | N86Y | Increased resistance compared to K1 | [2] |
| T9.96 (Chloroquine-susceptible) | - | - | Lower IC50 | [3] |
| T9.96HF4 (this compound-selected) | - | - | 3-fold increase in IC50 | [3] |
Table 1: Effect of PfMDR1 Copy Number and Selection on this compound IC50. This table demonstrates that a decrease in pfmdr1 copy number leads to a significant increase in this compound susceptibility (lower IC50)[1]. Conversely, selection with this compound can induce resistance without necessarily altering the pfmdr1 copy number[2][3].
| PfMDR1 Variant | This compound Transport Activity | Implication for Resistance | Reference |
| Wild-type | Low/No Transport | Susceptibility | [4] |
| Mutant (e.g., specific haplotypes) | Increased Transport | Resistance | [4][5] |
Table 2: this compound Transport Activity of PfMDR1 Variants in Heterologous Expression Systems. Studies using Xenopus laevis oocytes have shown that mutant variants of PfMDR1 can transport this compound, while the wild-type transporter does not, providing direct evidence of its role in drug efflux[4]. This transport is thought to sequester the drug in the parasite's digestive vacuole, away from its site of action[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to investigate the role of PfMDR1 in this compound transport.
In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This assay is widely used to determine the IC50 of antimalarial drugs against P. falciparum cultures.
-
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth.
-
Protocol Outline:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in vitro in human erythrocytes.
-
Drug Plates: 96-well plates are pre-coated with serial dilutions of this compound.
-
Inoculation: Parasitized red blood cells are added to the drug-coated plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: The plate is incubated in the dark, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.
-
Determination of pfmdr1 Gene Copy Number (Real-Time qPCR)
This method quantifies the number of pfmdr1 gene copies relative to a single-copy reference gene.
-
Principle: Real-time quantitative PCR (qPCR) measures the amplification of a target gene (pfmdr1) and a reference gene (e.g., β-tubulin) in real-time. The relative copy number is determined using the ΔΔCt method.
-
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from P. falciparum cultures or clinical isolates.
-
Primer and Probe Design: Specific primers and fluorescently labeled probes are designed for both pfmdr1 and the reference gene.
-
qPCR Reaction: The qPCR reaction is set up with the extracted DNA, primers, probes, and a master mix containing DNA polymerase and dNTPs.
-
Thermal Cycling: The reaction is run in a real-time PCR instrument with specific cycling conditions for denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values for both genes are determined. The ΔCt is calculated (Ctpfmdr1 - Ctreference). The ΔΔCt is then calculated by comparing the ΔCt of the test sample to a calibrator sample with a known single copy of pfmdr1. The copy number is calculated as 2-ΔΔCt.
-
This compound Transport Assay in Xenopus laevis Oocytes
This heterologous expression system allows for the direct study of transporter function in a controlled environment.
-
Principle: pfmdr1 cRNA is injected into Xenopus laevis oocytes, leading to the expression of the PfMDR1 protein on the oocyte membrane. The transport of a radiolabeled substrate (e.g., [³H]-halofantrine) is then measured.
-
Protocol Outline:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: In vitro transcribed cRNA of the pfmdr1 gene (wild-type or mutant) is microinjected into the oocytes.
-
Protein Expression: Oocytes are incubated for 2-3 days to allow for the expression and trafficking of the PfMDR1 protein to the plasma membrane.
-
Transport Assay: Oocytes are incubated with a solution containing [³H]-halofantrine for a defined period.
-
Washing and Lysis: Oocytes are washed to remove extracellular substrate, and individual oocytes are lysed.
-
Scintillation Counting: The amount of radioactivity inside the oocytes is measured using a scintillation counter.
-
Data Analysis: The rate of transport is calculated and compared between oocytes expressing different PfMDR1 variants and control (uninjected or water-injected) oocytes.
-
Fluo-4 AM-Based Drug Transport Assay in P. falciparum
This assay uses a fluorescent substrate to indirectly measure the transport activity of PfMDR1 in live parasites.
-
Principle: Fluo-4 AM is a membrane-permeable dye that becomes fluorescent upon cleavage by intracellular esterases. Fluo-4 is a substrate for PfMDR1 and is transported into the digestive vacuole. The accumulation of fluorescence in the vacuole can be monitored by microscopy.
-
Protocol Outline:
-
Parasite Preparation: Synchronized late-stage trophozoites are used.
-
Dye Loading: Parasites are incubated with Fluo-4 AM.
-
Microscopy: Live-cell imaging is performed using a confocal microscope to visualize the localization and intensity of fluorescence within the parasite and its digestive vacuole.
-
Competition Assay: To assess this compound's interaction with PfMDR1, the assay can be performed in the presence of varying concentrations of unlabeled this compound to observe its effect on Fluo-4 accumulation.
-
Image Analysis: The fluorescence intensity in the digestive vacuole is quantified to determine the transport activity.
-
Mandatory Visualization
References
Navigating the Variables: An Inter-laboratory Comparison of Halofantrine Susceptibility Testing
A deep dive into the methodologies and a cross-study analysis of in vitro halofantrine susceptibility data for Plasmodium falciparum, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding the nuances of this critical antimalarial assay.
The in vitro susceptibility of Plasmodium falciparum to antimalarial drugs is a cornerstone of drug discovery, resistance monitoring, and preclinical evaluation. This compound, a phenanthrene methanol compound effective against multidrug-resistant malaria, has been subject to numerous in vitro studies. However, significant inter-laboratory variation in susceptibility testing results can arise from differences in experimental protocols. This guide provides a comparative analysis of published data on this compound susceptibility and details the experimental methodologies to aid in the standardization and interpretation of results.
Quantitative Data Summary
The following tables summarize this compound 50% inhibitory concentration (IC50) values for various P. falciparum isolates and clones as reported in different studies. This "virtual" inter-laboratory comparison highlights the range of reported susceptibilities and underscores the importance of standardized methodologies.
Table 1: this compound IC50 Values for Chloroquine-Resistant P. falciparum Strains
| P. falciparum Strain/Isolate | Geographic Origin | IC50 (nM) | Laboratory/Study | Citation |
| Chloroquine-resistant isolates (n=47) | Africa | 1.14 | Le Bras & Deloron | [1] |
| K1 (clone) | Thailand | See Table 3 | Multiple | |
| Chloroquine-resistant clone | Africa | 2.98 | Le Bras & Deloron | [1] |
Table 2: this compound IC50 Values for Chloroquine-Sensitive P. falciparum Strains
| P. falciparum Strain/Isolate | Geographic Origin | IC50 (nM) | Laboratory/Study | Citation |
| Chloroquine-sensitive isolates (n=29) | Africa | 2.62 | Le Bras & Deloron | [1] |
| Chloroquine-sensitive clone | Africa | 6.88 | Le Bras & Deloron | [1] |
Table 3: Inter-study Comparison of this compound IC50 Values for Reference Clones
| P. falciparum Clone | IC50 (ng/mL) - Nosten et al. | IC50 (nM) - Le Bras & Deloron |
| K1 | Not specified | Not specified |
Note: Direct comparison is challenging due to variations in reporting units (ng/mL vs. nM) and the absence of data for the same reference strains across all cited studies.
Experimental Protocols
The most commonly cited method for determining this compound susceptibility is the isotopic microdilution assay, which measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine.
Key Experimental Steps:
-
Parasite Culture:
-
P. falciparum isolates are cultured in vitro using standard techniques, often in RPMI-1640 medium supplemented with human serum or Albumax.
-
Cultures are maintained in a hypoxic environment (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
-
Drug Preparation and Dilution:
-
A stock solution of this compound is prepared in a suitable solvent, such as methanol.
-
Serial dilutions of the drug are made in the culture medium.
-
-
In Vitro Susceptibility Assay (Isotopic Method):
-
Parasynchronized cultures, typically at the ring stage, are diluted to a starting parasitemia (e.g., 0.5-1.0%).
-
The parasite suspension is added to 96-well microtiter plates containing the pre-diluted this compound.
-
Plates are incubated for a specified period, often 24 to 48 hours.
-
[³H]-hypoxanthine is added to each well, and the plates are incubated for a further 18 to 24 hours to allow for incorporation by viable parasites.
-
The assay is terminated by freezing the plates.
-
The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC50), the drug concentration that reduces [³H]-hypoxanthine incorporation by 50% compared to drug-free controls, is determined by non-linear regression analysis of the dose-response curve.
-
Sources of Inter-laboratory Variation:
Several factors can contribute to variability in in vitro susceptibility results between laboratories:
-
Parasite factors: The specific strain or isolate of P. falciparum used, its adaptation to in vitro culture, and the presence of mixed clones can all influence drug susceptibility.
-
Culture conditions: Differences in culture media, serum supplements, hematocrit, and gas composition can affect parasite growth and drug activity.
-
Assay parameters: Variations in the initial parasitemia, the duration of drug exposure, and the incubation time with [³H]-hypoxanthine can lead to different IC50 values.
-
Data analysis: The mathematical model used to calculate the IC50 from the dose-response curve can also introduce variability.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for in vitro this compound susceptibility testing using the isotopic method.
Caption: Generalized workflow for this compound susceptibility testing.
References
A Comparative Guide to the Metabolic Stability of Halofantrine and its Active Metabolite, N-desbutylhalofantrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the antimalarial drug halofantrine and its principal active metabolite, N-desbutylthis compound. Understanding the metabolic fate of a parent drug versus its metabolites is crucial for predicting efficacy, duration of action, and potential for drug-drug interactions. This document summarizes available pharmacokinetic data, details experimental protocols for metabolic stability assessment, and visualizes the metabolic pathway and experimental workflow.
Executive Summary
Data Presentation: In Vivo Pharmacokinetics
The following table summarizes key in vivo pharmacokinetic parameters for this compound and N-desbutylthis compound in humans. It is important to note that direct in vitro metabolic stability data (such as half-life and intrinsic clearance in liver microsomes) for N-desbutylthis compound were not available in the reviewed literature, precluding a direct quantitative comparison in this guide.
| Parameter | This compound | N-desbutylthis compound | Species | Study Conditions |
| Elimination Half-life (t½) | ~1-2 days (healthy subjects), ~4-5 days (malaria patients)[1] | ~3-5 days (healthy subjects), ~4-5 days (malaria patients)[1] | Human | Single and multiple oral doses |
| Maximum Plasma Concentration (Cmax) | Variable, influenced by food | Generally lower than this compound | Human | Oral administration |
| Time to Cmax (Tmax) | ~6 hours | Slower than this compound | Human | Oral administration |
| Primary Metabolizing Enzyme | CYP3A4[2] | Further metabolism not extensively detailed | Human | In vitro studies with human liver microsomes |
Metabolic Pathway
The metabolic conversion of this compound to N-desbutylthis compound is a primary step in its biotransformation. This N-dealkylation reaction is predominantly mediated by the CYP3A4 enzyme in the liver.
Caption: Metabolic conversion of this compound.
Experimental Protocols: In Vitro Metabolic Stability Assessment
The following protocol details a standard method for determining the metabolic stability of a compound, such as this compound, using human liver microsomes. This protocol can be adapted to evaluate the metabolic stability of N-desbutylthis compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound (this compound or N-desbutylthis compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to distribute in the microsomal suspension.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Quenching: Immediately stop the reaction in the collected aliquots by adding a sufficient volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Experimental Workflow
The following diagram illustrates the workflow for the in vitro metabolic stability assay described above.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
This guide provides a framework for comparing the metabolic stability of this compound and its active metabolite, N-desbutylthis compound. While in vivo data suggests both compounds are cleared relatively slowly, a direct comparison of their intrinsic metabolic stability requires in vitro studies. The provided experimental protocol offers a robust method for generating this comparative data, which is essential for a comprehensive understanding of the pharmacokinetics and potential for drug interactions of this antimalarial agent and its metabolite. Further research to generate and publish the in vitro metabolic stability data for N-desbutylthis compound is highly encouraged to complete this comparative analysis.
References
Experimental Validation of Halofantrine-Protein Binding: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plasma protein binding characteristics of the antimalarial drug halofantrine with other relevant antimalarials. The data presented is supported by experimental evidence to aid in research and development efforts.
Quantitative Analysis of Protein Binding
The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is generally considered to be pharmacologically active. This compound exhibits significant binding to several plasma proteins, with a notable affinity for lipoproteins.
This compound Protein Binding Affinity
Experimental studies have quantified the binding of this compound to major human serum proteins. The affinity constants, represented as nKP (where 'n' is the number of binding sites and 'KP' is the association constant), are summarized below.
| Protein | Affinity Constant (nKP, L/g) |
| Low-Density Lipoproteins (LDL) | 44.4[1][2][3] |
| High-Density Lipoproteins (HDL) | 14.4[1][2][3] |
| Alpha-1-Acid Glycoprotein (AAG) | 4.39[1][2][3] |
| Albumin (HSA) | 0.27[1][2][3] |
In whole blood, approximately 83% of this compound is bound to serum proteins, while the remaining 17% is associated with erythrocytes.[1][2][4][3]
Comparative Analysis with Other Antimalarials
To provide context for this compound's binding profile, this section compares its protein binding with that of other commonly used antimalarial drugs, lumefantrine and mefloquine.
| Drug | Major Binding Proteins | Key Binding Characteristics |
| This compound | Low-Density Lipoproteins (LDL), High-Density Lipoproteins (HDL)[1][2][3] | Primarily binds to lipoproteins. |
| Lumefantrine | High-Density Lipoproteins (HDL), LDL, Very Low-Density Lipoproteins (VLDL)[5] | Shows high affinity for various lipoproteins, with negligible binding to albumin and alpha-1-acid glycoprotein.[5] The association constant (Ka) for its interaction with Human Serum Albumin (HSA) has been reported to be in the range of 5.01–7.27 × 10⁴ M⁻¹.[6][7] |
| Mefloquine | High-Density Lipoproteins (HDL), specifically Apolipoprotein A-I[8] | Highly protein-bound (>98% in humans).[9] |
Experimental Protocols
The following methodologies were employed to determine the protein binding characteristics of this compound.
Identification of Binding Proteins by Size Exclusion Chromatography (SEC)
Size-exclusion chromatography was utilized to separate serum proteins based on their size and identify which fractions bind to this compound.[1][2][4]
-
Sample Preparation: Human serum was pre-incubated with radiolabeled [¹⁴C]-halofantrine.
-
Chromatographic System: A Superose 6 HR 10/30 column was used, which separates molecules in the range of 5,000 to 5 x 10⁶ Da.
-
Elution: The serum sample was injected into the column and eluted with a buffer solution (20 mM HEPES pH 7.4, 5 mM EDTA, 150 mM NaCl) at a flow rate of 0.4 mL/min.
-
Detection: The eluent was monitored for protein content by measuring absorbance at 280 nm. The amount of radiolabeled this compound in the fractions was quantified by scintillation counting.
-
Analysis: The elution profile of [¹⁴C]-halofantrine was compared with the elution profiles of known serum proteins to identify the major binding partners.
Measurement of Binding Affinity by Erythrocyte Partitioning Technique
This technique was used to quantify the binding affinity of this compound to isolated serum proteins and erythrocytes.[1][2][4] The principle of this method relies on the distribution of the drug between erythrocytes and a protein solution at equilibrium.
-
Preparation of Erythrocytes: Fresh human red blood cells were washed multiple times with a saline solution.
-
Incubation: A fixed amount of washed erythrocytes was incubated with varying concentrations of the protein of interest (e.g., LDL, HDL, AAG, Albumin) in the presence of a known total concentration of [¹⁴C]-halofantrine.
-
Equilibration: The mixture was incubated to allow the drug to distribute between the erythrocytes and the protein solution until equilibrium was reached.
-
Separation: The erythrocytes were separated from the protein solution by centrifugation.
-
Quantification: The concentration of [¹⁴C]-halofantrine in the supernatant (protein solution) and the erythrocyte pellet was determined by scintillation counting.
-
Calculation of Affinity Constants: The binding parameters (nKP) were calculated by fitting the experimental data to a theoretical model that describes the partitioning of the drug between the two phases.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the protein binding analysis of this compound.
Caption: Experimental workflow for identifying and quantifying this compound-protein binding.
Caption: Distribution of this compound in human blood.
References
- 1. The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Binding of artemether and lumefantrine to plasma proteins and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploring the combination characteristics of lumefantrine, an antimalarial drug and human serum albumin through spectroscopic and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling of mefloquine-binding proteins in human serum, uninfected erythrocytes and Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay validation and determination of in vitro binding of mefloquine to plasma proteins from clinically normal and FIP-affected cats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Halofantrine's Antimalarial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Halofantrine, a phenanthrene methanol derivative, has demonstrated potent activity against the erythrocytic stages of Plasmodium falciparum, including multi-drug resistant strains.[1][2] However, its clinical utility has been significantly hampered by concerns over cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias.[3][4][5] This guide provides a comparative assessment of the selectivity of this compound's antimalarial action, presenting experimental data on its efficacy against Plasmodium parasites versus its off-target effects on human cells. The information is intended to aid researchers and drug development professionals in understanding the therapeutic window of this compound and to provide a framework for evaluating the selectivity of novel antimalarial compounds.
Comparative Analysis of In Vitro Activity and Cytotoxicity
The selectivity of an antimalarial drug is a critical determinant of its therapeutic index. It is typically assessed by comparing the 50% inhibitory concentration (IC50) against P. falciparum to the 50% cytotoxic concentration (CC50) against a human cell line. A higher selectivity index (SI = CC50 / IC50) indicates a greater margin of safety.
Table 1: Comparative In Vitro Antiplasmodial Activity of this compound and Other Antimalarials against P. falciparum
| Drug | P. falciparum Strain | IC50 (nM) | Reference(s) |
| This compound | Chloroquine-sensitive (NF54, D6) | < 4 | [6] |
| Chloroquine-resistant (K1, W2, 7G8) | 0.3 - 1.14 | [6][7] | |
| Chloroquine-susceptible clone | 6.88 | [7] | |
| Chloroquine-resistant clone | 2.98 | [7] | |
| Chloroquine | Chloroquine-sensitive | ~15 | [8] |
| Chloroquine-resistant | > 250 | [8] | |
| Mefloquine | Chloroquine-sensitive | 7.16 | [7] |
| Chloroquine-resistant | 3.20 | [7] | |
| Artemisinin | Drug-sensitive | 1 - 15 | [6] |
Table 2: Comparative Cytotoxicity and Off-Target Effects of this compound and Other Antimalarials
| Drug | Human Cell Line / Target | IC50 / CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | HERG K+ Channel | 0.04 - 0.197 | - | [1][4] |
| HepG2 (Hepatocellular Carcinoma) | > 10 | > 1000 (estimated) | [9] | |
| Chloroquine | HERG K+ Channel | 2.5 | - | [1] |
| HepG2 (Hepatocellular Carcinoma) | > 100 | > 1000 (estimated) | [10][11] | |
| Mefloquine | HERG K+ Channel | 2.6 | - | [1] |
| KvLQT1/minK Channel | ~1 | - | [12] | |
| Artemisinin | Various Cancer Cell Lines | 1 - 50 | - | [13] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Test compounds and control drugs (e.g., chloroquine) dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well black, clear-bottom microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plate.
-
Add the parasite culture (2% hematocrit, 0.5% parasitemia) to each well.
-
Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values from the dose-response curves.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compounds and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the CC50 values from the dose-response curves.[8]
HERG Potassium Channel Inhibition Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique is used to measure the effect of compounds on the human ether-à-go-go-related gene (HERG) potassium channel, a key determinant of cardiac repolarization.
Materials:
-
HEK293 cells stably expressing the HERG channel
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Culture the HERG-expressing HEK293 cells.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit HERG channel currents.
-
Perfuse the cell with the test compound at various concentrations.
-
Record the changes in the HERG current in the presence of the compound.
-
Analyze the data to determine the IC50 for HERG channel block.[3][14]
Signaling Pathways and Mechanisms of Action
Proposed Antimalarial Mechanism of this compound
The precise mechanism of this compound's antimalarial action is not fully elucidated, but it is believed to be similar to other arylaminoalcohols like quinine and mefloquine. The primary proposed mechanism involves the inhibition of hemozoin formation.[15] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. This compound is thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[6] Another potential target is plasmepsin, a hemoglobin-degrading enzyme unique to the malaria parasite.[5]
Caption: Proposed antimalarial mechanism of this compound.
Mechanism of this compound-Induced Cardiotoxicity
This compound's cardiotoxicity is primarily attributed to its potent blockade of the HERG potassium channel.[3][4] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the HERG channel by this compound delays this repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This prolonged repolarization can create an electrophysiological environment ripe for the development of early afterdepolarizations and potentially fatal arrhythmias like Torsades de Pointes. This compound exhibits a high affinity for the open and inactivated states of the HERG channel.[3]
Caption: Mechanism of this compound-induced cardiotoxicity.
Conclusion
This compound exhibits potent antimalarial activity, particularly against drug-resistant strains of P. falciparum. However, its selectivity is severely limited by its high affinity for the human HERG potassium channel, leading to a significant risk of cardiotoxicity. The data presented in this guide highlight the critical importance of assessing the selectivity of antimalarial drug candidates early in the development process. While the antiplasmodial potency of this compound is notable, its lack of a favorable safety margin has led to its restricted use. Future drug discovery efforts should prioritize compounds with high selectivity indices to ensure both efficacy and patient safety.
References
- 1. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. amberlife.in [amberlife.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. Interactions of the antimalarial drug mefloquine with the human cardiac potassium channels KvLQT1/minK and HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Halofantrine and Quinine Resistance Mechanisms in Plasmodium falciparum
A guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the molecular mechanisms underlying resistance to two important antimalarial drugs, halofantrine and quinine, in the deadliest malaria parasite, Plasmodium falciparum. The information presented herein is supported by experimental data and is intended to serve as a resource for researchers involved in antimalarial drug discovery and development.
Introduction to this compound and Quinine
This compound is a phenanthrene methanol compound, while quinine is an alkaloid derived from the bark of the cinchona tree. Both are blood schizonticides, acting on the erythrocytic stages of the malaria parasite.[1][2] Although their precise modes of action are not fully elucidated, they are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.[3][4] The emergence and spread of parasite resistance to these drugs have compromised their clinical efficacy and necessitated a deeper understanding of the underlying molecular mechanisms.
Molecular Mechanisms of Resistance
Resistance to both this compound and quinine in P. falciparum is a complex phenomenon primarily associated with reduced intracellular drug accumulation.[4][5][6] This is largely mediated by alterations in transporter proteins located on the parasite's digestive vacuole membrane. Two key genes, Plasmodium falciparum multidrug resistance gene 1 (pfmdr1) and Plasmodium falciparum chloroquine resistance transporter (pfcrt), play pivotal roles.
The Role of pfmdr1
The pfmdr1 gene encodes a P-glycoprotein homolog (Pgh1), an ABC transporter that actively effluxes drugs from the parasite.[7] Resistance to both this compound and quinine is strongly linked to an increase in the copy number of the pfmdr1 gene.[8][9] This amplification leads to overexpression of the transporter, resulting in enhanced drug efflux and consequently, reduced susceptibility.[10]
Point mutations in pfmdr1 have also been implicated in modulating resistance, although their effects can be complex. For instance, the N86Y mutation has been associated with altered susceptibility to various antimalarials.
The Role of pfcrt
The pfcrt gene is the primary determinant of chloroquine resistance.[11][12] While its direct role in this compound and quinine resistance is less pronounced, mutations in pfcrt, particularly the K76T mutation, contribute to a multidrug-resistant phenotype.[13][14] The genetic background, including specific pfcrt haplotypes, can influence the parasite's overall susceptibility to a range of antimalarial drugs.[11]
Signaling Pathways and Resistance Mechanisms
The following diagram illustrates the key molecular players and pathways involved in this compound and quinine resistance.
Quantitative Data on Drug Resistance
The 50% inhibitory concentration (IC50) is a standard measure of a drug's efficacy in vitro. The tables below summarize IC50 values for this compound and quinine against various P. falciparum strains, highlighting the differences between sensitive and resistant isolates.
Table 1: Comparative IC50 Values for this compound and Quinine in P. falciparum Field Isolates
| Location | Drug | Mean IC50 (nM) in Chloroquine-Sensitive Isolates | Mean IC50 (nM) in Chloroquine-Resistant Isolates | Reference |
| Bobo-Dioulasso, Burkina Faso | This compound | Not significantly different | Not significantly different | [15] |
| Bobo-Dioulasso, Burkina Faso | Quinine | Lower | Significantly higher | [15] |
| Franceville, Gabon | Quinine | 156.7 | - | [16] |
| Bakoumba, Gabon | This compound | - | 1.9 | [16] |
| Bakoumba, Gabon | Quinine | - | 385.5 | [16] |
| Drug | Geometric Mean IC50 (ng/mL) |
| This compound | 4.1 |
| Quinine | 354 |
Data from primary infections.[17]
Table 3: Cross-Resistance Patterns in this compound-Resistant P. falciparum Lines
| Parental Isolate | This compound-Resistant Isolate | Change in Susceptibility to Quinine | Change in Susceptibility to Mefloquine | Reference |
| K1 (CQ-resistant) | K1HF3 | Significantly reduced | Significantly reduced | [18][19] |
| T9.96 (CQ-susceptible) | T9.96HF4 | No significant alteration | Significantly decreased | [18][19] |
Experimental Protocols
The determination of drug resistance in P. falciparum relies on robust in vitro susceptibility assays. The following is a generalized workflow for such an assay.
In Vitro Drug Susceptibility Assay Workflow
Detailed Methodologies
1. Parasite Culture: P. falciparum isolates are cultured in vitro using standard methods, typically in RPMI 1640 medium supplemented with human serum or a serum substitute, and human erythrocytes.[20][21]
2. Synchronization: Parasite cultures are synchronized to the ring stage to ensure a homogenous population for the assay. This can be achieved by methods such as sorbitol or alanine treatment.
3. Drug Plate Preparation: A series of two-fold dilutions of the antimalarial drugs are prepared and added to 96-well microtiter plates.
4. Incubation: The synchronized parasite culture is added to the drug-containing plates and incubated for a specified period (e.g., 24, 48, or 72 hours) under controlled atmospheric conditions (low oxygen, high carbon dioxide).[22]
5. Growth Inhibition Measurement: Parasite growth is quantified using one of several methods:
- SYBR Green I-based Fluorescence Assay: This method quantifies the amount of parasite DNA. After incubation, the plate is lysed and SYBR Green I, a DNA-intercalating dye, is added. The fluorescence intensity is proportional to the amount of parasite DNA.[23]
- Histidine-Rich Protein 2 (HRP2)-based ELISA: This assay measures the amount of HRP2, a protein secreted by the parasite. The assay involves capturing the HRP2 antigen with specific antibodies and detecting it with an enzyme-linked secondary antibody.[22][23]
- Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase. The rate of the enzymatic reaction is proportional to the number of viable parasites.[22][23]
6. Data Analysis: The data from the assay readout is used to generate a dose-response curve, from which the IC50 value is calculated. This is typically done using non-linear regression analysis.
Conclusion
The mechanisms of resistance to this compound and quinine in P. falciparum are multifaceted, with the pfmdr1 gene playing a central role through copy number variation. While pfcrt is primarily associated with chloroquine resistance, its mutations contribute to the overall multidrug-resistant landscape of the parasite. The cross-resistance observed between these and other quinoline-based drugs underscores the need for continued surveillance of drug resistance patterns and the development of new antimalarials with novel modes of action. The experimental protocols outlined in this guide provide a framework for the continued monitoring of antimalarial drug efficacy and the investigation of emerging resistance mechanisms.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pfmdr1 gene of Plasmodium falciparum confers cellular resistance to antimalarial drugs in yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pfcrt is more than the Plasmodium falciparum chloroquine resistance gene: a functional and evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Turning the tide: targeting PfCRT to combat drug-resistant P. falciparum? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of chloroquine, quinine, mefloquine and this compound against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iddo.org [iddo.org]
- 22. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
Halofantrine: A Guide to Safe Disposal in a Laboratory Setting
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the proper and safe disposal of halofantrine, an antimalarial compound. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is recognized as being hazardous to the aquatic environment, and improper disposal can lead to long-term adverse effects.[1][2]
Core Principles of this compound Disposal
The disposal of this compound is governed by regulations for pharmaceutical waste, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[3][4] A core principle of RCRA is the prohibition of sewering hazardous pharmaceuticals, meaning it is illegal to flush them down the drain.[5][6]
Due to its documented environmental hazards, this compound and its containers must be managed as hazardous waste. This necessitates a specific set of procedures from handling to final disposal.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: All expired, unused, or contaminated this compound, including residues in containers, must be treated as hazardous waste. This is based on its potential environmental toxicity.
-
Segregation: this compound waste must be segregated from non-hazardous waste at the point of generation. It should also be kept separate from other incompatible chemical waste streams.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, personnel must wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Impermeable gloves (e.g., nitrile)
-
A lab coat or gown
-
3. Waste Collection and Containerization:
-
Primary Container: Place all solid this compound waste (e.g., tablets, powder) and contaminated materials (e.g., weighing boats, contaminated gloves) into a designated, leak-proof primary container.
-
Container Labeling: The primary container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the date accumulation started.
-
Secondary Containment: The primary container should be stored in a designated secondary containment bin to prevent spills.
4. On-Site Accumulation and Storage:
-
Designated Area: Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Accumulation Time Limits: Adhere to your institution's and state's regulations regarding the maximum on-site accumulation time for hazardous waste.
5. Off-Site Disposal:
-
Licensed Waste Hauler: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.
-
Waste Manifest: Ensure that a hazardous waste manifest accompanies the shipment. This document tracks the waste from your facility to its final disposal site.
-
Final Disposal Method: The most common and required method for hazardous pharmaceutical waste is incineration at an EPA-permitted facility.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Oral LD50 (Rat) | 3,400 mg/kg | [1] |
| Intraperitoneal LD50 (Rat) | 2,050 mg/kg | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Experimental Protocols Cited
The information presented in this guidance is based on established regulatory frameworks and safety data. No new experimental protocols were conducted in the generation of this document. The disposal procedures are derived from the guidelines set forth by the EPA under RCRA.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste.
References
Safe Handling and Disposal of Halofantrine: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Halofantrine in a laboratory setting. This document provides immediate, procedural, and step-by-step guidance to ensure the safety of personnel and the integrity of research.
This compound is an antimalarial agent used in research for its activity against Plasmodium falciparum.[1] As with any active pharmaceutical ingredient, proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Gloves | Gown | Eye Protection | Respiratory Protection |
| Handling solid this compound (weighing, aliquoting) | Double-gloving with powder-free nitrile gloves meeting ASTM D6978 standard is recommended.[2][3] Change gloves regularly.[4] | Disposable, low-permeability gown with a solid front and long sleeves.[3] | Safety goggles and a face shield should be worn to protect against splashes.[2][5] | A fit-tested NIOSH-certified N95 or N100 respirator is recommended when handling powders outside of a containment system.[5][6] |
| Preparing and handling this compound solutions | Double-gloving with powder-free nitrile gloves.[2] | Disposable, low-permeability gown.[3] | Safety goggles.[5] | Not generally required if handled in a certified chemical fume hood. |
| Cleaning and decontamination | Double-gloving with powder-free nitrile gloves.[2] | Disposable, low-permeability gown.[3] | Safety goggles and a face shield.[2][5] | A fit-tested NIOSH-certified N95 or N100 respirator may be necessary depending on the nature of the spill.[5] |
Operational Procedures
Engineering Controls:
-
When handling solid this compound, use a certified chemical fume hood, a powder containment hood, or a glove box to minimize inhalation exposure.
-
Ensure adequate ventilation in all areas where this compound is handled and stored.[7]
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for this compound.
-
Weighing:
-
Perform weighing of solid this compound within a containment system (e.g., chemical fume hood or powder containment hood).
-
Use a dedicated set of utensils (spatulas, weigh boats). Clean utensils thoroughly after use.
-
Handle with care to avoid generating dust.[7]
-
-
Dissolving:
-
Add solvent to the solid this compound slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a water bath or heating block within a fume hood.
-
-
Storage:
Emergency Procedures
Spill Response: In the event of a spill, follow the established laboratory protocol for hazardous materials. A general workflow for a this compound spill is outlined below.
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[7]
-
After skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[7]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
Disposal Plan
All this compound waste, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[9]
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed container. Do not mix with other solvent waste unless compatible.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and absorbent pads, should be placed in a designated hazardous waste container.[10]
Disposal Method:
-
The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[11]
-
Do not dispose of this compound down the drain or in the regular trash.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1] |
| Stability at -20°C | ≥ 4 years | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. web.uri.edu [web.uri.edu]
- 11. unhcr.org [unhcr.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
